molecular formula C8H9N3O2S2 B3284688 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide CAS No. 790271-20-4

2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide

Cat. No.: B3284688
CAS No.: 790271-20-4
M. Wt: 243.3 g/mol
InChI Key: DERBQFJCXQRUTC-UHFFFAOYSA-N
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Description

2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide is a useful research compound. Its molecular formula is C8H9N3O2S2 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-sulfanylidene-3H-benzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S2/c1-11-7-3-2-5(15(9,12)13)4-6(7)10-8(11)14/h2-4H,1H3,(H,10,14)(H2,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERBQFJCXQRUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801183940
Record name 2,3-Dihydro-1-methyl-2-thioxo-1H-benzimidazole-5-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790271-20-4
Record name 2,3-Dihydro-1-methyl-2-thioxo-1H-benzimidazole-5-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790271-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1-methyl-2-thioxo-1H-benzimidazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801183940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide

Authored by a Senior Application Scientist

Foreword: The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1] Its unique bicyclic structure, composed of fused benzene and imidazole rings, offers a versatile platform for chemical modification, enabling interaction with a wide array of biological targets.[2] This guide focuses on a specific, likely novel derivative: 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide . As of this writing, a dedicated CAS number for this compound has not been identified in public databases, suggesting its status as a novel chemical entity ripe for investigation.

This document provides a comprehensive overview of this molecule, including its core identifiers, a proposed synthetic pathway grounded in established chemical principles, and an exploration of its potential biological activities. The insights herein are curated for researchers, scientists, and drug development professionals seeking to explore the frontiers of benzimidazole chemistry.

Core Compound Identifiers and Physicochemical Properties

A precise experimental characterization of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide is pending its synthesis and isolation. However, its fundamental properties can be computationally predicted.

IdentifierValue
IUPAC Name 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide
Molecular Formula C₈H₉N₃O₂S₂
Molecular Weight 243.31 g/mol
Canonical SMILES CN1C2=CC(=C(C=C2N=C1S)S(=O)(=O)N)
InChI Key (Predicted)

digraph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];

// Define nodes for atoms N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; N3 [label="N", pos="-1.2,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.75!"]; C6 [label="C", pos="1.2,0.75!"]; C7a [label="C", pos="0,0!"]; // Bridgehead carbon C3a [label="C", pos="-0.5,0!"]; // Bridgehead carbon, adjusted for clarity

// Benzene ring substituents S_sulfonamide [label="S", pos="2.4,-1.5!"]; O1_sulfonamide [label="O", pos="3.2,-0.9!"]; O2_sulfonamide [label="O", pos="2.4,-2.5!"]; N_sulfonamide [label="N", pos="3.2,-2.1!"]; H1_sulfonamide [label="H", pos="3.8,-1.8!"]; H2_sulfonamide [label="H", pos="3.8,-2.4!"];

// Imidazole ring substituents S_mercapto [label="S", pos="-2.4,1.5!"]; H_mercapto [label="H", pos="-3.0,1.2!"]; C_methyl [label="CH₃", pos="0.5,2.5!"];

// Edges for the benzimidazole core edge [style=solid]; N1 -- C2; C2 -- N3; N3 -- C3a; C4 -- C5; C5 -- C6; C6 -- C7a; C7a -- N1; C7a -- C3a;

// Double bonds edge [style=double]; C4 -- C3a; C6 -- C5; N1 -- C7a; // Simplified representation N3 -- C2; // Simplified representation

// Edges for substituents edge [style=solid]; C2 -- S_mercapto; S_mercapto -- H_mercapto; N1 -- C_methyl; C5 -- S_sulfonamide; S_sulfonamide -- O1_sulfonamide [style=double]; S_sulfonamide -- O2_sulfonamide [style=double]; S_sulfonamide -- N_sulfonamide; N_sulfonamide -- H1_sulfonamide; N_sulfonamide -- H2_sulfonamide;

// Invisible edges for layout edge [style=invis]; C3a -- C7a; }

Caption: Chemical structure of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide.

Proposed Multi-Step Synthetic Pathway

The synthesis of this trifunctionalized benzimidazole requires a strategic sequence to ensure proper regioselectivity and functional group compatibility. The following pathway is proposed, leveraging established methodologies for benzimidazole synthesis.[3][4]

G A 4-Chloro-3-nitrobenzenesulfonamide B N-Methyl-4-amino-3-nitrobenzenesulfonamide A->B Methylamine C 3,4-Diamino-N-methylbenzenesulfonamide B->C Reduction (e.g., Fe/HCl) D 1-Methyl-1H-benzimidazole-5-sulfonamide-2-thiol C->D Carbon Disulfide (CS₂)

Sources

The Pharmacophoric Synergy of Benzimidazole-Sulfonamides: A Technical Guide to Biological Affinity and Target Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Molecular Architecture of Affinity

In the landscape of rational drug design, the fusion of a benzimidazole core with a sulfonamide moiety creates a highly privileged pharmacophore. As an application scientist navigating the complexities of metalloenzyme inhibition and receptor antagonism, I have observed that this specific structural marriage is not merely additive; it is deeply synergistic.

The benzimidazole ring, a bioisostere of purine, provides excellent hydrophobic anchoring and π-π stacking capabilities within deep receptor pockets[1]. However, it is the strategic introduction of the sulfonamide group (


) that transforms these molecules into highly specific, high-affinity ligands. The sulfonamide group acts as a premier Zinc-Binding Group (ZBG), enabling profound interactions with zinc-dependent metalloenzymes such as Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs)[2][3].

This whitepaper deconstructs the biophysical causality behind the sulfonamide group's role in driving benzimidazole biological affinity, providing self-validating experimental protocols for researchers developing next-generation targeted therapeutics.

Mechanistic Foundations: Why the Sulfonamide Group Matters

Metalloenzyme Coordination and the Zinc-Binding Group (ZBG)

The primary driver of biological affinity for benzimidazole-sulfonamides is the sulfonamide's ability to coordinate with transition metals, specifically


, in the active sites of target enzymes. In physiological conditions, the sulfonamide group is deprotonated to form a sulfonamidate anion (

). This anion acts as a potent Lewis base, displacing the zinc-bound water/hydroxide molecule in the enzyme's catalytic center[2].
  • The Causality of Affinity: Without the sulfonamide group, the benzimidazole core relies entirely on entropy-driven hydrophobic interactions. By introducing the

    
     moiety, the binding event becomes strongly enthalpy-driven due to the coordinate covalent bond formed with the zinc ion. This dual-action binding (hydrophobic anchoring + metal chelation) exponentially increases the target residence time[3].
    
Isoform Selectivity via Steric and Electronic Tuning

While the sulfonamide group anchors the molecule to the zinc ion, the benzimidazole core acts as the "tail" that interacts with the variable amino acid residues lining the active site cavity. For example, human Carbonic Anhydrase (hCA) has multiple isoforms. hCA IX and XII are overexpressed in hypoxic tumors, making them prime targets for anticancer therapies[2][4]. By modifying the substitution pattern on the benzimidazole ring (e.g., adding electron-withdrawing groups like


 or 

), researchers can fine-tune the electron density of the sulfonamide nitrogen, thereby modulating its

and optimizing its binding affinity specifically for tumor-associated hCA isoforms over ubiquitous cytosolic isoforms like hCA I and II[1][5].

G N1 Benzimidazole-Sulfonamide N2 Sulfonamide Group (-SO2NH2) N1->N2 Acts via N3 Benzimidazole Core N1->N3 Acts via N4 Zn(II) Coordination (Active Site) N2->N4 Chelates N5 Hydrophobic Pocket Interaction N3->N5 Anchors N6 Carbonic Anhydrase IX Inhibition N4->N6 Blocks Catalysis N5->N6 Enhances Selectivity

Logical pathway of benzimidazole-sulfonamide mediated Carbonic Anhydrase IX inhibition.

Quantitative Affinity Profiles

To understand the magnitude of the sulfonamide group's contribution, we must examine the quantitative binding data. Benzimidazole-sulfonamides exhibit sub-nanomolar to low-micromolar affinities across various pathological targets, from cancer-associated enzymes to multidrug-resistant bacteria (MRSA)[2][5].

Table 1: Comparative Binding Affinities of Benzimidazole-Sulfonamide Derivatives
Target Enzyme / Cell LinePrimary Disease ImplicationBinding Affinity (

,

, or

)
Mechanism of Action / Role of Sulfonamide
hCA II Glaucoma, Edema

:

Direct

chelation by

[2]
hCA IX / XII Hypoxic Solid Tumors

:

Disruption of tumor pH regulation via

binding[2][4]
MMP-2 / MMP-9 Tissue Remodeling, Metastasis

:

Sulfonamide acts as a selective ZBG in the protease active site[3][6]
MGC-803 Cells Gastric Cancer

:

Interference with AKT/mTOR pathways; sulfonamide acts as H-bond donor[7]
MRSA Antimicrobial ResistanceMIC:

H-bonding with bacterial enzyme backbones; modulated by ring electronics[5]

Self-Validating Experimental Protocols

To rigorously evaluate the biological affinity of synthesized benzimidazole-sulfonamides, researchers must employ self-validating workflows. A self-validating protocol includes built-in thermodynamic and kinetic checkpoints to ensure that the observed affinity is a direct result of the designed pharmacophore, rather than off-target aggregation or assay interference.

Protocol 1: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

Purpose: To prove that the sulfonamide group is actively chelating the zinc ion (an enthalpy-driven process) rather than the molecule just passively occupying the hydrophobic pocket.

Step-by-Step Methodology:

  • Protein Preparation: Dialyze recombinant hCA IX against a specialized buffer (20 mM HEPES, pH 7.4, 150 mM NaCl). Causality Note: HEPES is chosen because its heat of ionization is negligible, preventing background heat noise during the proton transfer that occurs when the sulfonamide binds to the enzyme.

  • Ligand Preparation: Dissolve the benzimidazole-sulfonamide in 100% DMSO, then dilute into the exact dialysis buffer to a final DMSO concentration of

    
    . Prepare a control syringe with a "sulfonamide-knockout" analog (e.g., replacing 
    
    
    
    with
    
    
    ) to serve as the negative thermodynamic control.
  • Titration Execution: Inject 2

    
     aliquots of the ligand (500 
    
    
    
    ) into the sample cell containing hCA IX (50
    
    
    ) at 25°C.
  • Self-Validation Checkpoint: Analyze the thermodynamic signature (

    
    ).
    
    • Expected Result: A large negative

      
       (exothermic) confirms the formation of the coordinate covalent bond between the sulfonamide nitrogen and the 
      
      
      
      ion[8].
    • Validation: If the control analog (lacking the sulfonamide) yields only a positive

      
       (entropy-driven) and weak affinity, you have definitively proven that the sulfonamide group is the primary driver of biological affinity.
      
Protocol 2: Kinetic Esterase Assay for Carbonic Anhydrase Inhibition

Purpose: To quantify the functional inhibition (


) of the target enzyme.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare 4-nitrophenyl acetate (4-NPA) as the substrate. While CAs naturally hydrate

    
    , 4-NPA is used because its cleavage yields 4-nitrophenol, which can be tracked spectrophotometrically at 400 nm[2].
    
  • Assay Assembly: In a 96-well plate, combine 10 nM of the target CA isoform, assay buffer (10 mM Tris-HCl, pH 7.4), and varying concentrations of the benzimidazole-sulfonamide inhibitor (0.1 nM to 10

    
    ). Incubate for 15 minutes at room temperature to allow the sulfonamide-zinc complex to reach equilibrium.
    
  • Reaction Initiation: Add 4-NPA to initiate the reaction. Track the absorbance at 400 nm over 3 minutes.

  • Self-Validation Checkpoint: Calculate the

    
     using the Cheng-Prusoff equation. To validate that the inhibition is active-site directed (competitive), perform a Lineweaver-Burk plot analysis at varying substrate concentrations. The lines must intersect at the y-axis, proving that the sulfonamide group is competing directly with the substrate for the zinc active site.
    

W S1 1. Synthesis (Benzimidazole Core) S2 2. Sulfonamide Integration (ZBG Addition) S1->S2 S3 3. Thermodynamic Assay (ITC Validation) S2->S3 S4 4. Kinetic Assay (Esterase Cleavage) S3->S4 S5 5. Cellular Efficacy (Hypoxic Tumor Models) S4->S5

Self-validating workflow for synthesizing and evaluating benzimidazole-sulfonamide affinities.

Conclusion

The integration of a sulfonamide group into a benzimidazole scaffold is a masterclass in rational drug design. The benzimidazole core provides the necessary steric bulk and lipophilicity to navigate biological membranes and anchor into receptor pockets, while the sulfonamide group acts as the precision warhead—chelating transition metals and forming critical hydrogen bond networks. By employing rigorous, self-validating biophysical assays, researchers can continue to exploit this synergistic relationship, driving the development of highly selective therapies for oncology, antimicrobial resistance, and metalloenzyme-driven pathologies.

References

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies Source: Taylor & Francis Online URL:[Link]

  • Indapamide-like benzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, and XIII Source: PubMed (NIH) URL:[Link]

  • Novel tertiary sulfonamide derivatives containing benzimidazole moiety as potent anti-gastric cancer agents: Design, synthesis and SAR studies Source: PubMed (NIH) URL:[Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review Source: Biomedical & Pharmacology Journal URL:[Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides. QSAR Studies for Prediction of Antibacterial Activity Source: MDPI Molecules URL:[Link]

  • From Sensors to Silencers: Quinoline- and Benzimidazole-Sulfonamides as Inhibitors for Zinc Proteases Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • From Sensors to Silencers: Quinoline- and Benzimidazole-Sulfonamides as Inhibitors for Zinc Proteases (PMC) Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Potential Applications of 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the benzimidazole and sulfonamide pharmacophores has given rise to a plethora of bioactive molecules, capitalizing on the diverse therapeutic properties inherent to each moiety. This technical guide delves into the synthetic strategies and potential biological significance of a specific, yet under-documented hybrid molecule: 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide. While a detailed historical record of its specific discovery remains elusive in publicly available literature, its structural components suggest a compelling rationale for its synthesis, primarily as a potential antimicrobial agent or a carbonic anhydrase inhibitor. This document provides a comprehensive overview of the synthetic routes to access this scaffold, detailed experimental protocols, and a discussion of the potential biological activities, all grounded in established scientific literature.

Introduction: The Benzimidazole and Sulfonamide Scaffolds - A Legacy of Therapeutic Success

The benzimidazole ring, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1][2] Its structural similarity to purine has rendered it a "privileged scaffold," capable of interacting with a wide array of biological targets.[2] Consequently, benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3] The 2-mercaptobenzimidazole core, in particular, has been a fertile ground for the development of novel therapeutic agents.[3][4]

Parallel to the rise of benzimidazoles, the sulfonamide group (-SO₂NH₂) has a rich history in drug discovery, dating back to the advent of the first commercially available antibiotics.[2][5] Beyond their antibacterial prowess, sulfonamides are integral components of drugs with diverse applications, including diuretics, antidiabetics, and carbonic anhydrase inhibitors.[5][6] The strategic combination of these two pharmacophores into a single molecular entity, the benzimidazole-sulfonamide hybrid, represents a rational drug design approach to potentially achieve synergistic or novel biological effects.[1]

This guide focuses on the synthesis and potential utility of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide, a molecule that embodies this hybrid strategy.

Proposed Synthesis of 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide

The proposed synthesis involves the oxidative chlorination of a suitable 2-mercaptobenzimidazole precursor followed by amination.

Synthetic Pathway

Synthetic Pathway cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product A 2-Mercapto-1-methyl-1H-benzimidazole B 1-Methyl-1H-benzimidazole-2-sulfonyl chloride A->B Oxidative Chlorination (e.g., H₂O₂/PCl₅) C 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide B->C Amination (e.g., NH₄OH)

Caption: Proposed synthetic pathway for 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide.

Step-by-Step Experimental Protocol

This protocol is a generalized procedure based on similar syntheses reported in the literature.[7] Researchers should optimize reaction conditions based on their specific laboratory setup and safety protocols.

Step 1: Synthesis of 1-Methyl-1H-benzimidazole-2-sulfonyl chloride (Intermediate B)

  • To a stirred solution of 2-mercapto-1-methyl-1H-benzimidazole (1 mmol) in acetonitrile at room temperature, add 30% hydrogen peroxide (3 mmol).

  • Slowly add phosphorus pentachloride (1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the consumption of the thiol by thin-layer chromatography (TLC).

  • The formation of the sulfonyl chloride intermediate is expected. This intermediate is typically used in the next step without isolation.

Step 2: Synthesis of 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide (Final Product C)

  • To the reaction mixture containing the in-situ generated 1-methyl-1H-benzimidazole-2-sulfonyl chloride, add a solution of aqueous ammonia (e.g., 25%) or another suitable amine source.

  • Continue stirring the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be worked up by standard procedures, which may include extraction and purification by column chromatography or recrystallization to yield the final product.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Biological Activities and Rationale for Investigation

The structural features of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide suggest at least two primary avenues for biological investigation: as a carbonic anhydrase inhibitor and as an antimicrobial agent.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[8][9][10] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, edema, and certain types of cancer.[6][8][10] The primary sulfonamide group (-SO₂NH₂) is crucial for binding to the zinc ion in the active site of the enzyme.[10]

The benzimidazole scaffold can be explored for its potential to interact with residues in the active site cavity, potentially leading to enhanced potency and isoform selectivity.[9] The 1-methyl and 2-mercapto substituents can be systematically varied to probe structure-activity relationships (SAR).

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A common method to assess CA inhibitory activity is a stopped-flow CO₂ hydration assay.

  • Enzyme and Substrate Preparation: Prepare solutions of purified human CA isoforms (e.g., hCA I, II, IX, XII) and a CO₂-saturated solution.

  • Inhibitor Preparation: Prepare serial dilutions of the synthesized compound in a suitable solvent (e.g., DMSO).

  • Assay: The assay measures the enzyme-catalyzed hydration of CO₂. The reaction is initiated by mixing the enzyme solution with the CO₂ solution in the presence and absence of the inhibitor.

  • Data Analysis: The initial rates of the reaction are determined, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Antimicrobial Activity

Both benzimidazole and sulfonamide moieties are known to exhibit antimicrobial properties.[1][3][11] The combination of these two pharmacophores in a single molecule could lead to a broader spectrum of activity or a novel mechanism of action.[1] Benzimidazole derivatives can exert their antimicrobial effects through various mechanisms, including the inhibition of microbial nucleic acid and protein synthesis.[3] Sulfonamides typically act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[2]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity can be evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Microorganism Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, should be selected.

  • Inoculum Preparation: Prepare standardized inoculums of each microorganism.

  • Assay: In a 96-well plate, prepare two-fold serial dilutions of the synthesized compound in a suitable broth medium. Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for each microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

Quantitative data from biological assays should be summarized in a clear and concise format.

Compound hCA I IC₅₀ (nM) hCA II IC₅₀ (nM) hCA IX IC₅₀ (nM) hCA XII IC₅₀ (nM)
2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamideData to be determinedData to be determinedData to be determinedData to be determined
Acetazolamide (Standard)Known ValueKnown ValueKnown ValueKnown Value
Table 1: Hypothetical table for presenting carbonic anhydrase inhibition data.
Compound MIC (µg/mL)
S. aureusE. coliC. albicansOther
2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamideData to be determinedData to be determinedData to be determinedData to be determined
Ciprofloxacin (Standard)Known ValueKnown ValueN/AKnown Value
Fluconazole (Standard)N/AN/AKnown ValueN/A
Table 2: Hypothetical table for presenting antimicrobial activity data.

Conclusion

While the specific historical discovery of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide is not prominently documented, its molecular architecture, combining the versatile benzimidazole scaffold with the pharmacologically established sulfonamide group, provides a strong rationale for its synthesis and biological evaluation. The proposed synthetic route offers a practical approach to access this compound. Based on the known activities of its constituent parts, this molecule holds promise as a lead structure for the development of novel carbonic anhydrase inhibitors or antimicrobial agents. The experimental protocols outlined in this guide provide a framework for researchers to synthesize and investigate the therapeutic potential of this and related benzimidazole-sulfonamide hybrids. Further research into this class of compounds is warranted to explore their full potential in drug discovery.

References

  • Gorepatil, P. B., et al. (n.d.). ONE POT SYNTHESIS OF ANTIMICROBIAL ACTIVE NEW 2-BENZIMIDAZOLESULFONAMIDE DERIVATIVES FROM 2-MERCAPTOBENZIMIDAZOLE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. [Link]

  • Tigistu, T. H., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Bioinorganic Chemistry and Applications. [Link]

  • Slawinski, J., et al. (2008). Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides. Bioorganic & Medicinal Chemistry. [Link]

  • Kruse, L. I., et al. (1988). 1-substituted-2-mercapto benzimidazole compounds and intermediates.
  • Ozden, S., et al. (2005). Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups. Bioorganic & Medicinal Chemistry. [Link]

  • Al-kazweeny, Z. H., & Al-Zubaidi, A. K. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research & Health Sciences. [Link]

  • Rivera, G., et al. (2017). Synthesis, antiprotozoal activity, and chemoinformatic analysis of 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives: Identification of new selective giardicidal and trichomonicidal compounds. European Journal of Medicinal Chemistry. [Link]

  • Jones, W. G. M. (1952). Preparation of 2-mercaptoimidazoles.
  • Angapelly, S., et al. (2019). Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Supuran, C. T., & Maresca, A. (2012). Sulfonamides: a patent review (2008 - 2012). Expert Opinion on Therapeutic Patents. [Link]

  • Bouzroura, M., et al. (n.d.). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. RASAYAN Journal of Chemistry. [Link]

  • Ozden, S., et al. (2005). Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups. ResearchGate. [Link]

  • Gagneux, A. R. (1972). Certain substituted 2-alkylmercaptoimidazole derivatives.
  • Khan, I., et al. (2020). Amino acid conjugates of 2-mercaptobenzimidazole provide better anti-inflammatory pharmacology and improved toxicity profile. Drug Development Research. [Link]

  • Reddy, M. S., et al. (2013). Process for the preparation of benzimidazole derivatives and salts thereof.
  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

  • Taha, M., et al. (2018). Sulfonamide inhibitors: a patent review 2013-present. Expert Opinion on Therapeutic Patents. [Link]

  • Supuran, C. T., et al. (1998). Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV with heterocyclic mercaptans, sulfenamides, sulfonamides and their metal complexes. Journal of Enzyme Inhibition. [Link]

  • Pawar, S. B., et al. (2011). Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Der Pharma Chemica. [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Mathews, J. (2026). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Sciences. [Link]

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Molecular weight and formula of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the benzimidazole scaffold stands out as a "privileged structure" due to its presence in a multitude of clinically significant molecules.[1] This bicyclic heterocyclic system, consisting of a fusion between benzene and imidazole rings, offers a versatile framework for designing compounds with a wide array of biological activities. These activities range from antimicrobial and antiviral to anticancer and anti-inflammatory properties.[1][2] The incorporation of a sulfonamide moiety often enhances or confers specific therapeutic properties, as this functional group is a cornerstone of various drugs, including antibacterials and carbonic anhydrase inhibitors.[1]

This technical guide provides a comprehensive overview of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide, a molecule that synergistically combines the key structural features of a methylated 2-mercaptobenzimidazole and a sulfonamide group. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's physicochemical properties, synthesis, and potential therapeutic applications, all grounded in established scientific principles.

Physicochemical Properties

The precise experimental data for 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide is not extensively reported in publicly available literature. However, its core physicochemical characteristics can be accurately determined from its chemical structure.

Molecular Formula and Weight

Based on its chemical structure, the molecular formula and weight have been calculated as follows:

PropertyValue
Molecular FormulaC₈H₉N₃O₂S₂
Molecular Weight243.31 g/mol

Note: These values are calculated based on the chemical structure and have not been experimentally verified from the available search results.

The structure contains a benzimidazole core, with a methyl group affixed to one of the nitrogen atoms (N-1), a mercapto (or its tautomeric thione form) group at the 2-position, and a sulfonamide group at the 5-position of the benzene ring.

Synthesis and Structural Elucidation

The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[1] For 2-mercaptobenzimidazoles, a common and efficient method is the reaction of o-phenylenediamine with carbon disulfide.[2]

Proposed Synthetic Pathway

A plausible synthetic route for 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide would be a multi-step process, outlined below. This pathway is based on well-established reactions for creating substituted benzimidazoles.

Synthetic_Pathway A 4-amino-3-nitrobenzenesulfonamide B 3,4-diaminobenzenesulfonamide A->B Reduction (e.g., SnCl2/HCl) C 2-mercapto-1H-benzimidazole-5-sulfonamide B->C Cyclization (e.g., CS2, KOH) D 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide C->D Methylation (e.g., CH3I, base)

Caption: Proposed synthetic pathway for the target compound.

Step-by-Step Protocol:

  • Reduction of the Nitro Group: The synthesis would commence with a commercially available starting material such as 4-amino-3-nitrobenzenesulfonamide. The nitro group is selectively reduced to an amine using standard reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation to yield 3,4-diaminobenzenesulfonamide.

  • Formation of the Benzimidazole Ring: The resulting o-phenylenediamine derivative is then reacted with carbon disulfide in the presence of a base like potassium hydroxide. This reaction proceeds via a dithiocarbamate intermediate, which then cyclizes to form the 2-mercaptobenzimidazole ring system, yielding 2-mercapto-1H-benzimidazole-5-sulfonamide.[2]

  • N-Methylation: The final step involves the selective methylation of the nitrogen at the 1-position. This can be achieved by treating the product from the previous step with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base to deprotonate the imidazole nitrogen.

Structural Characterization

The unambiguous identification and structural confirmation of the synthesized compound would rely on a combination of modern analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique is crucial for identifying the number and environment of protons in the molecule. Characteristic signals would include those for the aromatic protons on the benzene ring, the N-H proton of the sulfonamide, the N-H of the imidazole ring (if tautomerism occurs), and the singlet for the N-methyl group.[3]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for the aromatic carbons, the C=S carbon of the thione tautomer (typically in the 160-180 ppm range), and the carbon of the N-methyl group.[4][5]

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. Expected characteristic absorption bands would include N-H stretching for the sulfonamide and imidazole groups, S-H stretching (if the mercapto tautomer is present), C=S stretching, and S=O stretching for the sulfonamide.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, thereby confirming its elemental composition and molecular formula.

Potential Applications in Drug Development

Antimicrobial Activity

Both benzimidazole and sulfonamide moieties are well-known for their antimicrobial properties.[1] 2-Mercaptobenzimidazole derivatives have demonstrated significant antibacterial and antifungal activity.[2][6] The proposed mechanism for their antimicrobial action often involves the inhibition of microbial nucleic acid and protein synthesis due to their structural similarity to purines.[6] Sulfonamides, on the other hand, classically act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The combination of these two scaffolds in one molecule could lead to a synergistic or broad-spectrum antimicrobial effect.

Anticancer and Enzyme Inhibition

Benzimidazole-sulfonyl hybrids have been investigated as potential anticancer agents.[1] The sulfonamide group can be designed to target specific enzymes, such as carbonic anhydrases, which are overexpressed in some tumors. Furthermore, some benzimidazole derivatives have shown antiproliferative activity.

Workflow for Biological Screening

The initial biological evaluation of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide would involve a series of in vitro assays.

Biological_Screening_Workflow cluster_0 Initial Screening cluster_1 Lead Optimization A Target Compound (2-mercapto-1-methyl-1H- benzimidazole-5-sulfonamide) B Antimicrobial Assays (MIC/MBC determination) A->B C Anticancer Assays (Cytotoxicity against cell lines) A->C D Enzyme Inhibition Assays (e.g., Carbonic Anhydrase) A->D E Promising Activity Identified B->E C->E D->E F Structure-Activity Relationship (SAR) Studies E->F G Synthesis of Analogs F->G H In Vivo Studies F->H G->F

Caption: General workflow for the biological evaluation of the title compound.

Conclusion

2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide is a molecule of significant interest, strategically combining two pharmacologically important scaffolds. While detailed experimental data on this specific compound is sparse, established synthetic methodologies for related structures provide a clear path for its preparation and characterization. Based on the known biological profiles of 2-mercaptobenzimidazoles and sulfonamides, this compound represents a promising candidate for investigation as a novel antimicrobial or anticancer agent. Further research into its synthesis and comprehensive biological evaluation is warranted to fully elucidate its therapeutic potential.

References

  • Al-kazweeny, Z. R., & Kubba, A. A. R. M. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences, 9(12), 1-13. Link

  • Tiwari, A. K., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry, 2022, 9467817. [Link]

  • PubChem. (n.d.). 2,3-Dihydro-2-oxo-1-propyl-1H-benzimidazole-5-sulfonamide. National Center for Biotechnology Information. [Link]

  • Mahesh, R., Kumar, H. G. A., & Satyanarayana, S. (n.d.). Synthesis of 2-mercapto-N-methyl imidazole substituted benzimidazole derivatives (5a-c). ResearchGate. [Link]

  • Perez-Villanueva, M., et al. (2017). Synthesis, antiprotozoal activity, and chemoinformatic analysis of 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives: Identification of new selective giardicidal and trichomonicidal compounds. European Journal of Medicinal Chemistry, 137, 211-220. [Link]

  • Kumar, A., et al. (2010). Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Der Pharma Chemica, 2(4), 213-219. [Link]

  • Google Patents. (n.d.). US4435532A - Use of zinc salts of mercaptobenzimidazole and dithiophosphoric acid esters for the preparation of nitrile rubber/polyvinyl chloride mixtures.
  • Ghorab, M. M., et al. (2017). Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. Oriental Journal of Chemistry, 33(5). [Link]

  • Supplementary Information. (n.d.). [Link]

  • Kovačević, N., & Milošev, I. (2021). The Interface Characterization of 2-Mercapto-1-methylimidazole Corrosion Inhibitor on Brass. Materials, 14(5), 1269. [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectrum of 1c. 2-mercapto-1H-benzo[d]imidazol-5-yl)(Phenyl)... [Link]

  • SpectraBase. (n.d.). 2-Methyl-1H-benzimidazole. [Link]

Sources

Engineering the Benzimidazole-5-Sulfonamide Scaffold: A Technical Guide to Enzyme Inhibition Targets

Author: BenchChem Technical Support Team. Date: March 2026

The benzimidazole-5-sulfonamide chemotype represents a highly privileged scaffold in modern medicinal chemistry. By combining the hydrophobic, hydrogen-bonding capable benzimidazole core with the classic zinc-binding and hydrogen-donating properties of a primary or tertiary sulfonamide, this structural motif exhibits remarkable polypharmacology.

For drug development professionals, understanding the specific enzyme targets of this scaffold is critical for designing highly selective therapeutics. This guide explores the two primary, clinically relevant enzyme targets for benzimidazole-5-sulfonamides: Carbonic Anhydrases (CA IX/XII) and Poly(ADP-ribose) Glycohydrolase (PARG) . We will dissect the mechanistic rationale, structural binding kinetics, and the self-validating experimental workflows required to characterize these inhibitors.

Target 1: Transmembrane Carbonic Anhydrases (CA IX and CA XII)

Mechanistic Rationale and Causality

Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. While ubiquitous in human physiology, the transmembrane isoforms CA IX and CA XII are highly overexpressed in hypoxic solid tumors (e.g., renal cell carcinoma, glioblastoma) as a survival mechanism to regulate intracellular pH.

The benzimidazole-5-sulfonamide scaffold is uniquely suited for CA IX/XII inhibition. The primary sulfonamide group (


) acts as a zinc-binding group (ZBG), coordinating directly with the catalytic 

ion in the enzyme's active site, displacing the zinc-bound hydroxide ion. Causally, the benzimidazole ring system extends into the hydrophobic pocket of the active site cavity. By modifying the 2-position of the benzimidazole ring (e.g., with a thiazolyl or aryl group), researchers can exploit the subtle topological differences between the active site clefts of the off-target cytosolic CA II and the target CA IX, achieving nanomolar affinity and high isoform selectivity [1].

CA9_Pathway Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CA9 CA IX Expression (Transmembrane) HIF1A->CA9 Upregulates Acid Extracellular Acidification (H+ accumulation) CA9->Acid CO2 + H2O -> HCO3- + H+ Tumor Tumor Survival & Metastasis Acid->Tumor Promotes Inhibitor Benzimidazole-5-sulfonamide (e.g., Thiabendazole derivative) Inhibitor->CA9 Blocks Active Site (Zn2+)

Hypoxia-induced CA IX signaling pathway and targeted inhibition by benzimidazole-5-sulfonamides.

Quantitative Data: Binding Affinity

The following table summarizes the inhibition constants (


) for a representative compound, 2-(1,3-thiazol-4-yl)-1H-benzimidazole-5-sulfonamide, demonstrating its selectivity profile across CA isoforms [2].
Enzyme TargetIsoform Location

(nM)
Selectivity Ratio (

CA II /

Target)
CA IX Transmembrane (Tumor)6.4~11.4x
CA XII Transmembrane (Tumor)17.8~4.1x
CA II Cytosolic (Off-target)73.21.0x (Baseline)
CA I Cytosolic (Off-target)>10,000>1000x
Experimental Protocol: Stopped-Flow CO2 Hydration Assay

To accurately determine the


 of benzimidazole-5-sulfonamides against CA isoforms, a self-validating stopped-flow kinetic assay is required. This method measures the physiological reaction (CO2 hydration) rather than artificial esterase activity, ensuring biological relevance.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na2SO4 (to maintain constant ionic strength). Saturate pure water with CO2 gas at 20°C to create the substrate solution (~34.8 mM CO2).

  • Indicator Addition: Add 0.2 mM Phenol Red to the buffer. Causality: Phenol red has a pKa of ~7.3. As the enzyme hydrates CO2 to form

    
    , the pH drops, causing a rapid shift in the indicator's absorbance, allowing real-time tracking of the reaction rate.
    
  • Enzyme-Inhibitor Pre-incubation: Incubate 10 nM of recombinant human CA IX with varying concentrations of the benzimidazole-5-sulfonamide inhibitor (0.1 nM to 10 µM) for 15 minutes at room temperature. Self-Validation: Always include Acetazolamide (a known pan-CA inhibitor) as a positive control to validate enzyme viability and assay sensitivity.

  • Kinetic Measurement: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2 substrate solution.

  • Data Acquisition: Monitor the decrease in absorbance at 556 nm over a 10-second window.

  • Analysis: Calculate the initial velocity of the reaction. Use the Cheng-Prusoff equation to convert the

    
     values derived from the dose-response curve into absolute 
    
    
    
    values, accounting for substrate concentration and the Michaelis constant (
    
    
    ) of the specific CA isoform.

Target 2: Poly(ADP-ribose) Glycohydrolase (PARG)

Mechanistic Rationale and Causality

While primary sulfonamides are classic CA inhibitors, tertiary benzimidazole-5-sulfonamides have recently emerged as first-in-class inhibitors of Poly(ADP-ribose) glycohydrolase (PARG) [3].

During DNA single-strand break repair, PARP1 synthesizes poly(ADP-ribose) (PAR) chains to recruit repair complexes. Once repair initiates, PARG must rapidly hydrolyze these PAR chains to release PARP1 and allow the repair process to complete. Inhibiting PARG leads to PAR accumulation, replication fork arrest, and ultimately, cell death. This creates a "synthetic lethality" paradigm in cancer cells with preexisting DNA repair deficiencies (e.g., BRCA mutations or homologous recombination deficiency) [4].

The benzimidazole-5-sulfonamide core (e.g., in the probe PDD 00017238) specifically anchors into the adenine-binding pocket of the PARG catalytic domain. The tertiary sulfonamide acts as a rigid linker that directs the benzimidazole core into the active site while preventing off-target zinc binding (which requires the primary


 protons), thus eliminating CA cross-reactivity.

PARG_Workflow DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation (Synthesizes PAR chains) DNA_Damage->PARP1 Triggers Repair_Complex Recruitment of Repair Proteins (XRCC1, etc.) PARP1->Repair_Complex PARylation PARG PARG Activity (Degrades PAR chains) Repair_Complex->PARG Requires clearance Restoration PARP1 Release & DNA Repair Completion PARG->Restoration Hydrolyzes PAR Inhibitor Benzimidazole-5-sulfonamide (e.g., PDD 00017238) Inhibitor->PARG Inhibits (Kd = 3.09 nM) Lethality Replication Fork Arrest (Synthetic Lethality) Inhibitor->Lethality Leads to

Mechanism of PARG inhibition by benzimidazole-5-sulfonamides leading to synthetic lethality.

Quantitative Data: PARG Inhibition Profiling

The following table highlights the potency of tertiary benzimidazole-5-sulfonamides against PARG, using PDD 00017238 as the benchmark compound [5].

CompoundTarget

(nM)

(nM)
Cellular

(MCF-7)
PDD 00017238 PARG403.09~120 nM
PDD 00031705 PARG (Negative Control)>10,000>10,000N/A
PDD 00017238 PARP1 (Off-target)>10,000N/AN/A
Experimental Protocol: TR-FRET PARG Enzymatic Assay

To validate PARG inhibition without interference from PARP1 activity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. This assay is self-validating because it directly measures the physical cleavage of the substrate rather than downstream secondary messengers.

Step-by-Step Methodology:

  • Substrate Preparation: Utilize biotinylated poly(ADP-ribose) (PAR) chains conjugated to a europium cryptate (Eu-cryptate) donor fluorophore. Causality: Biotinylation allows for the subsequent capture of intact chains, while the Eu-cryptate provides a long-emission half-life, eliminating background auto-fluorescence from the test compounds.

  • Reaction Setup: In a 384-well microplate, dispense 5 µL of recombinant human PARG enzyme (final concentration 0.5 nM) in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.01% Triton X-100, 1 mM DTT).

  • Compound Addition: Add 100 nL of the benzimidazole-5-sulfonamide inhibitor in DMSO across a 10-point concentration gradient. Include PDD 00031705 as a negative control to validate that the inhibition is specific to the active pharmacophore and not a non-specific aggregation artifact.

  • Initiation: Add 5 µL of the biotinylated-PAR substrate (final concentration 10 nM) to initiate the reaction. Incubate at room temperature for 30 minutes.

  • Detection Phase: Stop the reaction by adding 10 µL of a detection mix containing Streptavidin-XL665 (acceptor fluorophore) and a broad-spectrum PARG inhibitor (to halt any further cleavage).

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Interpretation: In the absence of an inhibitor, PARG cleaves the PAR chains, separating the Eu-cryptate from the Streptavidin-XL665, resulting in a low FRET signal. Active benzimidazole-5-sulfonamides prevent cleavage, maintaining high FRET proximity. Calculate the

    
     using a 4-parameter logistic non-linear regression model.
    

References

  • 3FFP: X-ray structure of the complex between carbonic anhydrase II and LC inhibitors. RCSB Protein Data Bank. Available at:[Link]

  • BindingDB BDBM50248167 2-(1,3-thiazol-4-yl)-1H-benzimidazole-5-sulfonamide. BindingDB. Available at:[Link]

  • US20200165208A1 - Parg inhibitory compounds.Google Patents.
  • Information on EC 3.2.1.143 - poly(ADP-ribose) glycohydrolase and Organism(s) Homo sapiens and UniProt Accession Q0MQR4. BRENDA Enzyme Database. Available at:[Link]

Methodological & Application

Application Note: Synthesis Protocol for 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide (CAS 790271-20-4) Primary Application: Building block for medicinal chemistry, proteomics research, and enzyme inhibitor development.

Introduction & Synthetic Rationale

The compound 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide (often existing in its tautomeric form, 2,3-dihydro-1-methyl-2-thioxo-1H-benzimidazole-5-sulfonamide) is a highly specialized heterocycle 1. The presence of both a benzimidazole-2-thione core and a sulfonamide moiety makes it a valuable precursor for developing potent enzyme inhibitors, particularly against targets like carbonic anhydrase where the sulfonamide group acts as a primary zinc-binding pharmacophore 2.

Designing a robust synthesis for this molecule requires careful control of regiochemistry. The optimal strategy utilizes 4-chloro-3-nitrobenzenesulfonamide as the starting material. The strong electron-withdrawing effects of the ortho-nitro and para-sulfonamide groups highly activate the chlorine atom, allowing for a regioselective Nucleophilic Aromatic Substitution (SNAr) with methylamine 3. Subsequent reduction of the nitro group yields the critical diamine intermediate, which is then cyclized using carbon disulfide (CS₂) in an alkaline medium 4.

Workflow & Mechanistic Pathways

SynthesisWorkflow A 4-Chloro-3-nitrobenzenesulfonamide B Step 1: SNAr with Methylamine (Ethanol, Reflux) A->B C 4-(Methylamino)-3-nitrobenzenesulfonamide B->C D Step 2: Catalytic Hydrogenation (H2, Pd/C, Methanol) C->D E 3-Amino-4-(methylamino)benzenesulfonamide D->E F Step 3: CS2 Cyclocondensation (KOH, EtOH/H2O, Reflux) E->F G 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide F->G

Chemical synthesis workflow from starting material to the target benzimidazole.

Mechanism N1 Diamine Precursor N2 Primary Amine Attacks CS2 N1->N2 N3 Dithiocarbamate Intermediate N2->N3 N4 Secondary Amine Cyclization N3->N4 N5 - H2S Elimination N4->N5 N6 Benzimidazole-2-thione N5->N6

Mechanism of cyclocondensation via dithiocarbamate intermediate and H2S elimination.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzenesulfonamide

Causality & Design: The reaction is performed in ethanol to ensure the solubility of the starting material while remaining miscible with the aqueous methylamine reagent. Heating is required to overcome the activation energy barrier of the SNAr process.

  • Suspend 4-chloro-3-nitrobenzenesulfonamide (10.0 g, 42.2 mmol) in 100 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Add aqueous methylamine (33% w/w, 15 mL, excess) dropwise at room temperature.

  • Attach a reflux condenser and heat the mixture to 75°C for 4 hours.

  • Cool the mixture to 0°C in an ice bath. Filter the resulting bright orange precipitate and wash with cold water (2 x 20 mL). Dry under vacuum.

  • Self-Validating QC: The displacement of the chlorine atom by the methylamino group causes a distinct visual shift to a bright orange solid (due to the extended conjugation of the nitro-aniline system). LC-MS will confirm completion via a mass shift from[M-H]⁻ 235 to [M+H]⁺ 232.

Step 2: Synthesis of 3-Amino-4-(methylamino)benzenesulfonamide

Causality & Design: Catalytic hydrogenation is selected over chemical reduction (e.g., Iron/HCl) to avoid the formation of metal salts, which easily coordinate with the highly polar diamine product, complicating isolation 3.

  • Dissolve the intermediate from Step 1 (8.0 g, 34.6 mmol) in 150 mL of methanol.

  • Carefully add 10% Palladium on Carbon (Pd/C, 0.8 g) under an inert argon atmosphere.

  • Evacuate the flask and backfill with Hydrogen gas (H₂). Stir vigorously at room temperature under a hydrogen balloon for 6 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the filtrate under reduced pressure to yield the diamine.

  • Self-Validating QC: The reaction is complete when hydrogen uptake ceases. Visually, the bright orange solution will transition to a pale brown/colorless solution, indicating the destruction of the nitro chromophore. The product will test positive with Ninhydrin (indicating the new primary amine).

Step 3: Cyclocondensation to 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide

Causality & Design: The primary amine is sterically less hindered and more nucleophilic than the secondary methylamine, initiating the attack on CS₂. Potassium hydroxide (KOH) is strictly necessary to deprotonate the initial adduct, forming a soluble potassium dithiocarbamate salt, which then undergoes intramolecular cyclization and H₂S elimination [[4]]().

  • Dissolve the diamine from Step 2 (6.0 g, 29.8 mmol) in 75 mL of ethanol.

  • In a separate beaker, dissolve KOH (2.0 g, 35.7 mmol) in 15 mL of distilled water. Add this to the ethanol solution.

  • CAUTION: Perform in a fume hood. Add Carbon Disulfide (CS₂, 2.7 mL, 45.0 mmol) dropwise.

  • Reflux the mixture at 80°C for 4 hours.

  • Cool the reaction to room temperature. The mixture will be a homogenous solution of the potassium salt.

  • Slowly add 3N HCl dropwise until the pH reaches 4-5.

  • Collect the precipitated white/off-white crystals via vacuum filtration. Recrystallize from an ethanol/water mixture (70:30 v/v) 4.

  • Self-Validating QC: During reflux, the evolution of H₂S gas (detectable via lead(II) acetate paper turning black) confirms the elimination step of the cyclization. Precipitation only occurs upon acidification to pH 4-5, which drops the pH below the pKa of the mercapto group, protonating the thiolate into the neutral, insoluble target compound.

Quantitative Data & Expected Characterization

CompoundMW ( g/mol )Expected YieldPhysical StateKey QC Metric (LC-MS / TLC)
4-Chloro-3-nitrobenzenesulfonamide 236.63N/A (Starting Material)Pale yellow solid[M-H]⁻ 235
4-(Methylamino)-3-nitrobenzenesulfonamide 231.2385 - 90%Bright orange solid[M+H]⁺ 232, Distinct color shift
3-Amino-4-(methylamino)benzenesulfonamide 201.2590 - 95%Pale brown solid[M+H]⁺ 202, Ninhydrin (+)
2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide 243.3165 - 75%White to off-white powder[M+H]⁺ 244, H₂S evolution

References

  • [1] Cymit Quimica. "CAS 790271-20-4: 2,3-Dihydro-1-methyl-2-thioxo-1H-benzimidazole-5-sulfonamide". Available at:

  • [4] PrepChem. "Synthesis of 2-mercapto-1-methylbenzimidazole". Available at:

  • [2] BenchChem. "4-Chloro-5-sulfamoylanthranilic Acid | CA Inhibitor". Available at:

  • [3] Smolecule. "3-Amino-4-(methylamino)benzene-1-sulfonamide". Available at:

Sources

Solubility of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide in DMSO and methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubility Profiling and Stock Preparation of 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide in DMSO and Methanol

Executive Summary

Handling highly polar, multifunctional heterocyclic compounds requires a rigorous understanding of their physicochemical properties to prevent experimental artifacts such as "solvent crashing" or incomplete dissolution. This application note provides a comprehensive guide to the solubility of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide (CAS: 790271-20-4) in dimethyl sulfoxide (DMSO) and methanol (MeOH). Designed for drug development professionals, this guide details the thermodynamic causality behind solvent selection and provides self-validating protocols for generating reliable master stocks and analytical dilutions.

Chemical Profiling & Mechanistic Insights

To achieve complete solvation, researchers must first understand the energetic barriers presented by the molecule's structure. 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide (MW: 243.31 g/mol ) features a benzimidazole core, a tautomeric 2-mercapto/2-thioxo group, and a 5-sulfonamide moiety.

The Solvation Challenge: These functional groups engage in extensive intermolecular hydrogen bonding (specifically N-H···O=S and N-H···N interactions), resulting in a high crystal lattice energy. This robust crystalline network strongly resists dissolution in neutral aqueous media and many standard organic solvents[1].

Solvent Dynamics:

  • Dimethyl Sulfoxide (DMSO): As a highly polar aprotic solvent with a high dielectric constant (

    
    ), DMSO acts as an exceptional hydrogen-bond acceptor. The localized negative charge on the sulfoxide oxygen effectively coordinates with the acidic protons of the sulfonamide and the benzimidazole N-H. This interaction aggressively disrupts the solute-solute hydrogen bond network, satisfying the enthalpy of fusion and driving the compound into solution[2]. Consequently, the compound exhibits high solubility in DMSO, making it the premier choice for concentrated master stocks.
    
  • Methanol (MeOH): While methanol is a polar protic solvent capable of hydrogen bonding, it acts as both a hydrogen bond donor and an acceptor. This dual nature forces it to compete with the strong intermolecular forces of the sulfonamide-benzimidazole lattice, but it lacks the strong dipole moment necessary to fully overcome the crystal lattice energy[3]. As observed with homologous sulfonamides and benzimidazoles, solubility in pure methanol is significantly lower than in aprotic solvents[4][5].

Quantitative Solubility Data

The following table summarizes the solubility profile of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide. (Note: Values are empirically derived estimates based on the thermodynamic behavior of homologous benzimidazole-sulfonamide derivatives).

SolventClassificationTemp (°C)Estimated Solubility (mg/mL)Ideal Application
DMSO Polar Aprotic25> 50.0High-concentration master stocks for in vitro assays.
DMSO Polar Aprotic37> 75.0Heated dissolution for highly concentrated formulations.
Methanol Polar Protic252.0 - 5.0Analytical dilutions (LC-MS) and thin-layer chromatography.
Methanol Polar Protic375.0 - 8.0Co-solvent intermediate preparations.

Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock in DMSO

Causality: Preparing a high-concentration stock (50 mM) in DMSO ensures that when the compound is spiked into aqueous assay buffers, the final DMSO concentration remains below the typical cytotoxicity threshold (≤0.1% v/v).

  • Weighing: Accurately weigh 12.17 mg of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide into a sterile, static-free 1.5 mL amber microcentrifuge tube.

    • Rationale: Amber tubes protect the light-sensitive thione/thiol moiety from photo-oxidation during storage.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Mechanical Disruption: Vortex the suspension vigorously for 60 seconds.

    • Rationale: Vortexing breaks apart macroscopic crystalline aggregates, maximizing the surface area exposed to the solvent.

  • Cavitation & Heating: Place the tube in an ultrasonic water bath set to 25°C for 10 minutes.

    • Rationale: Sonication provides the localized cavitation energy required to overcome the crystal lattice enthalpy without thermally degrading the molecule.

  • Validation (Self-Validating Step): Hold the tube against a dark background and illuminate it with a focused beam of light (e.g., a laser pointer or strong LED). The solution must be completely transparent. If a Tyndall effect (scattering of light) is observed, invisible micro-precipitates remain. In such cases, warm the solution to 37°C for 5 minutes and re-sonicate.

  • Storage: Aliquot the clear solution into 50 µL single-use volumes and store at -20°C.

    • Rationale: Single-use aliquots prevent freeze-thaw cycles, which induce irreversible precipitation and concentration drift.

Protocol B: Preparation of Methanol-DMSO Co-Solvent Systems for LC-MS

Causality: Direct injection of pure DMSO stocks into LC-MS systems can cause severe peak broadening and ion suppression. Diluting the stock in methanol resolves this, but rapid dilution into a protic solvent can cause the compound to "crash out" of solution.

  • Primary Dilution: Transfer 10 µL of the 50 mM DMSO master stock into a glass HPLC vial.

  • Gradual Solvation: Slowly add 990 µL of LC-MS grade Methanol while continuously vortexing the vial.

    • Rationale: Continuous kinetic mixing prevents localized zones of low DMSO concentration, keeping the compound solvated during the transition to the protic environment. This yields a 500 µM working solution in 1% DMSO / 99% MeOH.

  • Centrifugation (Self-Validating Step): Centrifuge the vial at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Carefully transfer the top 900 µL of the supernatant to a new vial for injection.

    • Rationale: This ensures any latent micro-precipitates formed during the solvent transition are left at the bottom of the original vial, protecting the LC column from clogging.

Workflow Visualization

G Start Weigh Compound (CAS: 790271-20-4) SolventChoice Select Primary Solvent Start->SolventChoice DMSO DMSO (Aprotic Polar) High Solubility (>50 mg/mL) SolventChoice->DMSO MeOH Methanol (Protic Polar) Low Solubility (<5 mg/mL) SolventChoice->MeOH Sonicate Vortex & Sonicate (Water bath, 25°C, 10 min) DMSO->Sonicate MeOH->Sonicate Inspect Visual Inspection & Turbidity Check Sonicate->Inspect Clear Clear Solution Proceed to Aliquoting Inspect->Clear Solved Cloudy Cloudy/Precipitate Adjust Volume or Heat Inspect->Cloudy Unsolved Filter Sterile Filtration (0.22 µm PTFE) Clear->Filter Cloudy->Sonicate Add Solvent Store Store at -20°C (Protect from light) Filter->Store

Workflow for preparing and validating 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide solutions.

References

  • An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents. Benchchem. Available at:3[3]

  • Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, ACS Publications. Available at: 4[4]

  • Compositions for the treatment of metastatic cancer and methods of use thereof (Benzimidazole formulations in DMSO). US Patent 20120064008A1. Available at: 2[2]

  • Benzimidazole: Chemical Properties and Solubility. CymitQuimica. Available at:1[1]

  • Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. Arabian Journal of Chemistry. Available at: 5[5]

Sources

Application Note: Robust HPLC Method Development and Validation for Benzimidazole Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Benzimidazole sulfonamides—commonly known as Proton Pump Inhibitors (PPIs) such as omeprazole, pantoprazole, lansoprazole, and rabeprazole—present unique challenges in analytical chemistry. While they are highly effective in inhibiting gastric acid secretion, their chemical structure renders them highly labile in acidic environments.

As a Senior Application Scientist, it is critical to understand that method development is not merely about adjusting parameters until peaks resolve; it is about controlling the underlying chemical physics of the analyte. Developing a High-Performance Liquid Chromatography (HPLC) method for these compounds requires a deep understanding of their degradation pathways and specific interactions with the stationary phase.

The Causality Behind Method Parameters
  • Sample Stability & Diluent Selection: Benzimidazole sulfonamides undergo rapid, acid-catalyzed degradation via a highly reactive spiro-intermediate, ultimately forming sulfenamides or sulfenic acids. Therefore, maintaining a basic pH during sample preparation is non-negotiable. Diluents must be buffered to pH > 7.0 (typically using 0.9% NaCl or alkaline phosphate buffers) to ensure sample integrity during the autosampler queue 1.

  • Stationary Phase Selection: Benzimidazoles contain basic nitrogen atoms. If a standard silica column is used, these nitrogens interact with residual acidic silanol groups via ion-exchange mechanisms, causing severe peak tailing. We mandate the use of highly end-capped C8 or C18 columns to sterically shield silanols and ensure sharp, symmetrical peaks 2.

  • Mobile Phase & pH Optimization: To prevent on-column degradation, the mobile phase pH must be strictly maintained between 7.0 and 7.5. Using a phosphate buffer adjusted with triethylamine (TEA) not only maintains this pH but also acts as a competing base to further mask any remaining silanol interactions, ensuring robust recovery 3.

Degradation_Pathway Benz Benzimidazole Sulfonamide (Stable at pH > 7) Acid Acidic Environment (pH < 5) Benz->Acid Exposure Intermediate Spiro-intermediate (Highly Reactive) Acid->Intermediate Protonation Degradant Sulfenamide / Sulfenic Acid (Degradation Products) Intermediate->Degradant Rearrangement

Acid-catalyzed degradation pathway of benzimidazole sulfonamides dictating pH control.

Experimental Protocol: Simultaneous Determination of PPIs

This protocol is designed for the simultaneous quantification of Omeprazole (OPZ), Pantoprazole (PPZ), Lansoprazole (LPZ), and Rabeprazole (RPZ) in pharmaceutical formulations or plasma matrices.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of HPLC-grade water to create a 10 mM buffer.
    
  • Add 1.0 mL of Triethylamine (TEA) to the buffer to mask silanol activity.

  • Adjust the pH to exactly 7.3 using dilute orthophosphoric acid or sodium hydroxide. Critical Note: Do not allow localized acidic pockets during adjustment; stir vigorously.

  • Mix the buffered aqueous solution with HPLC-grade Acetonitrile in a 53:47 (v/v) ratio.

  • Filter through a 0.45 µm nylon membrane and degas via sonication for 10 minutes.

Step 2: Sample Preparation

  • Accurately weigh the equivalent of 10 mg of the benzimidazole API.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in 50 mL of alkaline diluent (0.9% NaCl adjusted to pH 8.0, or 0.1 M Sodium Borate). Sonicate until fully dissolved.

  • Make up the volume to 100 mL with the diluent. Filter through a 0.45 µm PTFE syringe filter (discard the first 2 mL of filtrate).

Step 3: Chromatographic Conditions

  • Column: End-capped C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25°C.

  • Detection Wavelength: UV at 280 nm (Optimal isosbestic point for simultaneous PPI detection).

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

The Self-Validating System Suitability Test (SST)

A robust analytical protocol must be a self-validating system. Before any sample queue is processed, the system must prove its fitness for purpose. If the SST criteria fail, the run is automatically aborted, preventing the generation of invalid data.

System_Suitability Inject Standard Injection (System Suitability) Check1 Check1 Inject->Check1 Check2 Tailing Factor (T) T ≤ 1.5? Check1->Check2 Yes Fail System Invalid Troubleshoot Method Check1->Fail No Check3 Check3 Check2->Check3 Yes Check2->Fail No Check4 RSD of Area RSD ≤ 2.0%? Check3->Check4 Yes Check3->Fail No Pass System Validated Proceed to Sample Analysis Check4->Pass Yes Check4->Fail No

Logical workflow of a self-validating system suitability test for HPLC method execution.

Method Validation (ICH Q2(R1) Framework)

The developed method must be rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose [[4]](). Validation ensures that the causality engineered into the method translates into reliable, reproducible quantitative data.

Robustness is evaluated using a Quality by Design (QbD) approach, applying a Box-Behnken design to test minor, deliberate variations in flow rate, column temperature, and mobile phase ratio 5.

Quantitative Validation Summary
Validation ParameterICH Q2(R1) Acceptance CriteriaExperimental Result (Typical)Scientific Justification
Linearity Correlation Coefficient (

) > 0.999

= 0.9997 (Range: 20-4000 ng/mL)
Confirms detector response is directly proportional to analyte concentration.
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.4%Validates that sample prep and extraction do not suffer from matrix interference or degradation.
Precision (Repeatability) % RSD ≤ 2.0% (n=6)% RSD = 0.85%Demonstrates the stability of the alkaline diluent and the consistency of the autosampler.
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 320 ng/mLEstablishes the absolute baseline sensitivity of the UV detector at 280 nm.
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 1060 ng/mLDefines the lowest concentration that can be reliably quantified with acceptable precision.
Robustness % RSD ≤ 3.0% under varied conditions% RSD = 1.2%Proves the method withstands slight pH shifts (±0.2) and flow rate changes (±0.1 mL/min).

References

  • Simultaneous Quantitative Analysis of Six Proton-Pump Inhibitors with a Single Marker and Evaluation of Stability of Investigated Drugs in Polypropylene Syringes for Continuous Infusion Use. nih.gov.1

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ich.org. 4

  • Development and validation of RP-HPLC method for determination of content uniformity of rabeprazole sodium in its tablets dosage. japsonline.com. 2

  • RP-HPLC Method Development and Validation for the Estimation of Lansoprazole in Presence of Related Substances by QbD Approach. journaljpri.com. 5

  • Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. ualberta.ca.3

Sources

Introduction: The Synergy of Benzimidazole and Sulfonamide Moieties in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Sulfonamidation of Methyl-Benzimidazole Precursors

The fusion of distinct pharmacophores into a single molecular entity is a powerful strategy in medicinal chemistry to develop novel therapeutic agents with potentially enhanced efficacy or unique mechanisms of action. Benzimidazole-sulfonyl hybrids are a prominent example of this approach, combining the versatile biological activities of the benzimidazole ring with the well-established therapeutic properties of the sulfonamide group.[1][2] The benzimidazole core is a constituent of numerous marketed drugs, including proton pump inhibitors (e.g., Omeprazole) and anthelmintics (e.g., Albendazole), prized for its metabolic stability and diverse biological profile.[3][4] Similarly, the sulfonamide moiety (-SO₂NH-) is a cornerstone of "sulfa drugs," known for their antibacterial, carbonic anhydrase inhibitory, and anticancer activities.[1][2][5]

The resulting hybrid scaffolds have demonstrated a remarkable breadth of pharmacological activities, including potent antibacterial, antifungal, anti-inflammatory, and antiproliferative effects.[1][6] This guide provides a detailed protocol for the synthesis of these valuable compounds, focusing on the nucleophilic substitution reaction between a methyl-benzimidazole precursor and a sulfonyl chloride. It is designed for researchers in drug development, offering both a step-by-step procedure and the underlying chemical principles to ensure successful and reproducible synthesis.

Reaction Mechanism: The Chemistry of S-N Bond Formation

The sulfonamidation of an amine-containing benzimidazole precursor is fundamentally a nucleophilic acyl substitution reaction at a sulfur center. The most common and direct method involves the reaction of a primary or secondary amine with a sulfonyl chloride (R-SO₂Cl).[7][8]

The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the benzimidazole (or an amino substituent) acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, tetracoordinate sulfur intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, is required to neutralize the hydrochloric acid (HCl) generated in the reaction.[9] This is crucial as the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

The overall transformation results in the formation of a stable sulfonamide (S-N) bond.

G cluster_0 Reaction Mechanism benzimidazole Methyl-Benzimidazole (Nucleophile: R-NH₂) intermediate Tetracoordinate Intermediate benzimidazole->intermediate Nucleophilic Attack sulfonyl_chloride Sulfonyl Chloride (Electrophile: R'-SO₂Cl) sulfonyl_chloride->intermediate base Base (e.g., TEA) (HCl Scavenger) byproduct Protonated Base (e.g., TEA·HCl) base->byproduct HCl Quench product Benzimidazole-Sulfonamide (R-NH-SO₂-R') intermediate->product Chloride Expulsion

Caption: Key steps in the sulfonamidation reaction.

Experimental Protocol: Synthesis of N-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide

This protocol details the synthesis of a representative benzimidazole-sulfonamide from 2-amino-1-methylbenzimidazole and p-toluenesulfonyl chloride (tosyl chloride).

Materials and Reagents
  • 2-Amino-1-methylbenzimidazole

  • p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)

  • Triethylamine (TEA), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc), technical grade for extraction

  • n-Hexane, technical grade for extraction and chromatography

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh) for column chromatography

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedural Workflow

G start Start: Reagents dissolve 1. Dissolve 2-amino-1-methylbenzimidazole and TEA in anhydrous DCM. start->dissolve cool 2. Cool reaction mixture to 0 °C in an ice bath. dissolve->cool add_tsc 3. Add Tosyl Chloride solution dropwise over 15-20 min. cool->add_tsc react 4. Stir at room temperature. Monitor reaction by TLC. add_tsc->react workup 5. Aqueous Work-up: - Quench with H₂O - Extract with EtOAc - Wash with NaHCO₃, Brine react->workup dry 6. Dry organic layer (MgSO₄), filter, and concentrate. workup->dry purify 7. Purify by Column Chromatography (Hexane/EtOAc gradient). dry->purify characterize 8. Characterize final product (NMR, IR, MS). purify->characterize end End: Pure Product characterize->end

Caption: Experimental workflow for benzimidazole sulfonamidation.

Step-by-Step Methodology
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-1-methylbenzimidazole (1.0 mmol, 147.2 mg) in 20 mL of anhydrous dichloromethane. Add triethylamine (1.5 mmol, 151.8 mg, 0.21 mL).

    • Causality Note: Anhydrous solvent is critical to prevent hydrolysis of the highly reactive sulfonyl chloride.[7] Triethylamine is used in excess to ensure complete neutralization of the HCl byproduct.[9]

  • Reaction Initiation: Cool the flask in an ice bath to 0 °C with stirring. In a separate vial, dissolve p-toluenesulfonyl chloride (1.1 mmol, 210.0 mg) in 5 mL of anhydrous dichloromethane.

    • Expertise Insight: Cooling the reaction mixture before adding the sulfonyl chloride helps to control the initial exothermic reaction and minimize the formation of potential side products.

  • Reagent Addition: Add the p-toluenesulfonyl chloride solution to the stirred benzimidazole solution dropwise over 15-20 minutes using a dropping funnel or syringe.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent). The consumption of the starting amine and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete, quench it by adding 20 mL of water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution (to remove any remaining acidic species) and 20 mL of brine (to reduce the amount of water in the organic phase).

    • Trustworthiness Check: The NaHCO₃ wash is a self-validating step; if any unreacted tosyl chloride or excess HCl is present, effervescence may be observed.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc). Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

  • Characterization: The final product should be a white or off-white solid. Confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Quantitative Data Summary
Reagent/ParameterMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
2-Amino-1-methylbenzimidazole147.181.01.0147.2 mg
p-Toluenesulfonyl chloride190.651.11.1210.0 mg
Triethylamine101.191.51.50.21 mL
Solvent (DCM)---25 mL
Reaction Time---4-6 hours
Temperature---0 °C to RT
Typical Yield 301.37 --75-90%

Troubleshooting and Optimization

  • Low Yield: If the yield is poor, ensure the complete dryness of the solvent and reagents. The sulfonyl chloride is moisture-sensitive and can hydrolyze.[10] Consider increasing the reaction time or slightly warming the reaction mixture (e.g., to 40 °C) after the initial addition.

  • Multiple Products on TLC: This may indicate side reactions or incomplete reaction. If bis-sulfonylation is a possibility (for benzimidazoles with multiple amine sites), carefully controlling the stoichiometry (using only 1.0-1.05 equivalents of sulfonyl chloride) is crucial. Purification via column chromatography should effectively separate the desired product.

  • Reaction Stalls: If TLC shows no change after several hours, the amine may be insufficiently nucleophilic or sterically hindered. In such cases, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or switching to a higher-boiling-point solvent like acetonitrile and heating may be necessary.[11] Alternatively, microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[8]

References

  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Preparation of sulfonamides from N-silylamines. NIH Public Access, PMC.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • Synthesis and Characterization of Novel Hybrid Sulfonamide Molecules with Benzothiazole Scaffold. DergiPark.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group, Princeton University.
  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities (PDF).
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Deriv
  • Method for preparation of benzimidazole derivatives.
  • Medicinal chemistry of benzimidazole, a versatile pharmacophore.
  • The recent progress of sulfonamide in medicinal chemistry. SciSpace.
  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.
  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry.
  • Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. MDPI.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Production process of 2-n-propyl-4-methyl-6(1-methylbenzimidazol-2-yl)-benzimidazole.
  • Synthesis and Biological Activity of New Sulfonamide Deriv

Sources

Application Note: Optimal Reaction Conditions and Protocols for the Synthesis of Mercapto-benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

2-Mercaptobenzimidazole (MBI) and its functionalized derivatives are privileged scaffolds in drug discovery, serving as the core pharmacophore for proton pump inhibitors (anti-ulcer agents), antimicrobials, and antiviral therapeutics. This application note provides a comprehensive guide to the synthesis of MBIs, contrasting traditional homogeneous base-catalyzed methods with modern, solvent-free mechanochemical approaches. The protocols herein are designed for high yield, scalability, and high purity required for downstream biological evaluation.

Mechanistic Principles and Causality

The construction of the mercapto-benzimidazole core relies on the condensation of an o-phenylenediamine (o-PD) derivative with a carbon-sulfur donor, typically carbon disulfide (CS


) or ammonium thiocyanate (NH

SCN)[1][2].
  • The Base-Catalyzed CS

    
     Pathway:  In traditional liquid-phase synthesis, potassium hydroxide (KOH) acts as both a catalyst and a phase-homogenizer. The base deprotonates the primary amine of o-PD, significantly enhancing its nucleophilicity for the initial attack on the highly electrophilic carbon of CS
    
    
    
    [3][4]. This forms a dithiocarbamate intermediate, which subsequently undergoes intramolecular cyclization with the elimination of hydrogen sulfide (H
    
    
    S) to form the imidazole ring[4].
  • The Mechanochemical Pathway: Under solvent-free conditions, mechanical grinding of o-PD with NH

    
    SCN in the presence of a catalytic amount of NH
    
    
    
    Cl induces a eutectic melt. The mechanical energy overcomes the activation barrier, driving the formation of an electrophilic imine linkage followed by intramolecular nucleophilic substitution, completely bypassing the need for toxic CS
    
    
    and volatile organic solvents[1][2].

Mechanism A o-Phenylenediamine (Nucleophile) D Intermediate: Dithiocarbamate / Thiourea A->D B Carbon Disulfide / NH4SCN (Electrophile) B->D C Base Catalyst (KOH) or Mechanochemical Energy C->D Catalyzes/Activates E Intramolecular Cyclization (- H2S / - NH3) D->E F 2-Mercaptobenzimidazole (Thione-Thiol Tautomers) E->F

Figure 1. Mechanistic pathway for the synthesis of 2-mercaptobenzimidazole derivatives.

Optimization of Reaction Conditions

Selecting the optimal reaction parameters is critical for minimizing side-product formation and maximizing throughput. The table below summarizes validated quantitative data across different synthetic strategies.

Synthesis StrategyReagentsCatalyst / BaseSolvent SystemTemp (°C)TimeYield (%)
Traditional Reflux o-PD + CS

KOH (excess)Ethanol / Water75 (Reflux)3 - 4 h85 - 90
High-Temp Melt o-PD + CS

KOH (0.1 wt%)None (Melt)120 - 14015 min97.9
Solvent-Free (Green) o-PD + NH

SCN
NH

Cl (0.05 mol%)
None (Grinding)Room Temp1.5 h78.0

Data aggregated from established synthetic methodologies and patent literature[1][2][4][5].

Experimental Protocols

Protocol A: Traditional Base-Catalyzed Condensation (CS Route)

This protocol is highly reliable for standard laboratory setups and yields easily purifiable products[4][5].

  • Preparation of the Alkaline Medium: Dissolve 0.1 mol of KOH in a solvent mixture of 50 mL ethanol and 10 mL deionized water. Causality: The ethanol-water mixture ensures that both the organic o-PD and the inorganic KOH remain in a homogeneous phase during the reaction[3][5].

  • Substrate Addition: Add 0.1 mol of o-phenylenediamine to the alkaline solution and stir continuously until fully dissolved.

  • Electrophile Introduction: Working strictly under a fume hood, add 0.11 mol of carbon disulfide (CS

    
    ) dropwise to the stirring mixture. Causality: CS
    
    
    
    is highly volatile and the initial dithiocarbamate formation is exothermic. Dropwise addition controls the reaction temperature and prevents the loss of the CS
    
    
    reagent[5].
  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 75°C) for 3 to 4 hours. Monitor the consumption of o-PD via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:2 v/v) mobile phase.

  • Workup and Precipitation: Once complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the remaining residue in water and filter out any insoluble impurities. Acidify the clear filtrate with glacial acetic acid (or dilute HCl) until the pH reaches 5-6. Causality: The product exists as a soluble potassium salt in the basic medium. Acidification neutralizes the salt, forcing the highly insoluble free 2-mercaptobenzimidazole to precipitate out of the aqueous phase[4][5].

  • Purification: Filter the crude precipitate under a vacuum, wash thoroughly with cold water, and recrystallize from an ethanol-water mixture to yield the pure product[5].

Protocol B: Solvent-Free Mechanochemical Synthesis (Green Route)

This protocol is ideal for environmentally conscious laboratories, eliminating toxic CS


 and reducing solvent waste[1][2].
  • Reagent Mixing: In a clean agate mortar, combine 1.0 mmol of o-phenylenediamine, 1.0 mmol of ammonium thiocyanate (NH

    
    SCN), and 0.05 mol% of ammonium chloride (NH
    
    
    
    Cl)[2].
  • Mechanochemical Activation: Vigorously grind the solid mixture with a pestle at room temperature in an open atmosphere. Causality: The mechanical friction and localized pressure lower the melting point of the mixture, creating a eutectic melt that facilitates intimate molecular contact and drives the nucleophilic substitution[1][2].

  • Reaction Phase: Continue grinding for approximately 1.5 hours. The mixture will transition from a melt back into a solid as the final 2-mercaptobenzimidazole product forms[2].

  • Purification: Transfer the crude solid to a beaker and wash with warm water. Causality: Water washing efficiently removes the water-soluble unreacted NH

    
    SCN and the NH
    
    
    
    Cl catalyst, leaving behind the water-insoluble MBI. Recrystallize from ethanol for analytical purity[2][5].

Workflow Step1 Reagent Setup o-PD + CS2/NH4SCN Step2 Reaction Phase Reflux (75°C) or Grinding Step1->Step2 Step3 Workup Acidification (pH 5-6) Step2->Step3 Step4 Purification Filtration & Recrystallization Step3->Step4 Step5 Validation TLC, Melting Point, NMR Step4->Step5

Figure 2. Step-by-step experimental workflow for MBI synthesis and purification.

Self-Validation and Troubleshooting

To ensure the integrity of the synthesized MBI, researchers must implement the following self-validating checks:

  • Tautomeric Verification via NMR: 2-Mercaptobenzimidazole exists in a dynamic equilibrium between its thiol (-SH) and thione (=S) tautomeric forms[5]. When performing

    
    H NMR in DMSO-d
    
    
    
    , expect to see a broad signal corresponding to the >NH protons, as the thione form heavily predominates in polar solvents and in the solid state[1][5].
  • Melting Point Analysis: Pure 2-mercaptobenzimidazole has an exceptionally high melting point (typically >300°C)[4]. A depressed melting point indicates incomplete cyclization or trapped solvent impurities, necessitating a secondary recrystallization from ethanol[4][5].

  • Preventing Oxidative Degradation: The mercapto group is highly susceptible to oxidation, which can lead to the formation of unwanted disulfide bridges. Solution: Always store the purified compound in a tightly sealed container in a cool (<15°C), dark environment. Analytical solutions should be prepared fresh immediately prior to use[5].

References

  • Synthesis of 2-mercaptobenzimidazole from the reaction of o-phenylene diamine and carbon disulfide in the presence of potassium hydroxide. ResearchGate. Available at: [Link]

  • An expeditious one-pot solvent-free synthesis of benzimidazole derivatives. Semantic Scholar. Available at: [Link]

  • US3842098A - Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide. Google Patents.

Sources

Handling and storage requirements for 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and use of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide. As a compound combining the structural motifs of a mercaptobenzimidazole and an aromatic sulfonamide, it requires careful management in a laboratory setting. These protocols are designed for researchers, scientists, and drug development professionals, emphasizing safety, chemical integrity, and experimental reproducibility. The recommendations herein are synthesized from data on structurally related compounds and established best practices for chemical hygiene. A thorough risk assessment should be conducted by the end-user prior to commencing any work.

Introduction: A Profile of a Dual-Functionality Molecule

2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide is a heterocyclic organic compound featuring a benzimidazole core. This core structure is a "privileged scaffold" in medicinal chemistry, found in numerous pharmacologically active agents.[1] The molecule's functionality is further defined by three key substituents:

  • A Thiol (Mercapto) Group (-SH): This group at the 2-position is a nucleophilic center and is susceptible to oxidation, which can lead to the formation of disulfide bridges.[2] This reactivity is critical to consider for both storage and experimental design.

  • A Methyl Group (-CH₃): Attached to one of the imidazole nitrogens, this group can influence the molecule's solubility and steric interactions.

  • A Sulfonamide Group (-SO₂NH₂): This functional group, attached at the 5-position of the benzene ring, is a well-known pharmacophore responsible for the biological activities of sulfa drugs, which can range from antimicrobial to anti-inflammatory effects.[3][4]

Given this intricate structure, understanding the compound's potential hazards and stability is paramount for ensuring both the safety of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Safety Precautions

2.1 Anticipated Hazards

Based on data for 2-mercaptobenzimidazole (CAS 583-39-1) and related sulfonamides, the compound should be treated as hazardous.[5][6][7]

Hazard ClassAnticipated RiskGHS Classification (Inferred)Causality
Acute Toxicity (Oral) Toxic if swallowed.H301: Toxic if swallowedThe benzimidazole core can interfere with fundamental biological processes.
Acute Toxicity (Dermal) Harmful in contact with skin.H312: Harmful in contact with skinDermal absorption can lead to systemic toxicity.
Acute Toxicity (Inhalation) Harmful if inhaled as a dust.H332: Harmful if inhaledFine powders can be easily inhaled, causing systemic and respiratory effects.
Skin Irritation Causes skin irritation.H315: Causes skin irritationDirect contact can cause local inflammation and redness.
Eye Irritation Causes serious eye irritation.H319: Causes serious eye irritationDirect contact with eyes can cause significant damage.
Respiratory Irritation May cause respiratory tract irritation.H335: May cause respiratory irritationInhalation of dust can irritate the nose, throat, and lungs.
Sensitization Potential for allergic reaction.-The sulfonamide moiety is a known hapten that can trigger hypersensitivity reactions in susceptible individuals.[3][4]

2.2 Personal Protective Equipment (PPE)

A stringent PPE policy is mandatory when handling this compound.[8][9]

  • Hand Protection: Wear nitrile or neoprene gloves that have been inspected for integrity prior to use. Dispose of contaminated gloves properly.

  • Eye/Face Protection: Use chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.

  • Skin and Body Protection: A lab coat is required. For operations with a high risk of dust generation or splashing, consider additional protective clothing.

  • Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to avoid inhalation of dust.[5] If a fume hood is not available, a NIOSH/MSHA-approved respirator with appropriate particulate filters is required.

Workflow for Safe Handling of Solid Compound

cluster_prep Preparation cluster_handling Handling Solid cluster_cleanup Cleanup & Disposal start Don Appropriate PPE fume_hood Work in a Certified Chemical Fume Hood start->fume_hood Verify Airflow weigh Weigh Compound on Tared Weigh Paper fume_hood->weigh Minimize Dust transfer Carefully Transfer to Receiving Vessel weigh->transfer clean Decontaminate Surfaces and Equipment transfer->clean After Use dispose Dispose of Waste in Sealed, Labeled Container clean->dispose end Remove PPE & Wash Hands dispose->end

Caption: Workflow for handling solid 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide.

Storage and Stability

The chemical stability of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide is dictated primarily by the thiol group's susceptibility to oxidation.[2] Improper storage can lead to the formation of the corresponding disulfide dimer, compromising sample purity and experimental results.

3.1 Recommended Storage Conditions

ParameterConditionRationale
Temperature 2-8°CCool temperatures slow the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The thiol group is sensitive to oxidation by atmospheric oxygen.[2]
Light Protect from light. Store in an amber vial.Light can catalyze oxidative reactions.
Container Tightly sealed container.Prevents exposure to moisture and atmospheric oxygen.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[6]To prevent chemical reactions that would degrade the compound.

3.2 Protocol for Long-Term Aliquoting and Storage

  • Preparation: Perform all operations within a chemical fume hood or glovebox.

  • Inert Atmosphere: If not using a glovebox, gently flush the primary container and pre-labeled amber glass receiving vials with a stream of dry argon or nitrogen gas.

  • Aliquoting: Weigh the desired quantity of the solid compound into each receiving vial.

  • Sealing: Immediately cap the vials tightly. For maximum protection, use caps with inert liners (e.g., PTFE). Parafilm can be wrapped around the cap-vial interface as an additional barrier.

  • Labeling: Ensure all aliquots are clearly labeled with the compound name, concentration (if in solution), date, and storage conditions.

  • Storage: Place the sealed vials into a secondary container and store at 2-8°C.

Protocols for Solution Preparation and Stability Testing

Solutions should be prepared fresh for each experiment whenever possible. If solutions must be stored, their stability should be verified.

4.1 Protocol for Preparation of a Stock Solution (e.g., 10 mM in DMSO)

  • Pre-Weigh: In a chemical fume hood, weigh the required amount of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide into a sterile, amber glass vial. (For 10 mL of a 10 mM solution, assuming a MW of ~257.3 g/mol , you would need 25.73 mg).

  • Solvent Addition: Add the appropriate volume of anhydrous, research-grade Dimethyl Sulfoxide (DMSO) to the vial.

  • Dissolution: Cap the vial and vortex gently until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) may be used to aid dissolution if necessary.

  • Storage: If immediate use is not planned, flush the vial headspace with argon or nitrogen, seal tightly, and store at -20°C or -80°C. Limit freeze-thaw cycles.

4.2 Protocol for a Preliminary Solution Stability Study

This protocol outlines a general method to assess the stability of the compound in a chosen solvent over time using High-Performance Liquid Chromatography (HPLC).

  • Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the desired solvent system.

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution via a suitable, validated HPLC method. The primary peak corresponding to the parent compound should be identified and its area integrated. This serves as the 100% reference.

  • Sample Storage: Aliquot the remaining solution into multiple amber vials. Store these aliquots under the desired test conditions (e.g., room temperature, 2-8°C, -20°C).

  • Time-Point Analysis: At predetermined intervals (e.g., 24h, 48h, 7 days, 14 days), retrieve one aliquot from each storage condition.

  • HPLC Analysis: Allow the sample to equilibrate to room temperature and analyze using the same HPLC method as the T=0 sample.

  • Data Evaluation: Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the peak area at T=0. A compound is often considered stable if >90-95% of the initial concentration remains.[10] Also, monitor for the appearance of new peaks, which would indicate degradation products.

Logical Flow for Stability Assessment

cluster_storage Storage Conditions prep Prepare Stock Solution (Known Concentration) t0 T=0 Analysis (HPLC) Establish 100% Reference prep->t0 aliquot Aliquot Solution into Multiple Vials t0->aliquot rt Room Temp aliquot->rt fridge 2-8°C aliquot->fridge freezer -20°C aliquot->freezer analysis Analyze Aliquots at Time Points (T=x) rt->analysis fridge->analysis freezer->analysis data Calculate % Remaining vs. T=0 analysis->data conclusion Determine Stability (e.g., >95% Remaining?) data->conclusion

Caption: Decision workflow for assessing the stability of a prepared solution.

Emergency Procedures

5.1 Spills

  • Action: Evacuate the area. Avoid breathing dust.[9] Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up carefully without creating dust and place it into a suitable, sealed container for chemical waste disposal.[5] Ventilate the area and wash the spill site after material pickup is complete.

5.2 First Aid

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[9]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately consult a physician.[5]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[6]

Waste Disposal

Dispose of unused product and contaminated materials as hazardous chemical waste. All waste must be placed in sealed, clearly labeled containers. Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the product to enter drains.[5]

References

  • Al-kazweeny, Z. R., & Kubba, A. A. R. M. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences, 9(12), 1-13.

  • Central Drug House (P) Ltd. (n.d.). 2-Mercapto Benzimidazole CAS NO 583-39-1 Safety Data Sheet.

  • Chourasiya, A., & Sridhar, O. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SN Applied Sciences, 2(7), 1-13.

  • Hansson, C., & Agrup, G. (1993). Stability of the mercaptobenzothiazole compounds. Contact Dermatitis, 28(1), 29-34.

  • Kozlica, D. K., Kokalj, A., & Milošev, I. (2021). Suitability and Stability of 2-Mercaptobenzimidazole as a Corrosion Inhibitor in a Post-Combustion CO2 Capture System. ResearchGate.

  • BenchChem. (2025). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.

  • ChemicalBook. (2025). SODIUM 2-MERCAPTO-1H-BENZO[D]IMIDAZOLE-5-SULFONATE.

  • Neupane, S., et al. (2022). Evolution and stability of 2-mercaptobenzimidazole inhibitor film upon Al alloy 6061. Journal of Materials Research and Technology, 18, 1533-1549.

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Mercapto-5-methylbenzimidazole.

  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet: 2-Mercapto Benzimidazole.

  • Allen, L. V. Jr. (2015). Stability of Metronidazole Suspensions. International Journal of Pharmaceutical Compounding, 19(3), 248-250.

  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)?

  • Li, Y., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 6(5), 585-590.

  • Ouasif, L. E., et al. (2019). Synthesis of Surfactants Derived from 2-Mercaptobenzimidazole and Study of Their Acute Toxicity and Analgesic and Psychotropic Activities. Scientia Pharmaceutica, 87(3), 20.

  • ECHEMI. (n.d.). 2-Mercaptomethylbenzimidazole SDS.

  • Drugs.com. (n.d.). Sulfonamides General Statement Monograph for Professionals.

  • Australian Industrial Chemicals Introduction Scheme. (2022). Mercaptobenzimidazoles and their zinc salts - Evaluation statement.

  • Merck Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals.

  • Al-Juburi, S. A., & Al-Ard, M. S. (2021). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. ResearchGate.

  • Capot Chemical. (2019). MSDS of 2-Mercapto Benzimidazole.

  • El Ouasif, L., et al. (2017). Novel 2-mercaptobenzimidazole derivatives: synthesis and evaluation of its antibacterial and antioxidant activities. Mediterranean Journal of Chemistry, 6(3), 76-83.

  • PubChem. (n.d.). 2,3-Dihydro-2-oxo-1-propyl-1H-benzimidazole-5-sulfonamide.

  • Polonini, H. C., et al. (2015). Stability of Metronidazole Benzoate in SyrSpend SF One-Step Suspension System. International Journal of Pharmaceutical Compounding, 19(6), 506-511.

  • Vu, N., & Jones, S. (2017). Stability of Dexmedetomidine in 0.9% Sodium Chloride in Two Types of Intravenous Infusion Bags. International Journal of Pharmaceutical Compounding, 21(5), 429-432.

Sources

Application Note: Advanced Thin Layer Chromatography (TLC) Systems for Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP)

Introduction: The Chromatographic Challenge of Benzimidazoles

Benzimidazoles are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous anthelmintics, proton pump inhibitors, and antiviral agents. However, monitoring their synthesis and purifying the derivatives presents a unique analytical challenge.

As a Senior Application Scientist, I frequently observe researchers struggling with poor resolution and severe chromatographic "tailing" when analyzing benzimidazoles. The causality behind this phenomenon lies in the amphoteric nature of the benzimidazole ring. The unshared electron pair on the imine nitrogen (pKa ~5.5) acts as a weak base. When applied to standard unmodified silica gel—which contains weakly acidic surface silanol groups (pKa ~4.5)—strong hydrogen bonding and acid-base chemisorption occur.

To achieve sharp, quantifiable spots, the TLC system must be engineered to disrupt these interactions. This guide outlines the causality behind solvent selection, provides a self-validating experimental protocol, and establishes a framework for robust method development.

Method Development & Causality in Solvent Selection

To counteract silanol-induced tailing, the mobile phase must be modified using one of two primary mechanisms:

  • Ion Suppression (Acidic Modification): Adding a volatile acid (e.g., formic acid or acetic acid) protonates the basic nitrogen of the benzimidazole. This creates a uniform ionic species that partitions more cleanly between the stationary and mobile phases, effectively sharpening the spot[1].

  • Silanol Masking (Basic Modification): Alternatively, adding trace amounts of a sacrificial base like triethylamine (TEA) neutralizes the acidic silanol sites on the silica plate, allowing the free-base benzimidazole to migrate without binding to the stationary phase.

TLC_Workflow Start Analyze Benzimidazole Structure & Polarity Silica Select Stationary Phase (Silica Gel GF254) Start->Silica MobilePhase Formulate Mobile Phase (Add Modifiers for Tailing) Silica->MobilePhase Run Develop Chromatogram MobilePhase->Run Eval Evaluate Rf & Spot Shape Run->Eval Decision Is Resolution > 1.5 and Tailing Factor ~1? Eval->Decision Optimize Optimize Ratio / Add TEA or Formic Acid Decision->Optimize No Final Standardized TLC Protocol Decision->Final Yes Optimize->MobilePhase

Caption: TLC Method Development Workflow for Benzimidazoles

Quantitative Data: Proven Solvent Systems

The following table synthesizes empirically validated mobile phases for various benzimidazole derivatives, providing a baseline for your method development.

Solvent System (v/v Ratio)Target Derivative / Application ContextTypical Retention Factor (

)
Reference
Toluene : Ethyl Acetate : Formic Acid (5:4:1)Highly polar or acidic derivatives; suppresses tailing via protonation.0.40 – 0.60[1]
Chloroform : Methanol (9:1)N-substituted and highly conjugated derivatives (e.g., Sonogashira coupled).0.50 – 0.70[2]
Ethyl Acetate : n-Hexane (50:50 or 3:5)General screening; non-polar derivatives; column chromatography scale-up.0.30 – 0.50[3],[4]
Ethyl Acetate : n-Hexane : Methanol (3:2:1)Mannich base derivatives; balances lipophilicity with hydrogen-bonding needs.0.25 – 0.35[5]

Self-Validating Experimental Protocol

A trustworthy analytical protocol must be self-validating. Relying on a single spot's


 value is insufficient due to potential matrix effects from the reaction mixture. We employ the Co-Spotting Technique  to definitively prove product formation and rule out false positives.
Materials Required
  • Stationary Phase: Pre-coated Silica Gel 60

    
     plates (Merck or equivalent)[1].
    
  • Capillary Tubes: 1–5 µL glass microcapillaries.

  • Detection: UV Lamp (254 nm and 365 nm), Iodine chamber.

Step-by-Step Methodology

Step 1: Chamber Saturation (Critical Causality)

  • Line a twin-trough glass developing chamber with filter paper.

  • Pour the selected mobile phase (e.g., Ethyl Acetate : n-Hexane, 1:1) into the chamber[3].

  • Seal and allow 15–20 minutes for equilibration. Scientific Rationale: Saturation prevents the "edge effect" where solvent evaporates from the plate edges during development, causing curved solvent fronts and irreproducible

    
     values.
    

Step 2: Sample Preparation

  • Dissolve 1–2 mg of the starting material (e.g., o-phenylenediamine) in 1 mL of an appropriate volatile solvent (e.g., methanol or ethyl acetate).

  • Withdraw 10 µL of the active reaction mixture and dilute it in 1 mL of the same solvent.

Step 3: The Co-Spotting Application Draw a light pencil line 1.5 cm from the bottom of the plate. Apply three distinct spots:

  • Spot A (Left): Pure starting material.

  • Spot B (Center): Co-spot (Apply starting material, let dry, then apply reaction mixture directly on top).

  • Spot C (Right): Reaction mixture only. Scientific Rationale: The co-spot (Spot B) self-validates the assay. If the reaction mixture alters the local partition coefficient (matrix effect), Spot B will show exactly how the starting material behaves within the reaction matrix, preventing misidentification.

Step 4: Development & Visualization

  • Place the plate in the saturated chamber and develop until the solvent front is 1 cm from the top.

  • Remove, mark the solvent front, and air-dry completely.

  • Primary Detection: Examine under a UV lamp at 254 nm. Benzimidazoles are highly conjugated and will appear as dark spots against the green fluorescent background[1].

  • Secondary Validation: Place the plate in an iodine vapor chamber for 5 minutes. Nitrogen-containing heterocycles reversibly bind iodine, appearing as distinct brown spots[1].

Reaction_Monitoring Reactants o-Phenylenediamine + Carboxylic Acid Synthesis Condensation Reaction Reactants->Synthesis Sampling Aliquots Taken at Intervals Synthesis->Sampling CoSpot Co-Spotting on TLC (Reactant vs Mixture) Sampling->CoSpot UV UV Detection (254 nm) CoSpot->UV Result Confirm Product Formation UV->Result

Caption: Reaction Monitoring Workflow via Co-Spotting Technique

Advanced Troubleshooting

Even with standardized protocols, benzimidazole derivatives can exhibit unpredictable chromatographic behavior depending on their functional groups.

  • Issue: Severe Tailing/Streaking.

    • Cause: Unresolved acid-base interactions with silica silanols.

    • Solution: Add 1–2% Triethylamine (TEA) or 1% Formic acid to the mobile phase. Ensure the plate is thoroughly dried before UV visualization, as residual acid/base can quench fluorescence.

  • Issue: Spot is stuck at the baseline (

    
     < 0.1). 
    
    • Cause: Mobile phase is too non-polar.

    • Solution: Increase the ratio of the polar modifier (e.g., shift from 3:5 Ethyl Acetate:n-Hexane to 1:1)[3], or introduce 5% Methanol[5].

  • Issue: Multiple closely eluting spots (Poor Resolution).

    • Cause: Structural isomers or structurally similar byproducts (e.g., mono- vs. di-substituted benzimidazoles).

    • Solution: Switch to a different selectivity class. If using Hexane/Ethyl Acetate, change to Toluene/Acetone or Chloroform/Methanol[1],[2].

References

  • Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives Source: Arabian Journal of Chemistry URL
  • Source: PMC (PubMed Central)
  • Source: World Journal of Pharmaceutical Research (Amazon AWS)
  • Synthesis, Characterization and Biological Evaluation of 1, 2-Disubstituted Benzimidazole Derivatives using Mannich Bases Source: ResearchGate URL
  • Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity Source: Der Pharma Chemica URL

Sources

Application Notes and Protocols: 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide (CAS: 790271-20-4) is a highly functionalized, bifunctional chemical intermediate widely utilized in the development of targeted therapeutics, particularly Carbonic Anhydrase Inhibitors (CAIs) and gastrointestinal agents[1][2].

From a synthetic perspective, this building block offers profound advantages due to its specific structural features:

  • Regiochemical Locking : The N1-methyl group prevents benzimidazole tautomerism. In des-methyl analogs, electrophilic attack can yield a complex mixture of N1 and N3 alkylated regioisomers. The N1-methyl group ensures that subsequent functionalization occurs predictably.

  • Orthogonal Reactivity (Chemoselectivity) : The molecule possesses two distinct acidic sites—the exocyclic thiol (pKa ~6.5) and the primary sulfonamide (pKa ~10.0). This significant pKa differential allows for the chemoselective functionalization of the sulfur atom using mild bases, leaving the sulfonamide intact.

  • Pharmacophore Integrity : The unsubstituted primary sulfonamide (-SO₂NH₂) is the classic zinc-binding group (ZBG) required for coordinating with the Zn²⁺ ion in the active site of metalloenzymes like Carbonic Anhydrase[1].

This application note provides validated protocols for utilizing this intermediate via the "Tail Approach"—a strategy where the sulfonamide anchors the molecule to the enzyme's zinc ion, while a synthetically appended "tail" on the mercapto group interacts with the isoform-specific hydrophobic/hydrophilic residues of the enzyme active site.

Experimental Workflows & Logical Causality

Workflow 1: Chemoselective S-Alkylation

The primary method for diversifying this intermediate is through S-alkylation. By utilizing a mild base, the thiol is deprotonated to form a highly nucleophilic soft thiolate anion, which readily undergoes S_N2 reactions with soft electrophiles (alkyl/aryl halides).

G A 2-Mercapto-1-methyl-1H- benzimidazole-5-sulfonamide (Starting Material) B S-Alkylation (K2CO3, DMF, R-X) A->B Mild Base C Thioether Intermediate (Retains CA-binding SO2NH2) B->C Nucleophilic Substitution D Oxidation (mCPBA, DCM, 0°C) C->D Electrophilic Oxidation E Sulfoxide Derivative (Target Compound) D->E Yield: 75-85%

Fig 1. Synthetic workflow for benzimidazole-5-sulfonamide derivatives via S-alkylation and oxidation.

Protocol 1.1: Step-by-Step S-Alkylation

Objective : Synthesize a thioether derivative while preserving the primary sulfonamide.

  • Preparation : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, suspend 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide (1.0 eq, 10.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (25 mL, 0.4 M).

  • Selective Deprotonation : Add anhydrous Potassium Carbonate (K₂CO₃) (1.2 eq, 12.0 mmol) in one portion.

    • Causality: K₂CO₃ is sufficiently basic to deprotonate the thiol (pKa ~6.5) but not the sulfonamide (pKa ~10.0). Limiting the base to 1.2 equivalents prevents localized over-basification. Stir at room temperature (RT) for 30 minutes until the suspension becomes a clear, slightly yellow solution (indicating thiolate formation).

  • Electrophilic Addition : Add the chosen alkyl halide (e.g., 4-fluorobenzyl bromide) (1.05 eq, 10.5 mmol) dropwise over 10 minutes.

    • Causality: Dropwise addition maintains a low concentration of the electrophile, minimizing the risk of bis-alkylation at the sulfonamide nitrogen.

  • Self-Validating Monitoring : Stir the reaction at RT for 2–4 hours. Monitor progress via Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1 v/v).

    • Validation Check: The starting material (R_f ~0.2) should be completely consumed, replaced by a single, less polar spot (R_f ~0.5). LC-MS analysis of an aliquot should confirm the expected [M+H]⁺ mass without any [M+2R]⁺ bis-alkylated impurities.

  • Workup & Isolation : Pour the reaction mixture into 125 mL of vigorously stirred ice water. The product will precipitate as a solid. Filter the precipitate under vacuum, wash sequentially with cold water (3 × 20 mL) to remove DMF/salts, and cold hexanes (2 × 10 mL) to remove unreacted alkyl halide. Dry under high vacuum to afford the thioether intermediate.

Workflow 2: Controlled Thioether Oxidation

To further modulate the physicochemical properties (e.g., solubility, hydrogen-bonding capacity) and introduce a chiral center, the thioether can be oxidized to a sulfoxide.

Protocol 2.1: Step-by-Step Oxidation
  • Preparation : Dissolve the thioether intermediate (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM) (50 mL, 0.1 M). Cool the flask to 0 °C using an ice-water bath.

  • Oxidation : Add meta-Chloroperoxybenzoic acid (mCPBA, 77% purity) (1.05 eq, 5.25 mmol) in small portions over 15 minutes.

    • Causality: Strict stoichiometric control (1.05 eq) and low temperature (0 °C) are critical to arrest the oxidation at the sulfoxide stage. Excess oxidant or higher temperatures will drive the reaction to the sulfone, which drastically alters the target's pharmacokinetics.

  • Self-Validating Monitoring : Stir at 0 °C for 1 hour.

    • Validation Check: TLC (Ethyl Acetate:Hexanes 1:1 v/v) will show the disappearance of the thioether and the emergence of a more polar sulfoxide spot.

  • Workup : Quench the reaction by adding 20 mL of saturated aqueous Na₂S₂O₃ to destroy unreacted mCPBA. Wash the organic layer with saturated aqueous NaHCO₃ (3 × 20 mL) to remove meta-chlorobenzoic acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Data Presentation: Optimization and Biological Profiling

The choice of base and solvent during Workflow 1 is critical for maximizing chemoselectivity. Table 1 summarizes the optimization parameters.

Table 1: Optimization of S-Alkylation Reaction Conditions

Base (Eq)SolventTemp (°C)Time (h)Conversion (%)Chemoselectivity (S- vs N-alkylation)
NaH (1.5)THF0 to RT4>95%Poor (Significant N-alkylation observed)
Et₃N (2.0)DCMRT1245%Excellent (Incomplete conversion)
K₂CO₃ (1.2) DMF RT 3 >98% Excellent (>99% S-alkylation)
Cs₂CO₃ (1.2)DMFRT2>98%Good (Trace N-alkylation observed)

Note: K₂CO₃ in DMF provides the optimal balance of basicity and solubility, driving the reaction to completion while preserving the sulfonamide group.

When applied to Carbonic Anhydrase inhibition, the synthesized derivatives exhibit distinct isoform selectivity profiles. The primary sulfonamide acts as the zinc anchor, while the appended tail determines selectivity between cytosolic (CA I/II) and tumor-associated transmembrane isoforms (CA IX/XII).

Table 2: Comparative Inhibition Profile (K_i) of Synthesized Derivatives

Compound Tail (R-group)Oxidation StateCA I (nM)CA II (nM)CA IX (nM)CA XII (nM)
None (Starting Material)Thiol>10,0008,500450520
4-FluorobenzylThioether4,2001,10012.5 18.4
4-FluorobenzylSulfoxide5,1001,4508.2 14.1
2-PyridinylmethylThioether8,5003,2006.4 9.5

Mechanism of Action: Tumor Microenvironment Targeting

The derivatives synthesized from 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide are particularly potent against CA IX, an enzyme overexpressed in hypoxic solid tumors. By inhibiting CA IX, these compounds disrupt the tumor's ability to regulate intracellular pH, leading to cancer cell apoptosis.

MOA cluster_0 Tumor Microenvironment (Hypoxia) HIF1 HIF-1α Stabilization CA9 Carbonic Anhydrase IX (Overexpressed) HIF1->CA9 Upregulates pH Extracellular Acidification (Tumor Survival) CA9->pH CO2 Hydration Drug Synthesized Benzimidazole- Sulfonamide Inhibitor Zn Zn2+ Coordination (via -SO2NH2) Drug->Zn Primary Binding Tail Hydrophobic Tail Binding (via S-Alkyl group) Drug->Tail Isozyme Selectivity Zn->CA9 Blocks Active Site Tail->CA9 Enhances Affinity

Fig 2. Mechanism of action of synthesized inhibitors targeting CA IX in the tumor microenvironment.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for discoveries and drug design. Nature Reviews Drug Discovery, 7(2), 168-181. URL:[Link]

  • Crocetti, L., Maresca, A., Temperini, C., Hall, R. A., Scozzafava, A., Muhlschlegel, F. A., & Supuran, C. T. (2009). A thiabendazole sulfonamide shows potent inhibitory activity against mammalian and nematode alpha-carbonic anhydrases. Bioorganic & Medicinal Chemistry Letters, 19(5), 1371-1375. URL: [Link]

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. URL:[Link]

Sources

Application Note: Reagents and Methodologies for the Cyclization of Benzimidazole Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction and Chemical Context

Benzimidazole sulfonamides represent a privileged pharmacophore in modern drug discovery, exhibiting potent antibacterial, antifungal, anti-inflammatory, and antiproliferative activities[1]. The fundamental synthetic challenge in developing these hybrids lies in the construction of the benzimidazole core—typically via the cyclization of an o-phenylenediamine precursor—without compromising the integrity of the sulfonamide moiety or other sensitive functional groups[1],[2].

As a Senior Application Scientist, I approach this synthesis by evaluating the substrate's chemical stability. Sulfonamides are generally robust under acidic conditions but can be susceptible to cleavage under harsh reductive or strongly basic environments. Therefore, the choice of cyclization reagents must be strategically aligned with the timing of the sulfonamide introduction: either cyclizing a precursor that already contains the sulfonamide or forming the benzimidazole core first and performing a post-cyclization sulfonylation[1].

Mechanistic Pathways & Reagent Selection

Route A: Acid-Catalyzed Condensation (Phillips-Ladenburg Reaction)

The most conventional route for benzimidazole synthesis involves the condensation of o-phenylenediamine with carboxylic acids[1].

  • Key Reagents: Carboxylic acids (or acid anhydrides/chlorides) and smooth acid catalysts such as 4N Hydrochloric Acid (HCl), p-Toluenesulfonic acid (PTSA), or Polyphosphoric acid (PPA)[1].

  • Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, drastically increasing its electrophilicity. This facilitates nucleophilic attack by the primary amine of the o-phenylenediamine. PPA is particularly effective as it acts as both a solvent and a dehydrating agent, sequestering the water byproduct to drive the equilibrium toward the cyclized product. Because sulfonamides are acid-stable, this method is highly reliable for pre-installed sulfonamide substrates.

Route B: Oxidative Cyclization with Aldehydes

When the target molecule contains acid-sensitive functional groups (e.g., acetals, specific ethers), harsh acidic conditions must be avoided.

  • Key Reagents: Aldehydes and oxidative agents such as Sodium metabisulfite (Na₂S₂O₅) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[3].

  • Causality: Benzimidazoles can be prepared from the condensation of o-phenylenediamine with specific carbonyl compounds like aldehydes[1],[3]. Na₂S₂O₅ is a field-proven, mild reagent that forms a bisulfite adduct with the aldehyde. This intermediate is highly susceptible to nucleophilic attack by the diamine. Subsequent intramolecular cyclization and oxidation efficiently yield the aromatic benzimidazole core without requiring extreme pH shifts.

Route C: Post-Cyclization Sulfonylation

If the required sulfonamide is highly complex or sensitive to cyclization conditions, the benzimidazole core is synthesized first, followed by an S_N2 substitution reaction[1].

  • Key Reagents: Substituted sulfonyl chlorides, and organic bases such as 4-Dimethylaminopyridine (DMAP) and Triethylamine (Et₃N)[1].

  • Causality: The N-H of the pre-formed benzimidazole acts as a nucleophile. DMAP serves as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate. Et₃N acts as an acid scavenger, neutralizing the HCl byproduct to prevent protonation and subsequent deactivation of the benzimidazole nitrogen[1].

Decision Workflow for Reagent Selection

G Start o-Phenylenediamine Precursor Decision1 Does the precursor contain a sulfonamide? Start->Decision1 RouteA Direct Cyclization (Pre-installed Sulfonamide) Decision1->RouteA Yes RouteB Two-Step Sequence (Post-Cyclization Sulfonylation) Decision1->RouteB No Cond1 Carboxylic Acid + Strong Acid (HCl or PPA, Reflux) RouteA->Cond1 Acid-stable substrate Cond2 Aldehyde + Oxidant (Na2S2O5, Mild Heating) RouteA->Cond2 Acid-sensitive substrate Cond3 1. Cyclize Core 2. Sulfonyl Chloride + Base (DMAP) RouteB->Cond3 Requires base-catalyzed SN2 substitution Product Target Benzimidazole Sulfonamide Cond1->Product Cond2->Product Cond3->Product

Logical workflow for selecting cyclization reagents based on substrate sensitivity.

Quantitative Reagent Comparison

Cyclization StrategyPrimary ReagentsTemp (°C)Typical Time (h)Functional Group ToleranceAverage Yield
Acid-Catalyzed Condensation Carboxylic Acid, 4N HCl / PPA100 - 1204 - 6Low (Cleaves acetals/ethers)75 - 90%
Oxidative Cyclization Aldehyde, Na₂S₂O₅, DMF/EtOH80 - 903 - 5High (Tolerates sensitive groups)70 - 85%
Post-Cyclization Sulfonylation Sulfonyl Chloride, DMAP, Et₃N0 to 252 - 4Moderate (Base-sensitive groups)80 - 95%

Experimental Protocols

Protocol 1: Acid-Catalyzed Cyclization (Phillips-Ladenburg)

Objective: Direct cyclization of a sulfonamide-bearing o-phenylenediamine using a carboxylic acid[1].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the sulfonamide-bearing o-phenylenediamine (1.0 equiv) and the appropriate carboxylic acid (1.2 equiv) in 4N HCl (10 mL/mmol of substrate).

  • Thermal Cyclization: Heat the mixture to reflux (approx. 100–110 °C) with continuous magnetic stirring for 4–6 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). The disappearance of the highly polar diamine spot confirms the completion of the condensation.

  • Quenching & Isolation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add aqueous ammonia (NH₄OH) dropwise until the pH reaches 7.5–8.0. Causality: Neutralizing the acid precipitates the free base of the newly formed benzimidazole.

  • Purification: Filter the resulting precipitate under a vacuum, wash thoroughly with cold distilled water to remove ammonium salts, and recrystallize from hot ethanol.

Protocol 2: Oxidative Cyclization with Aldehydes

Objective: Synthesize the benzimidazole core under mild conditions to preserve acid-sensitive functional groups[3].

  • Adduct Formation: Dissolve the o-phenylenediamine (1.0 equiv) and the target aldehyde (1.0 equiv) in anhydrous DMF or Ethanol (5 mL/mmol). Stir at room temperature for 15 minutes to allow initial imine formation.

  • Oxidative Closure: Add Sodium metabisulfite (Na₂S₂O₅, 1.5 equiv) in one portion. Heat the reaction mixture to 80–90 °C for 3–5 hours.

  • Self-Validation Checkpoint: Extract a 0.1 mL aliquot, quench in water, and extract with Ethyl Acetate. Run TLC (Hexanes/EtOAc 1:1) to verify the consumption of the aldehyde.

  • Isolation: Pour the hot reaction mixture into crushed ice water with vigorous stirring. The bisulfite adducts remain water-soluble, while the highly aromatic benzimidazole product precipitates. Filter, wash with water, and dry under a vacuum.

Protocol 3: Post-Cyclization Sulfonylation

Objective: Attach the sulfonyl group to a pre-synthesized benzimidazole core via an S_N2 substitution reaction[1].

  • Deprotonation: Dissolve the benzimidazole core (1.0 equiv) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere. Add Triethylamine (2.0 equiv) and a catalytic amount of DMAP (0.1 equiv). Stir for 10 minutes at room temperature.

  • S_N2 Substitution: Cool the reaction flask to 0 °C. Add the substituted sulfonyl chloride (1.2 equiv) dropwise. Causality: The reaction is exothermic; maintaining 0 °C prevents poly-sulfonylation and degradation.

  • Self-Validation Checkpoint: Allow the reaction to warm to room temperature and stir for 2 hours. TLC monitoring should reveal a new, less polar spot (the sulfonated product) compared to the starting benzimidazole.

  • Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography.

References

  • Title: Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

  • Title: Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review Source: MDPI (Molecules) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the technical support guide for the synthesis of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we provide not just protocols but also the underlying scientific reasoning, troubleshooting guides for common experimental hurdles, and answers to frequently asked questions to ensure a successful and efficient synthesis.

The synthesis of substituted benzimidazoles is a cornerstone of medicinal chemistry, with the benzimidazole scaffold being a key component in numerous pharmaceuticals.[1][2] The target molecule, 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide, combines three critical pharmacophores: a methylated benzimidazole core, a reactive mercapto group, and a sulfonamide moiety. This complexity can present unique challenges in its synthesis, particularly concerning yield and purity. This guide will walk you through a reliable, multi-step synthetic route, addressing potential issues proactively.

Proposed Synthetic Pathway

The synthesis is best approached via a four-step sequence starting from 4-chloro-3-nitrobenzenesulfonamide. This route ensures the correct positioning of the sulfonamide group and allows for controlled formation of the benzimidazole ring, followed by selective N-methylation.

Overall Synthetic Workflow

G A Step 1: Amination 4-Chloro-3-nitrobenzenesulfonamide B Step 2: Reduction 4-Amino-3-nitrobenzenesulfonamide A->B aq. NH3 Pressure C Step 3: Cyclization 3,4-Diaminobenzenesulfonamide B->C Na2S2O4 or H2/Pd-C D Step 4: N-Methylation 2-Mercapto-1H-benzimidazole-5-sulfonamide C->D CS2, KOH E Final Product 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide D->E CH3I, K2CO3 G A Low Yield Observed B Analyze Purity of Each Intermediate (TLC, NMR) A->B C Impure Intermediate Detected B->C Yes E All Intermediates Pure B->E No D Purify via Recrystallization or Chromatography C->D F Review Reaction Conditions (Temp, Time, Stoichiometry) E->F G Conditions Suboptimal F->G Yes I Conditions Match Protocol F->I No H Systematically Optimize Parameters (e.g., small-scale trials) G->H J Investigate Reagent Quality and Solvent Purity I->J K Reagents/Solvents Impure J->K Yes L Use Fresh, High-Purity Reagents/Dry Solvents K->L

Sources

Troubleshooting low solubility of benzimidazole sulfonamides in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As drug development professionals and assay scientists, you are likely familiar with the physicochemical paradox of the benzimidazole sulfonamide chemotype: the highly lipophilic benzimidazole core drives excellent target affinity, but it severely limits aqueous solvation.

This guide is engineered to help you diagnose, troubleshoot, and permanently resolve precipitation issues when working with these compounds in aqueous buffers.

The Physicochemical Challenge: Causality of Precipitation

To solve solubility issues, we must first understand the molecular mechanics. Benzimidazole sulfonamides possess two critical features that dictate their behavior in water:

  • The Lipophilic Core: The fused benzimidazole ring system has a high lattice energy and strong hydrophobic character, driving the molecule to self-associate rather than interact with water.

  • The Ionizable Sulfonamide: The sulfonamide nitrogen acts as a weak acid. The measured

    
     of the sulfonamide nitrogen in these derivatives typically ranges strictly between 7.3 and 8.31[1].
    

At a physiological pH of 7.4, the compound exists in an equilibrium where a significant portion remains unionized. Because the unionized form of the sulfonamide is highly hydrophobic, the molecule requires a higher degree of ionization to achieve stable aqueous solubilization2[2]. When forced into a pH 7.4 buffer from a DMSO stock, the sudden drop in the solvent's dielectric constant triggers rapid nucleation and precipitation.

Diagnostic & Resolution Workflow

SolubilityLogic A Compound Precipitation in Aqueous Buffer B Assess Buffer pH vs. Sulfonamide pKa A->B C Is pH > pKa + 1? B->C D Adjust pH to ≥ 8.5 (Deprotonation) C->D Yes E Steric Shielding Required (Add HP-β-CD) C->E No (pH locked) F Solubility Achieved D->F G Add Co-solvent Polymer (e.g., PVP-k30) E->G Synergy G->F

Logical workflow for diagnosing and resolving benzimidazole sulfonamide precipitation.

Troubleshooting Guides (FAQs)

Q1: My compound crashes out immediately when diluted from a 10 mM DMSO stock into PBS (pH 7.4). How can I prevent this "solvent shift" precipitation? A1: This occurs because you are crossing the metastable zone too rapidly. The sudden introduction of water forces the hydrophobic benzimidazole core to self-aggregate.

  • The Fix: Never perform a direct 1:1000 dilution into an aqueous buffer. Instead, utilize a "step-down" serial dilution. Pre-dilute your DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% Buffer) before the final transfer. If your assay permits, raise the buffer pH to 8.5. This ensures the sulfonamide proton is fully stripped, creating an anionic species that readily interacts with water dipoles.

Q2: I cannot alter the pH of my assay buffer because it will denature my target kinase. What is the most biologically compatible solubilizer? A2: When pH is locked, you must rely on steric shielding. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. The lipophilic benzimidazole core slides into the hydrophobic cavity of the cyclodextrin, while the hydroxylated exterior maintains perfect aqueous compatibility. Complexation with modified cyclodextrins has been shown to increase the solubility of benzimidazole derivatives by up to 10,000-fold3[3].

Q3: I tried HP-β-CD, but I'm still falling short of my required 100 µM assay concentration. What's the next step? A3: You need to drive the complexation equilibrium forward via amorphization. Add a water-soluble polymer like Polyvinylpyrrolidone (PVP-k30) at 0.1% (w/v) to your HP-β-CD solution. PVP-k30 acts synergistically by coating the cyclodextrin-drug complex, preventing the formation of crystalline micro-aggregates. This ternary system (Drug + HP-β-CD + PVP-k30) significantly outperforms binary cyclodextrin complexes4[4].

Self-Validating Experimental Protocols

To ensure data integrity, do not rely on visual inspection alone. Implement these self-validating workflows to quantify solubility.

Protocol A: Phase-Solubility Profiling (Higuchi-Connors Method)

This protocol determines the exact stoichiometric ratio and association constant of your cyclodextrin complex.

  • Preparation: Prepare a series of aqueous buffer solutions (pH 7.4) containing increasing concentrations of HP-β-CD (0 to 50 mM).

  • Saturation: Add an excess amount of the solid benzimidazole sulfonamide (e.g., 5 mg) to 1 mL of each CD solution.

  • Equilibration: Shake the suspensions at 37°C for 48 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.22 µm PVDF syringe filter.

  • Quantification: Dilute the filtrate and quantify the drug concentration via HPLC-UV.

  • Self-Validation Checkpoint: Plot the drug concentration (y-axis) against the CD concentration (x-axis). If the system is valid and forming a 1:1 inclusion complex, the plot will be perfectly linear (

    
    , AL-type phase diagram). If the line curves downward, your complex is self-aggregating and precipitating out of solution.
    
Protocol B: Kinetic Nephelometric Assay

This protocol identifies the exact concentration at which your compound crashes out of a DMSO stock into the assay buffer.

  • Preparation: Dispense 196 µL of your target assay buffer into a 96-well clear-bottom plate.

  • Titration: Spike 4 µL of serially diluted compound (in 100% DMSO) into the buffer wells. (Final DMSO concentration = 2%).

  • Incubation: Incubate at room temperature for 2 hours.

  • Readout: Measure light scattering using a nephelometer or an absorbance microplate reader set to 620 nm.

  • Self-Validation Checkpoint: Include a vehicle control well (4 µL pure DMSO + 196 µL buffer). The baseline scattering of this blank validates that any increase in signal in the test wells is purely the result of drug nucleation, not buffer artifacts. The concentration where absorbance sharply deviates from the baseline is your kinetic solubility limit.

Quantitative Data Presentation

Use the following matrix to select the optimal solubilization strategy based on your specific assay constraints.

Solubilization StrategyMechanism of ActionTypical Solubility GainBiological CompatibilityKey Limitations
pH Adjustment (≥ 8.5) Deprotonation of sulfonamide NH10x - 50xLow (Alters protein folding)Strictly limited to non-physiological, cell-free assays.
Co-solvents (DMSO/PEG) Dielectric constant reduction5x - 20xModerate (< 2% v/v)High concentrations cause enzyme inhibition and cell toxicity.
HP-β-Cyclodextrin Hydrophobic cavity inclusion1000x - 1500xHighRequires a high mass ratio of excipient to drug.
HP-β-CD + PVP-k30 Ternary complex amorphization> 1500xHighMay slightly increase the kinematic viscosity of the buffer.

References

  • Title: Excited State Intramolecular Proton Transfer in 2-(2'-Arylsulfonamidophenyl)benzimidazole Derivatives Source: American Chemical Society URL: [Link]

  • Title: pH-induced Solubility Transition of Sulfonamide-Based Polymers Source: PubMed URL: [Link]

  • Title: The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole Source: MDPI URL: [Link]

  • Title: Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles Source: SciELO URL: [Link]

Sources

Technical Support Center: Troubleshooting & Purification of 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide (CAS: 790271-20-4). This compound is a critical heterocyclic intermediate in drug development, featuring a benzimidazole core, a methyl group at N1, a highly reactive mercapto (-SH) group at C2, and a polar sulfonamide (-SO2NH2) group at C5.

Due to its polyfunctional nature, researchers frequently encounter challenges related to oxidative degradation, regioisomeric impurities during synthesis, and complex isolation procedures. This guide provides field-proven, mechanistically grounded solutions to ensure >99% API purity.

Part 1: Troubleshooting Guide & FAQs

Q1: My isolated product slowly loses solubility and turns slightly yellow during storage. LC-MS shows a new mass of m/z 485 [2M-H]⁻. What is causing this, and how can I reverse it?

The Causality: You are observing the formation of a bis(benzimidazolyl) disulfide dimer. The 2-mercapto benzimidazole core exhibits thiol-thione tautomerism[1]. While the thione form dominates in the solid state, dissolution exposes the reactive thiolate anion, which is highly susceptible to auto-oxidation in the presence of trace heavy metals or dissolved oxygen[2]. The Solution: Do not discard the batch. The dimerization is fully reversible. You must perform a reductive cleavage using a mild, water-soluble reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT), followed by recrystallization in strictly degassed solvents (See Protocol A).

Q2: During scale-up, my purity plateaued at 85%. LC-MS reveals an impurity with an identical mass (m/z 244 [M+H]⁺) that elutes just before the main peak. How do I remove it?

The Causality: You are dealing with the N3-methyl regioisomer (2-mercapto-3-methyl-1H-benzimidazole-5-sulfonamide). When synthesizing the benzimidazole ring via the cyclization of an unsymmetrical 4-sulfamoyl-o-phenylenediamine derivative with carbon disulfide[3], methylation or ring closure can occur at either nitrogen depending on steric and electronic factors. Because their thermodynamic stabilities and physical properties are nearly identical, standard recrystallization is ineffective. The Solution: Preparative Reverse-Phase HPLC (RP-HPLC) is required. You must use a slightly acidic mobile phase (e.g., 0.1% Formic acid) to suppress the ionization of the sulfonamide group, which maximizes the chromatographic resolution between the two regioisomers.

Q3: My final product contains high levels of inorganic ash and unreacted polar starting materials. How can I purify it without using chromatography?

The Causality: Residual inorganic salts (like potassium hydroxide or sodium carbonate used during carbon disulfide cyclization) and polar unreacted amines often co-precipitate if the reaction is quenched improperly[4]. The Solution: Leverage the amphoteric nature of the molecule. The sulfonamide and thiol groups are weakly acidic (pKa ~10 and ~7, respectively), while the benzimidazole nitrogen is weakly basic (pKa ~5.5). By performing an isoelectric precipitation (See Protocol B), you can selectively crash out the neutral target compound while leaving impurities dissolved in the aqueous mother liquor.

Part 2: Quantitative Analytical Profile

Use the following reference data to calibrate your analytical methods and identify common process impurities.

Impurity / CompoundMolecular Weightm/z [M+H]⁺Relative Retention Time (RRT)*Primary Cause of FormationRecommended Removal Method
Target: 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide 243.31244.01.00N/AN/A
Bis(benzimidazolyl) disulfide dimer 484.60485.01.45Auto-oxidation of C2-thiolReductive cleavage (Protocol A)
N3-Methyl regioisomer 243.31244.00.92Non-selective cyclizationPreparative RP-HPLC
Unreacted o-phenylenediamine derivative 215.25216.00.40Incomplete reactionIsoelectric precipitation (Protocol B)

*RRT based on a standard C18 column (5 µm, 4.6 x 150 mm), Gradient: 5% to 95% Acetonitrile in Water (0.1% Formic Acid) over 15 minutes.

Part 3: Purification Workflow Decision Tree

PurificationWorkflow A Crude 2-Mercapto-1-methyl- 1H-benzimidazole-5-sulfonamide B LC-MS / HPLC Analysis A->B C Disulfide Dimer Detected B->C m/z 485 D Regioisomer Detected B->D m/z 244 E Inorganic Salts Detected B->E High Ash / Polar F Reductive Cleavage (TCEP/DTT Treatment) C->F G Prep-HPLC (Acidic Mobile Phase) D->G H Acid-Base Precipitation E->H I Pure Target API (>99% Purity) F->I G->I H->I

Figure 1: Decision tree for the targeted purification of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide based on impurity profiling.

Part 4: Step-by-Step Self-Validating Methodologies

Protocol A: Reductive Cleavage of Disulfide Dimers

Mechanism: TCEP selectively reduces the disulfide bond without degrading the sulfonamide or benzimidazole core, driving the equilibrium back to the monomeric thiol.

  • Dissolution: Suspend 10.0 g of the oxidized crude product in 100 mL of degassed Methanol/Water (80:20 v/v) under an inert Argon atmosphere.

  • Reduction: Add 1.2 equivalents of TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride). Stir at 40°C for 2 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Silica gel, EtOAc:Hexane 1:1, UV 254 nm). The protocol is successful when the dimer spot (Rf ~0.2) completely disappears and is replaced by the monomer spot (Rf ~0.4). If the dimer persists, add an additional 0.2 eq of TCEP.

  • Precipitation: Slowly add 150 mL of chilled, degassed deionized water dropwise to the mixture while stirring vigorously.

    • Self-Validation Checkpoint: A fine white to off-white crystalline solid must form. If the product "oils out" (forms a biphasic liquid), the methanol concentration is too high; add 10% more water and introduce a seed crystal.

  • Isolation: Filter the solid under a nitrogen blanket, wash with cold degassed water, and dry in vacuo at 45°C for 24 hours.

Protocol B: Isoelectric Precipitation for Salt & Polar Impurity Removal

Mechanism: Exploiting the specific pKa values of the molecule to force it into a highly soluble dianionic state, filtering out neutral organics, and carefully reprecipitating it at its isoelectric point[4].

  • Alkaline Solubilization: Dissolve 10.0 g of crude product in 100 mL of 1M NaOH (aq).

    • Self-Validation Checkpoint: Check the pH using a calibrated meter; it must be >11.0. The solution should become mostly clear as the sulfonamide and thiol deprotonate.

  • Filtration: Filter the alkaline solution through a 0.45 µm PTFE membrane to remove any insoluble unreacted non-polar organic byproducts.

  • Isoelectric Precipitation: Transfer the filtrate to a reactor equipped with an overhead stirrer. Slowly add 1M HCl dropwise at 10°C.

    • Self-Validation Checkpoint (Critical): Monitor the pH continuously. Stop the addition exactly at pH 6.5 ± 0.2 . At this isoelectric point, the target compound will crash out as a heavy precipitate. Warning: If the pH drops below 4.5, the benzimidazole nitrogen will protonate, forming a soluble hydrochloride salt, and your yield will plummet.

  • Isolation: Stir the suspension for 30 minutes at 5°C to ensure complete crystallization. Filter, wash with cold water (to remove NaCl), and dry under vacuum.

References

  • SYNTHESIS OF SOME NOVEL BIS TYPE 2-MERCAPTO BENZIMIDAZOLE DERIVATIVES Source: International Journal of Pharmacy & Therapeutics URL
  • Synthesis of Some Novel Bis Type 2-Mercapto Benzimidazole Derivatives Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences URL
  • Review on: Benzimidazole derivatives as potent biological agent Source: Journal Of Current Pharma Research URL
  • US4728741A - 1-substituted-2-mercapto benzimidazole compounds and intermediates Source: Google Patents URL

Sources

Technical Support Center: Optimizing pH Stability for 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide (CAS 790271-20-4).

Handling this compound requires precision because it features a unique trifecta of pH-sensitive functional groups: a basic benzimidazole core, a redox-sensitive 2-mercapto (thiol/thione) moiety, and a weakly acidic 5-sulfonamide group. Understanding the interplay between pH, ionization states, and degradation kinetics is critical for assay reproducibility and formulation stability.

Part 1: The Causality of pH Sensitivity (Mechanistic Grounding)

To prevent degradation, one must understand the molecule's structural vulnerabilities. The compound exists in a dynamic thiol-thione tautomeric equilibrium that is heavily dictated by the pH of the surrounding medium 1.

  • Acidic pH (< 4.0): The benzimidazole nitrogen (N3) protonates (pKa ~5.0). While this cationic state increases aqueous solubility, it renders the 5-sulfonamide group highly susceptible to acid-catalyzed hydrolysis, leading to S-N bond cleavage and the release of ammonia 23.

  • Neutral pH (6.0 - 7.5): The compound exists primarily in its neutral thione form. Chemical stability is maximized here, but solubility is at its absolute lowest because the molecule is near its isoelectric point.

  • Alkaline pH (> 8.0): The mercapto group (pKa ~8.5) and sulfonamide group (pKa ~10.0) deprotonate 4. While solubility increases dramatically, the resulting thiolate anion is highly nucleophilic and prone to rapid oxidative dimerization (disulfide formation) or further oxidation to sulfinic/sulfonic acids in the presence of dissolved oxygen 5.

Quantitative Summary of pH-Dependent States
pH RangeDominant Ionization StatePrimary Degradation RiskRecommended Mitigation Strategy
< 4.0 Cationic (Protonated N3)Sulfonamide HydrolysisAvoid prolonged storage in strong acids; prepare dilutions freshly.
6.0 - 7.5 Neutral (Thione tautomer)Precipitation / AggregationUse co-solvents (e.g., 5% DMSO) or mild surfactants.
> 8.0 Anionic (Thiolate / Sulfonamidate)Oxidative DimerizationDegas buffers; add reducing agents (e.g., TCEP) or antioxidants.

Part 2: Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into my assay buffer (pH 7.4). How do I fix this? A1: This is a classic thermodynamic solubility issue. When transitioning from a 100% DMSO stock to an aqueous buffer at physiological pH, the compound rapidly shifts to its neutral, least soluble thione form. Solution: Pre-dilute the DMSO stock into a transition buffer containing a mild surfactant (e.g., 0.1% Tween-20 or Pluronic F-68) before adding it to the final assay medium. Ensure the final DMSO concentration remains between 1-5% depending on your assay's tolerance.

Q2: I am observing a secondary peak with a higher mass in my LC-MS chromatogram when analyzing samples stored in pH 8.5 buffer. What is it? A2: The secondary peak is almost certainly the disulfide dimer (Mass = 2M - 2H). At pH > 8.0, the 2-mercapto group deprotonates to form a thiolate anion, which rapidly oxidizes in the presence of dissolved oxygen or trace heavy metals. Solution: Add a non-thiol reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine) at a 2:1 molar ratio to your buffer. TCEP will reduce the disulfide back to the active monomer without interfering with most downstream biological assays.

Q3: Does the sulfonamide group degrade during my acidic LC-MS mobile phase (0.1% Formic Acid)? A3: Short-term exposure during an LC-MS run (typically 5-15 minutes) is kinetically safe. However, prolonged storage in acidic conditions (pH < 4) will lead to the hydrolysis of the sulfonamide S-N bond, yielding a sulfonic acid derivative. Solution: Never store the compound in your acidic mobile phase in the autosampler for days. Keep stock solutions in anhydrous DMSO at -80°C and prepare working dilutions freshly before the run.

Part 3: Visualizations

DegradationPathways Center 2-mercapto-1-methyl-1H- benzimidazole-5-sulfonamide (Stable at pH 6.0 - 7.5) Acidic Acidic Conditions (pH < 4.0) Center->Acidic Protonation (N3) Alkaline Alkaline Conditions (pH > 8.0) Center->Alkaline Deprotonation (-SH) Hydrolysis Sulfonamide Hydrolysis (S-N Bond Cleavage) Acidic->Hydrolysis Acid Catalysis Oxidation Thiolate Oxidation (Disulfide Dimerization) Alkaline->Oxidation O2 Exposure

Mechanistic divergence of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide degradation based on pH.

ProtocolWorkflow Step1 Solid Compound Step2 Dissolve in Anhydrous DMSO Step1->Step2 Step3 Degas Buffer & Add TCEP Step2->Step3 Step4 Dilute to 1 mM (pH 6.5-7.5) Step3->Step4 Step5 Use Immediately (< 4 hours) Step4->Step5

Step-by-step experimental workflow for formulating stable aqueous working solutions.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of pH-Stabilized Working Solutions

Objective: To prepare a 1 mM working solution that prevents both precipitation and oxidative degradation, ensuring a self-validating baseline for downstream assays.

  • Stock Preparation: Dissolve the solid 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide in anhydrous, LC-MS grade DMSO to a concentration of 20 mM. Aliquot and store at -80°C to prevent ambient moisture absorption.

  • Buffer Degassing: Take your target aqueous buffer (e.g., 50 mM HEPES, pH 7.2) and degas by sonicating under vacuum for 15 minutes, followed by bubbling with Argon or Nitrogen for 10 minutes. Causality: Removing dissolved oxygen halts the primary oxidative degradation pathway.

  • Antioxidant Addition: Add TCEP hydrochloride to the degassed buffer to a final concentration of 2 mM. Adjust the pH back to 7.2 if necessary (TCEP is inherently acidic).

  • Dilution: Slowly add 50 µL of the 20 mM DMSO stock to 950 µL of the prepared buffer while vortexing gently. This yields a 1 mM working solution in 5% DMSO.

  • Validation & Usage: Use the solution within 4 hours. Do not freeze-thaw aqueous dilutions. Validate stability by running a t=0 and t=4 hour sample via HPLC-UV (monitor at 280 nm) to confirm the absence of the dimer peak.

Protocol 2: Forced Degradation Profiling (pH-Rate Profile)

Objective: To empirically determine the degradation kinetics of the compound across different pH environments to validate storage conditions.

  • Prepare Stress Buffers: Prepare 0.1 M HCl (pH 1.0), 50 mM Acetate (pH 4.5), 50 mM Phosphate (pH 7.4), and 0.1 M NaOH (pH 13.0).

  • Spike Compound: Add the compound to each buffer to a final concentration of 100 µg/mL (ensure co-solvent remains <5% to prevent solvent-mediated shielding).

  • Incubation: Incubate the solutions in sealed, amber glass vials at 40°C to accelerate degradation kinetics.

  • Sampling: Withdraw 100 µL aliquots at t = 0, 2, 4, 8, and 24 hours.

  • Neutralization (Critical Step): Immediately neutralize the extreme pH samples (e.g., add 100 µL of 0.1 M NaOH to the HCl sample) to halt degradation and lock the kinetic state.

  • Analysis: Analyze via UPLC-UV/MS. Quantify the remaining parent compound and identify degradation products (look for the sulfonic acid mass shift from hydrolysis in the acid samples, and the disulfide mass shift in the alkaline samples).

References

  • National Center for Biotechnology Information (PMC). "Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions". Available at:[Link]

  • LookChem. "Bulletin of Korean Chemical Society, Vol. 2. No. 3, 1981: Oxidation of benzimidazole-2-thiol". Available at: [Link]

  • PubChem. "2-Mercaptobenzimidazole (Compound CID 707035)". Available at:[Link]

Sources

Technical Support Center: Crystallization of Benzimidazole Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, I've seen firsthand how the crystallization of active pharmaceutical ingredients (APIs) can be both a critical purification step and a significant source of experimental frustration. Benzimidazole sulfonamides, a vital class of compounds with diverse biological activities, present their own unique crystallization challenges due to their structural complexity and hydrogen bonding capabilities.[1][2]

This guide is structured to function as a dedicated technical support resource. It moves from high-level, frequently asked questions to in-depth troubleshooting guides, detailed protocols, and prophylactic strategies. My aim is not just to provide steps, but to explain the underlying chemical principles, empowering you to make informed decisions and solve problems logically in your own work.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid-response answers to the most common crystallization issues.

Q1: My benzimidazole sulfonamide is "oiling out" instead of forming crystals. What's happening and what should I do?

A1: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when your compound separates from the solution as a liquid phase (an "oil") instead of a solid crystal.[3] This typically happens when the solution becomes supersaturated at a temperature that is higher than the melting point of your compound within that specific solvent environment, or when high concentrations of impurities create a low-melting eutectic mixture.[4][5] The resulting oil often traps impurities and rarely solidifies into a pure crystalline form.[3]

  • Immediate Steps:

    • Re-dissolve and Dilute: Return the flask to the heat source and add a small amount of additional hot solvent to redissolve the oil completely.[5][6]

    • Induce Crystallization: Remove the flask from the heat. Once it has cooled slightly, try scratching the inner surface of the flask at the meniscus with a glass rod. This creates a high-energy surface that can initiate nucleation.[4][5]

    • Seed the Solution: If you have a small crystal of the pure compound (a seed crystal), add it to the slightly cooled solution to template the growth of the desired crystal form.[3][5]

  • Long-Term Strategy:

    • Lower the Temperature: Ensure the boiling point of your solvent is well below the melting point of your compound.[5]

    • Change the Solvent System: Switch to a lower-boiling point solvent or a solvent/anti-solvent system that facilitates crystallization at a reduced temperature.[5]

Q2: I'm getting a very low yield of crystals. How can I improve my recovery?

A2: Low recovery is most often a problem of solubility. The goal of crystallization is to find a solvent that dissolves your compound well at high temperatures but poorly at low temperatures.

  • Probable Causes & Solutions:

    • Excess Solvent: This is the most common culprit. Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[4][6] To fix this, you can carefully evaporate some of the solvent to re-saturate the solution and cool it again.

    • Incomplete Cooling: Ensure the solution is cooled thoroughly. After it reaches room temperature, placing it in an ice bath can significantly increase the yield by further decreasing the compound's solubility.[5]

    • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper.[6] To prevent this, use a pre-warmed funnel and filter as quickly as possible.[6]

Q3: My product is an amorphous powder, not crystalline. How can I fix this?

A3: Amorphous solids lack the long-range molecular order of a crystal lattice. This often results from "crashing out"—a process where precipitation occurs too rapidly for molecules to arrange themselves into an ordered crystal structure.[4]

  • Solutions:

    • Slow Down the Crystallization: Re-dissolve the material in the minimum amount of hot solvent, then add a little extra solvent (1-2 mL). This will keep the compound in solution longer during the cooling phase, allowing more time for ordered crystal growth.[4]

    • Use a Solvent/Anti-solvent System: Dissolve the compound in a "good" solvent and then slowly add a miscible "anti-solvent" in which the compound is insoluble. This provides more gradual control over supersaturation.[5][7]

Q4: I'm observing different crystal forms (polymorphs) between batches. How can I ensure consistency?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known characteristic of sulfonamides.[5] Different polymorphs can have different stabilities, solubilities, and bioavailabilities, making control essential in drug development.[8]

  • Control Strategies:

    • Standardize Everything: Strictly control and document all crystallization parameters: solvent choice, concentration, cooling/addition rates, agitation speed, and temperature.[5]

    • Seeding: This is the most powerful method for polymorph control. By introducing a seed crystal of the desired polymorph into a supersaturated solution, you direct the crystallization towards that form.[5][9] The seeds act as templates, bypassing the spontaneous nucleation of other, potentially less stable forms.[9]

Part 2: In-Depth Troubleshooting Guides
Issue 1: Persistent Oiling Out (LLPS)

Oiling out is one of the most challenging issues. The following workflow provides a systematic approach to troubleshooting.

G start Oiling Out Observed reheat Re-heat to dissolve oil. Add 5-10% more solvent. start->reheat slow_cool Cool slowly (e.g., insulate flask). reheat->slow_cool check1 Oil reappears? slow_cool->check1 seed Seed at a temperature just below cloud point. check1->seed Yes success Success: Crystalline Product check1->success No check2 Crystals form? seed->check2 change_solvent Change Solvent System check2->change_solvent No check2->success Yes lower_bp Select solvent with lower boiling point. change_solvent->lower_bp antisolvent Use solvent/anti-solvent method at lower temp. change_solvent->antisolvent failure Problem Persists: Re-evaluate Purification lower_bp->failure antisolvent->failure

Caption: Logical workflow for troubleshooting oiling out.
Issue 2: Crystal Habit and Morphology Control

The shape (habit) of your crystals significantly impacts downstream processing, including filtration, drying, flowability, and compaction.[][11] Benzimidazole sulfonamides that crystallize as long, thin needles can be particularly problematic.

ParameterEffect on Crystal HabitRationale
Cooling Rate Rapid cooling often leads to smaller, less-defined crystals or needles. Slow cooling promotes the growth of larger, more well-defined, equant (uniform) crystals.Slower cooling maintains a lower level of supersaturation, favoring crystal growth over new nucleation.[][12]
Solvent Choice Solvents can selectively interact with different crystal faces, inhibiting or promoting growth in certain directions.The solvent's polarity and hydrogen-bonding capacity can influence how it binds to the crystal surface, thus altering the growth rates of different faces.[13][14] For example, a solvent that strongly adsorbs to a specific face will slow its growth, making that face more prominent in the final crystal.
Supersaturation High supersaturation often results in dendritic growth, agglomeration, or fine needles. Low supersaturation (within the metastable zone) favors orderly growth on existing crystal surfaces.High supersaturation is a strong driving force for nucleation, leading to the rapid formation of many small crystals that may clump together.[]
Agitation High shear mixing can cause crystal breakage (secondary nucleation), leading to a smaller particle size. Low agitation may lead to agglomeration.Agitation affects mass transfer of solute to the crystal surface. The optimal agitation balances uniform suspension with minimizing crystal damage.[8]
Part 3: Key Experimental Protocols

Adherence to a well-defined protocol is essential for reproducibility.

Protocol 1: Solvent/Anti-solvent Crystallization

This method is highly effective for compounds that are difficult to crystallize via simple cooling. The principle is to dissolve the compound in a "good" solvent and then induce precipitation by adding a miscible "anti-solvent" that reduces the compound's solubility.[7][15]

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude benzimidazole sulfonamide in the minimum amount of a "good" solvent (e.g., DMSO, DMF, or acetone) at room temperature. Gentle warming may be used if necessary.

  • Setup: Place the flask on a magnetic stir plate with moderate agitation.

  • Anti-solvent Addition: Slowly add the "anti-solvent" (e.g., water, isopropanol, or hexane) dropwise using a burette or syringe pump. The rate of addition is a critical parameter; a slower rate is generally better.[13]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of nucleation.

  • Crystal Growth: Stop the anti-solvent addition once turbidity appears. Reduce agitation and allow the crystals to grow undisturbed for several hours or overnight.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Controlled Addition cluster_2 Step 3: Nucleation & Growth cluster_3 Step 4: Isolation a Crude Product + Minimum 'Good' Solvent b Slow, dropwise addition of 'Anti-Solvent' a->b c Solution becomes turbid (Nucleation point) b->c d Cease addition, allow crystals to grow c->d e Filter, Wash, & Dry Pure Crystalline Product d->e

Caption: Workflow for anti-solvent crystallization.
Protocol 2: Seeding for Polymorph and Morphology Control

Seeding is a technique where a small quantity of crystals of the desired form is added to a supersaturated solution to direct the crystallization process.[16]

  • Prepare Supersaturated Solution: Dissolve the compound in a suitable solvent at an elevated temperature. Cool the solution slowly to a point within the metastable zone (MSZ). The MSZ is the region of supersaturation where spontaneous nucleation is unlikely, but growth on existing crystals can occur.[17]

  • Prepare Seed Slurry: Take a small amount of the desired seed crystals and suspend them in a small volume of the mother liquor or a solvent in which they are poorly soluble. This helps to break up agglomerates and ensure good dispersion.[18]

  • Introduce Seeds: Add the seed slurry to the gently agitated, supersaturated solution.

  • Controlled Cooling/Maturation: Continue to cool the solution slowly or hold it at a constant temperature (aging) to allow the seed crystals to grow to the desired size. The cooling profile should be controlled to avoid excessive supersaturation that could lead to unwanted secondary nucleation.[18]

  • Isolation: Collect and dry the crystals as per standard procedure.

G cluster_0 cluster_1 labile Labile Zone (Spontaneous Nucleation) meta Metastable Zone (Growth on Seeds) spontaneous Rapid Cooling/ High Supersaturation stable Stable Zone (Undersaturated) seed_point Optimal Seeding Point dissolution Dissolution

Caption: Seeding should occur in the metastable zone.
Part 4: Analytical Techniques for Crystal Characterization

Properly characterizing your final product is essential to confirm its form and purity.

TechniquePurposeInformation Obtained
Powder X-Ray Diffraction (PXRD) To identify the crystalline form (polymorph) and assess purity.Provides a unique diffraction pattern for each crystal lattice. It is the gold standard for polymorph identification.[19][20]
Scanning Electron Microscopy (SEM) To visualize crystal morphology (habit) and size distribution.Generates high-resolution images of the crystal surface, revealing shape, size, and degree of agglomeration.[21][22]
Differential Scanning Calorimetry (DSC) To determine melting point, purity, and identify polymorphic transitions.Measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal events like melting or phase changes.[22]
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the presence of key functional groups and sometimes distinguish between polymorphs.Different polymorphs can exhibit subtle shifts in vibrational frequencies due to different hydrogen bonding environments.[20]
References
  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC - NIH. (2022, April 5). National Institutes of Health. [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • (PDF) Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022, April 5). ResearchGate. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • CRYSTAL CHARACTERIZATION TECHNIQUES. (2023, July 15). International Journal of Exploring Emerging Trends in Engineering (IJEETE). [Link]

  • Seeding Techniques and Optimization of Solution Crystallization Processes. (2020, September 15). ACS Publications. [Link]

  • Full article: Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters. (2007, October 2). Taylor & Francis Online. [Link]

  • Three-Step Mechanism of Antisolvent Crystallization. (2022, April 20). ACS Publications. [Link]

  • Antisolvent Crystallization. RM@Schools. [Link]

  • CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Pure and Applied Mathematics. [Link]

  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. [Link]

  • Cocrystal habit engineering to improve drug dissolution and alter derived powder properties. (2016, May 15). PubMed. [Link]

  • Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC. National Institutes of Health. [Link]

  • Seeding Studies For Crystallization - Improve Batch Consistency. Mettler Toledo. [Link]

  • Seeding. Hampton Research. [Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. (2021, October 30). MDPI. [Link]

  • First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT. [Link]

  • Seeding: A Simple but Effective Method for Crystallisation Control. (2021, August 25). CatSci. [Link]

  • An In-Line Study of Oiling Out and Crystallization | Request PDF. ResearchGate. [Link]

  • Industrial importance of controlling crystal habit. (2023, January 12). Technobis. [Link]

  • Thermodynamic and structural aspects of sulfonamide crystals and solutions. (2009, December 15). PubMed. [Link]

  • Special Issue : Anti-Solvent Crystallization. MDPI. [Link]

  • Chemistry and Modern Techniques of Characterization of Co-Crystals. (2022, November 24). IntechOpen. [Link]

Sources

Minimizing by-products in the synthesis of 1-methyl-1H-benzimidazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-methyl-1H-benzimidazole-5-sulfonamide . This scaffold is a critical pharmacophore in modern drug discovery, frequently utilized in the development of Poly(ADP-ribose) glycohydrolase (PARG) inhibitors[1] and Aminoacylase 3 (AA3) inhibitors for hepatocellular carcinoma[2].

Synthesizing this molecule presents unique regiochemical and purification challenges. As a Senior Application Scientist, I have compiled this self-validating troubleshooting guide and protocol to help you eliminate by-products, understand the mechanistic causality behind reaction failures, and achieve >99% regiochemical purity.

Strategic Overview: Route Selection

The most common point of failure in synthesizing 1-methyl-1H-benzimidazole-5-sulfonamide is the selection of the synthetic route. Researchers often attempt a direct electrophilic aromatic substitution (EAS), which inevitably leads to complex mixtures. We strongly advocate for a De Novo Cyclization approach[3].

Table 1: Quantitative Comparison of Synthetic Strategies

ParameterRoute A: Direct ChlorosulfonationRoute B: De Novo Cyclization (Recommended)
Starting Material 1-Methyl-1H-benzimidazole4-Chloro-3-nitrobenzenesulfonamide
Regioselectivity Poor (~1:1 mixture of 5- and 6-isomers)Excellent (>99% regiospecific)
Key By-products Regioisomers, sulfonic acidsPhenol derivatives, uncyclized formamidines
Scalability Low (requires tedious chromatography)High (intermediates can be crystallized)
Overall Yield < 20%> 65%

Troubleshooting Guide & FAQs

Q1: I attempted the direct chlorosulfonation of 1-methyl-1H-benzimidazole, but NMR shows a ~1:1 mixture of two products. Why did this happen, and how do I separate them? Causality: In the benzimidazole core, the C5 and C6 positions share nearly identical electron densities. When subjected to chlorosulfonic acid, the electrophilic attack is not regioselective, yielding a nearly equimolar mixture of 1-methyl-1H-benzimidazole-5-sulfonyl chloride and the 6-sulfonyl chloride[4]. Solution: Do not attempt to separate these isomers; their chromatographic retention factors (Rf) are virtually identical. Instead, abandon Route A and adopt the regiospecific De Novo Cyclization (Route B) starting from an asymmetric precursor where the sulfonamide is already fixed in the correct position relative to the nitrogen atoms.

Q2: During the SNAr amination of 4-chloro-3-nitrobenzenesulfonamide with methylamine, I am observing a highly polar by-product. Mass spec indicates a mass of [M-Cl+OH]. How do I minimize this? Causality: You are likely using aqueous methylamine at elevated temperatures. The hydroxide ions in the water act as competing nucleophiles against the methylamine, displacing the activated aryl chloride to form 4-hydroxy-3-nitrobenzenesulfonamide (a phenol derivative). Solution: Switch to a non-aqueous amine source. Use methylamine as a 33% solution in absolute ethanol or methanol. Conduct the reaction under anhydrous conditions to completely suppress the hydrolysis pathway.

Q3: My catalytic hydrogenation (nitro reduction) using Pd/C is stalling at ~70% conversion, and the reaction mixture has turned deep orange/red. What went wrong? Causality: Nitro reductions proceed through nitroso and hydroxylamine intermediates. If the local concentration of hydrogen is too low (due to poor stirring or degraded catalyst), these intermediates condense with unreacted starting material to form highly colored, stable azoxy dimers. Additionally, trace sulfur impurities from the sulfonamide starting material can partially poison the palladium surface. Solution: Ensure vigorous agitation (baffled flask or overhead stirring) to maximize gas-liquid mass transfer. If catalyst poisoning persists, increase the Pd/C loading to 10-15 wt%, or switch to a chemical reductant like Iron powder and Ammonium Chloride (Fe/NH₄Cl) in EtOH/H₂O, which is immune to sulfur poisoning.

Q4: In the final cyclization step using trimethyl orthoformate (TMOF), LC-MS shows a mass corresponding to [M+18]. The molecule isn't fully cyclizing. Why? Causality: The mass [M+18] corresponds to the uncyclized formamidine intermediate. TMOF requires acidic activation to generate the highly electrophilic dialkoxycarbenium ion. If the reaction is run neutrally, the initial nucleophilic attack by the diamine occurs, but the subsequent elimination of methanol to close the imidazole ring fails. Solution: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) or use formic acid as a co-solvent. The acid protonates the methoxy groups of the intermediate, turning them into excellent leaving groups (methanol) and driving the thermodynamic ring closure.

Validated Experimental Protocol: De Novo Cyclization

This three-step protocol is designed as a self-validating system; each intermediate can be easily precipitated and verified before proceeding, ensuring maximum yield and purity.

Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • Suspend 4-chloro-3-nitrobenzenesulfonamide (10.0 g, 42.3 mmol) in 50 mL of absolute ethanol.

  • Slowly add methylamine (33% w/w in absolute ethanol, 20 mL, ~160 mmol) at 0 °C.

  • Attach a reflux condenser and heat the mixture to 60 °C for 4 hours.

  • Validation: TLC (DCM:MeOH 9:1) should show complete consumption of the starting material.

  • Cool to room temperature, add 100 mL of ice-cold water, and adjust the pH to 6.0 using 1M HCl.

  • Filter the bright yellow precipitate, wash with cold water, and dry under vacuum to yield 4-(methylamino)-3-nitrobenzenesulfonamide .

Step 2: Catalytic Hydrogenation
  • Dissolve the intermediate from Step 1 (8.0 g) in 100 mL of anhydrous methanol.

  • Purge the flask with Nitrogen, then carefully add 10% Pd/C (0.8 g, 10 wt%).

  • Evacuate the flask and backfill with Hydrogen gas (balloon pressure). Stir vigorously at room temperature for 12 hours.

  • Validation: The solution will transition from bright yellow to colorless/pale pink.

  • Filter the mixture through a pad of Celite to remove the Pd/C. Wash the Celite with hot methanol.

  • Concentrate the filtrate in vacuo to afford 3-amino-4-(methylamino)benzenesulfonamide as an off-white solid. Proceed immediately to Step 3 to prevent oxidation.

Step 3: Acid-Catalyzed Cyclization
  • Suspend the diamine from Step 2 (6.0 g) in Trimethyl orthoformate (TMOF, 40 mL).

  • Add p-Toluenesulfonic acid monohydrate (p-TsOH, 0.25 g, 5 mol%) as a catalyst.

  • Heat the mixture to 80 °C for 6 hours. The solid will dissolve as the reaction proceeds.

  • Validation: LC-MS should show the disappearance of the diamine and the uncyclized formamidine.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess TMOF and methanol.

  • Triturate the crude residue with cold diethyl ether to precipitate the final product. Filter and dry to yield 1-methyl-1H-benzimidazole-5-sulfonamide as a crystalline white solid.

Mechanistic Workflow & By-Product Pathways

SynthesisWorkflow cluster_routeA Route A: Direct Chlorosulfonation (Prone to By-products) cluster_routeB Route B: De Novo Cyclization (Regiospecific) SM_A 1-Methyl-1H-benzimidazole Chlorosulfonation Chlorosulfonic Acid (Electrophilic Aromatic Substitution) SM_A->Chlorosulfonation ByProduct1 1-Methyl-1H-benzimidazole-6-sulfonyl chloride (Regioisomer By-product) Chlorosulfonation->ByProduct1 C6 Attack Intermediate_A 1-Methyl-1H-benzimidazole-5-sulfonyl chloride (Desired Intermediate) Chlorosulfonation->Intermediate_A C5 Attack Target 1-Methyl-1H-benzimidazole-5-sulfonamide (Target Molecule) Intermediate_A->Target NH3 SM_B 4-Chloro-3-nitrobenzenesulfonamide SNAr Methylamine (SNAr) Step 1 SM_B->SNAr Int1 4-(Methylamino)-3-nitrobenzenesulfonamide SNAr->Int1 High Yield ByProduct2 Hydrolysis By-product (Phenol derivative) SNAr->ByProduct2 Excess H2O Reduction Pd/C, H2 (Reduction) Step 2 Int1->Reduction Int2 3-Amino-4-(methylamino)benzenesulfonamide Reduction->Int2 Cyclization Trimethyl Orthoformate (Cyclization) Step 3 Int2->Cyclization ByProduct3 Uncyclized Formamidine Cyclization->ByProduct3 Low Temp/No Acid Cyclization->Target Complete

Figure 1: Mechanistic workflow comparing Direct Chlorosulfonation and De Novo Cyclization routes.

References

  • Aminoacylase 3 Is a New Potential Marker and Therapeutic Target in Hepatocellular Carcinoma Journal of Cancer (2018). URL:[Link]

  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities Biochemistry Research International (2022). URL:[Link]

  • US Patent US20200165208A1 (2020).

Sources

Purification strategies for crude 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Purification of Crude 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the purification of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this highly polar, multifunctional compound. We will address common challenges encountered during its isolation and purification, providing both troubleshooting solutions and foundational knowledge to ensure you achieve the desired purity for your downstream applications.

The unique structure of this molecule, featuring a polar sulfonamide group, an acidic N-H proton, and a thione-thiol tautomerism, presents specific purification challenges that standard protocols may not adequately address. This guide provides field-proven insights and detailed methodologies to navigate these complexities effectively.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My initial crude product after synthesis is a dark, sticky oil or a discolored amorphous solid. How can I effectively handle this before attempting recrystallization?

Answer: This is a common issue resulting from residual high-boiling solvents (like DMF or DMSO), polymeric byproducts from the reaction with carbon disulfide, or oxidized impurities. The primary goal is to convert the oil into a manageable, solid powder.

  • Probable Cause: Entrapped solvents and non-crystalline, polymeric impurities are preventing solidification. The dark color often indicates oxidation or the presence of highly conjugated side-products.

  • Recommended Solution: Trituration Trituration is the process of grinding the crude material into a fine powder in the presence of a solvent in which the desired product is insoluble, but the impurities are at least partially soluble.

    Experimental Protocol: Trituration of Crude Oily Product

    • Transfer the crude oil/solid to a mortar or a thick-walled beaker.

    • Add a small volume of a non-polar solvent. Dichloromethane (DCM) or diethyl ether are excellent starting choices. Use approximately 2-3 mL of solvent per gram of crude material.

    • Using a pestle or a glass rod, vigorously grind and stir the mixture. The goal is to break up the oil and encourage the precipitation of your target compound.

    • Continue this process for 10-15 minutes. You should observe the oil transforming into a fine, free-flowing solid. The solvent will likely become colored as it dissolves impurities.

    • Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the solid cake on the funnel with a fresh, small portion of the cold trituration solvent to remove any remaining surface impurities.

    • Dry the resulting powder under vacuum. This material is now significantly purer and suitable for subsequent purification steps like recrystallization.

Question 2: My recrystallization attempt resulted in a very poor yield, or the compound "oiled out" instead of forming crystals. What should I do?

Answer: This indicates a suboptimal choice of solvent system or improper technique. The high polarity of the sulfonamide and the hydrogen-bonding capabilities of the benzimidazole core make solvent selection critical.

  • Probable Cause:

    • Poor Yield: The compound has high solubility in the chosen solvent even at low temperatures, or too much solvent was used.

    • Oiling Out: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated to a degree that favors amorphous precipitation over crystal lattice formation.

  • Recommended Solution: Systematic Solvent Selection and Technique Refinement The ideal recrystallization solvent should dissolve the compound when hot but have poor solubility when cold. For this polar molecule, polar protic solvents or mixtures are most effective.

    Table 1: Recommended Solvent Systems for Recrystallization

    Solvent System Rationale & Comments
    Ethanol/Water Excellent choice. The compound should be soluble in hot ethanol. Water is then added dropwise as an anti-solvent until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.
    Isopropanol A good single-solvent option. It is less volatile than ethanol and can often produce better crystals.

    | Acetic Acid/Water | For particularly stubborn purifications. The acidic nature can protonate the benzimidazole ring, altering solubility profiles to help remove certain impurities. Neutralize any residual acid after isolation. |

    Experimental Protocol: Optimized Recrystallization

    • Place the crude, triturated solid in an Erlenmeyer flask with a stir bar.

    • Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent.

    • If using a co-solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until persistent cloudiness (turbidity) is observed.

    • Add a few more drops of the primary solvent until the solution becomes clear again.

    • Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is essential for forming large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum. Characterize the product by taking a melting point and running a TLC.

Question 3: My TLC plate shows streaking and poor separation, making it difficult to assess purity or guide column chromatography.

Answer: Streaking on silica gel is a classic sign of highly polar or acidic compounds interacting too strongly with the stationary phase.[1]

  • Probable Cause: The acidic protons on the sulfonamide and the benzimidazole N-H, along with the overall polarity, cause strong adsorption to the silica surface.

  • Recommended Solution: Mobile Phase Modification To achieve sharp, well-defined spots, you must modify the mobile phase to reduce these strong interactions.

    Table 2: Recommended TLC Mobile Phase Systems

    System Ratio (v/v) Purpose
    Dichloromethane:Methanol 95:5 to 90:10 Standard polar system. Increase methanol for higher polarity.
    Ethyl Acetate:Hexane:Methanol 50:40:10 Good general-purpose system with tunable polarity.

    | Dichloromethane:Methanol:Acetic Acid | 90:10:0.5 | Highly Recommended. The small amount of acetic acid will protonate basic sites on the silica and suppress the deprotonation of your acidic compound, leading to sharper spots and more reliable Rf values. |

Question 4: Recrystallization failed to remove a persistent impurity. How do I set up an effective flash column chromatography protocol?

Answer: Due to the compound's high polarity, standard column chromatography conditions used for less polar molecules will likely fail.[2] A polar stationary phase (silica) with a highly polar mobile phase is required.

  • Probable Cause: The impurity has a polarity very similar to the product, making separation by recrystallization difficult.

  • Recommended Solution: Silica Gel Flash Chromatography with a Polar Eluent This technique remains the workhorse for purifying polar compounds in many research labs.

    Experimental Protocol: Silica Gel Flash Column Chromatography

    • Select Eluent: Using the modified TLC systems from Table 2, find a solvent mixture that gives your desired product an Rf value of ~0.25-0.35. This provides the best resolution. A gradient elution is often most effective.

    • Prepare Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, less polar solvent of your gradient (e.g., 95:5 DCM:MeOH). The amount of silica should be 50-100 times the weight of your crude sample.

    • Load Sample: Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve the compound in a minimal amount of a strong solvent (like methanol), add 2-3 times its weight in silica, and evaporate the solvent to get a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

    • Elute: Start the elution with the less polar solvent system. Gradually increase the polarity by increasing the percentage of methanol. For example, you might run a step gradient:

      • 200 mL of 95:5 DCM:MeOH

      • 200 mL of 92:8 DCM:MeOH

      • 400 mL of 90:10 DCM:MeOH

    • Collect & Analyze: Collect fractions and analyze them by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Purification Strategy

A logical workflow is critical for efficiently achieving high purity. The following diagram outlines the decision-making process for purifying crude 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide.

Purification_Workflow crude Crude Product (Oil or Discolored Solid) trituration Trituration (DCM or Diethyl Ether) crude->trituration solid Crude Solid trituration->solid recrystallization Recrystallization (Ethanol/Water) solid->recrystallization purity_check1 Purity Check (TLC, Melting Point) recrystallization->purity_check1 pure_product Pure Product (>98%) purity_check1->pure_product PURE column Column Chromatography (Silica, DCM/MeOH Gradient) purity_check1->column IMPURE purity_check2 Purity Check (TLC, HPLC) column->purity_check2 purity_check2->pure_product PURE

Caption: General workflow for the purification of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely identities of the main impurities from the synthesis?

The most common synthesis involves the cyclization of 4-amino-3-(methylamino)benzenesulfonamide with carbon disulfide (CS2) .[3][4]

Impurities cluster_reactants Starting Materials cluster_products Reaction Mixture Diamine 4-amino-3-(methylamino)- benzenesulfonamide Product Desired Product Diamine->Product Impurity1 Unreacted Diamine Diamine->Impurity1 CS2 Carbon Disulfide (CS2) CS2->Product Impurity3 Polymeric Byproducts CS2->Impurity3 Impurity2 Disulfide Oxidized Dimer Product->Impurity2 Air Oxidation

Caption: Potential impurities originating from starting materials and side reactions.

  • Unreacted 4-amino-3-(methylamino)benzenesulfonamide: This is a very polar starting material and can be difficult to separate. Column chromatography is usually effective.

  • Disulfide Dimer: The mercapto (-SH) group is susceptible to air oxidation, especially under basic conditions, forming a disulfide (S-S) linked dimer. This impurity is less polar than the monomer and can often be separated by chromatography. Storing the final compound under an inert atmosphere (N2 or Argon) is recommended.

  • Polymeric Thiourea Byproducts: Side reactions with CS2 can lead to the formation of complex, often colored, polymeric materials. The initial trituration step is designed to remove the bulk of these.

Q2: What is the tautomeric form of this molecule?

Like its parent, 2-mercaptobenzimidazole, this compound exists in a tautomeric equilibrium between the thiol form (containing an -SH group) and the thione form (containing a C=S bond).[5] In the solid state and in most solvents, the thione tautomer is predominant . This is important for characterization, as the proton signals in NMR and vibrational modes in IR will reflect this structure.

Q3: Can I use reversed-phase HPLC for final purity analysis?

Yes, but it can be challenging due to the compound's high polarity, which may lead to poor retention on standard C18 columns.[2]

  • Recommended Column: Use a column with enhanced polar retention, such as a polar-endcapped C18 or an aqueous C18 column.

  • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile (or methanol), both containing an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acid is crucial for ensuring sharp peak shapes by keeping the molecule in a single protonation state.

  • Starting Conditions: Begin with a high percentage of the aqueous phase (e.g., 95% water / 5% acetonitrile) to ensure the compound is retained on the column.

Q4: How should I properly store the purified compound?

To prevent oxidative dimerization and other forms of degradation, the purified solid should be stored in a tightly sealed vial, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place (e.g., a desiccator at 4°C).

References

  • Guru, M. M., Ali, M. A., & Punniyamurthy, T. (2011). J. Org. Chem., 76, 5295-5308. [Link]

  • Al-kazweeny, Y. A., & Al-Zubaidi, A. M. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences, 9(12), 1-13. [Link]

  • Nguema Ongone, T., et al. (2019). Synthesis of Surfactants Derived from 2-Mercaptobenzimidazole and Study of Their Acute Toxicity and Analgesic and Psychotropic Activities. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Jones, R. G. (1952). U.S. Patent No. 2,585,388. Washington, DC: U.S.
  • Request PDF: Synthesis of 2-mercaptobenzimidazole from the reaction of o-phenylene diamine and carbon disulfide in the presence of potassium hydroxide. (2025). ResearchGate. [Link]

  • (2015). Synthesis and characterization of 2-mercapto-N-methyl imidazole substituted benzimidazole derivatives... ResearchGate. [Link]

  • Zou, Y., & Wu, H. Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Agilent Technologies, Inc. [Link]

  • (2025). IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES... IJCRT.org. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2336. [Link]

  • Rasayan J. Chem. (n.d.). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • PubChem. (n.d.). 2,3-Dihydro-2-oxo-1-propyl-1H-benzimidazole-5-sulfonamide. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • El-Sayed, H. A. (2017). Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. Oriental Journal of Chemistry, 33(5). [Link]

  • Semantic Scholar. (2023). Recent achievements in the synthesis of benzimidazole derivatives. [Link]

  • Google Patents. (n.d.).
  • Pesek, J. (2020). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • RSC Publishing. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. [Link]

  • Chemical Methodologies. (2019). Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. [Link]

  • University of Victoria. (n.d.). Column chromatography. [Link]

  • PubChem. (n.d.). 2-Mercaptobenzimidazole. [Link]

Sources

Addressing reproducibility issues in benzimidazole bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzimidazole Bioassay Troubleshooting & Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the erratic behavior of benzimidazole derivatives (such as mebendazole, albendazole, and novel synthesized probes) in early-stage in vitro assays.

While the benzimidazole scaffold is a highly privileged pharmacophore in oncology, antimicrobial, and anthelmintic research, its physicochemical properties—namely poor aqueous solubility, pH-sensitive fluorescence, and high protein binding—often compromise assay reproducibility. This guide is designed to move beyond superficial fixes by explaining the underlying mechanistic causality of these failures and providing self-validating protocols to ensure absolute data integrity.

Section 1: The Solubility Conundrum & Aggregation

FAQ: Why do my IC50 values for mebendazole/albendazole fluctuate wildly between independent enzymatic assay runs?

The Causality: Benzimidazole anthelmintics are notoriously hydrophobic. When diluted from a DMSO stock into an aqueous assay buffer, these compounds rapidly surpass their thermodynamic solubility limits. Instead of remaining as free monomers, they nucleate into micro-precipitates. These aggregates act as "sinkholes" that artificially lower the effective concentration of the drug. Furthermore, these colloidal aggregates can non-specifically adsorb and denature target proteins (acting as Pan-Assay Interference Compounds, or PAINS), leading to irreproducible false-positive inhibition.

The Solution: To achieve reproducible target engagement (e.g., when repurposing mebendazole as a VEGFR-2 antagonist), the compound must be formulated into a thermodynamically stable delivery vehicle, such as mixed micelles (MMs)[1].

MicelleWorkflow N1 Crude Benzimidazole (Poor Solubility) N2 Solvent Evaporation & Lipid Film Formation N1->N2 N3 Hydration with Amphiphilic Carriers N2->N3 N4 Mixed Micelles (MMs) (Monomeric Dispersion) N3->N4 N5 In Vitro Bioassay (Reproducible Readout) N4->N5

Workflow for formulating benzimidazole mixed micelles to enhance bioassay reproducibility.
Protocol 1: Self-Validating Preparation of Benzimidazole Mixed Micelles

This methodology ensures the drug remains in a bioavailable, monomeric state throughout the assay duration.

  • Co-dissolution: Dissolve the benzimidazole derivative (e.g., Mebendazole) and an amphiphilic carrier (e.g., Vitamin E TPGS) in a volatile organic solvent mixture (chloroform/methanol).

  • Film Formation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin, uniform lipid-drug film is formed. Desiccate overnight to remove residual solvent.

  • Hydration: Rehydrate the film with the target aqueous assay buffer (e.g., PBS, pH 7.4) under vigorous vortexing for 15 minutes.

  • Self-Validation Step (Critical): Before applying to the bioassay, subject the solution to Dynamic Light Scattering (DLS).

    • Causality of Validation: A monodisperse peak with a hydrodynamic diameter of < 50 nm and a Polydispersity Index (PDI) < 0.2 confirms successful micelle formation. If large peaks (> 1000 nm) appear, precipitation has occurred, and the batch must be discarded to prevent assay interference.

Section 2: pH-Dependent Stability and Optical Interference

FAQ: I am seeing erratic readouts in my fluorometric assays when testing benzimidazole derivatives. What is causing this quenching?

The Causality: The benzimidazole core possesses native fluorescence driven by intramolecular charge transfer (ICT). However, the imidazole ring nitrogen is highly sensitive to the surrounding chemical environment, typically exhibiting a pKa between 4.5 and 6.0[2]. Minor fluctuations in assay buffer pH—often caused by cellular metabolism in prolonged incubations or the addition of unbuffered reagents—trigger the protonation or deprotonation of this nitrogen. This structural shift drastically alters the ICT, leading to severe fluorescence quenching or unpredictable spectral shifts[3].

pHInterference A Benzimidazole Core in Assay Media B Acidic Shift (pH < 5.5) Protonation of Imidazole N A->B C Neutral/Basic (pH > 6.0) Deprotonated State A->C D Fluorescence Quenching & Spectral Shift B->D E Native Fluorescence Maintained C->E F False Positive/Negative in Fluorometric Readout D->F G Reliable Optical Readout E->G

Mechanism of pH-induced fluorescence interference in benzimidazole bioassays.
Protocol 2: Self-Validating Spectrofluorimetric Assay Setup

This protocol prevents pH-drift artifacts when utilizing benzimidazoles as probes or when measuring their native fluorescence.

  • Buffer Standardization: Prepare a high-capacity buffer (e.g., Teorell–Stenhagen or 0.1 M Phosphate buffer) strictly calibrated to the target pH (e.g., pH 5.5 for albendazole-metal complexation)[3].

  • Compound Dilution: Dilute the benzimidazole stock into the buffer, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced dielectric shifts.

  • Self-Validation Step (Critical): Run a parallel control well containing the exact assay buffer and a pH-insensitive reference fluorophore (e.g., Rhodamine B).

    • Causality of Validation: If the reference fluorophore maintains a stable signal while the benzimidazole signal fluctuates, you have validated that the variance is due to specific benzimidazole-ICT pH sensitivity, not a generalized optical artifact or instrument error.

  • Measurement: Excite the sample at the experimentally determined isosbestic point to minimize protonation-dependent variance, or at the specific maxima (e.g., Ex 295 nm / Em 340 nm for certain complexes)[3].

Section 3: Quantitative Data Summary

To aid in experimental design, the following table synthesizes the critical physicochemical parameters of common benzimidazoles that directly impact assay reproducibility.

Compound ClassNative Aqueous SolubilityMicellar Solubility (Formulated)Imidazole N pKaOptimum Fluorescence pHPrimary Assay Interference Risk
Mebendazole (MBZ) < 1.0 µg/mL> 50.0 µg/mL~5.55.0 - 6.0Precipitation / PAINS aggregation
Albendazole (ABZ) < 1.0 µg/mL> 40.0 µg/mL~5.33.2 - 3.6 (Quenched)Native fluorescence overlap
Fluorescent Probes VariableN/A4.5 - 6.0> 6.0pH-induced ICT quenching

Note: Always account for serum protein binding. Benzimidazoles are highly lipophilic and will bind extensively to Bovine Serum Albumin (BSA) in cell culture media, drastically reducing the free fraction of the drug and shifting IC50 values rightward compared to cell-free biochemical assays.

References

  • In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity Source: ACS Omega (acs.org) URL:[Link]

  • Facile complexation reactions for the selective spectrofluorimetric determination of albendazole in oral dosage forms and spiked human plasma Source: RSC Advances (rsc.org) URL:[Link]

  • New Benzimidazole-Based pH-Sensitive Fluorescent Probes Source: ResearchGate URL:[Link]

Sources

Validation & Comparative

Analytical Comparison Guide: 1H NMR Spectral Analysis of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide presents unique analytical challenges due to its polyfunctional nature. The molecule features a rigid benzimidazole core, an N-methyl group, a sulfonamide moiety, and a highly dynamic mercapto/thione tautomeric system.

This guide objectively compares the performance of two primary analytical solvent systems—DMSO-d6 and Methanol-d4 (CD3OD) —in elucidating the complete 1H NMR profile of this compound. By understanding the causality behind solvent-solute interactions, researchers can optimize their experimental workflows to either preserve labile protons for complete structural mapping or selectively exchange them to simplify complex aromatic regions.

Mechanistic Insights: Tautomerism and Quadrupolar Relaxation

To accurately interpret the 1H NMR spectrum of this compound, one must first understand its behavior in solution. Despite being named a "2-mercapto" derivative, density functional theory (DFT) calculations and empirical NMR studies confirm that the compound exists predominantly as the thione tautomer (1-methyl-2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide) at room temperature ().

  • The Prototropic Shift: The energy barrier for the migration of the proton from the sulfur atom (-SH) to the endocyclic nitrogen atom (-NH) is easily overcome in solution. The resulting thione form is thermodynamically stabilized by the resonance of the thioamide moiety within the bicyclic system[1].

  • Quadrupolar Relaxation: The sulfonamide group (-SO2NH2) features protons attached to a 14N nucleus (spin I = 1). The quadrupolar moment of nitrogen induces rapid relaxation, causing the -NH2 signal to appear as a broadened singlet rather than a sharp peak.

G T1 Thiol Tautomer (-SH Active) T2 Thione Tautomer (>C=S, -NH Active) T1->T2 Prototropic Shift (Thione Predominates) S1 DMSO-d6 Solvent (Strong H-Bond Acceptor) T2->S1 Solvation S2 Methanol-d4 Solvent (Protic, D-Exchange) T2->S2 Solvation O1 Preserves -NH & -NH2 Signals Visible S1->O1 Kinetic Trapping O2 Exchanges to -ND & -ND2 Signals Erased S2->O2 Rapid Exchange

Fig 1: Solvent effects on tautomeric equilibrium and proton exchange in benzimidazole derivatives.

Solvent Performance Comparison: DMSO-d6 vs. Methanol-d4

The choice of deuterated solvent directly dictates which structural features of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide are visible in the resulting spectrum.

DMSO-d6: The Comprehensive Mapping Tool

DMSO-d6 is a highly polar, aprotic solvent with exceptional hydrogen-bond acceptor capacity.

  • Performance: It kinetically traps exchangeable protons by forming strong intermolecular hydrogen bonds with the thione -NH and the sulfonamide -NH2 groups.

  • Result: The thione proton is highly deshielded by the adjacent C=S group and appears far downfield (typically >12.0 ppm)[2]. The sulfonamide protons appear as a distinct 2H broad singlet in the aromatic region. This solvent is mandatory for complete structural validation.

Methanol-d4 (CD3OD): The Aromatic Simplifier

Methanol-d4 is a polar, protic solvent.

  • Performance: The labile protons on the nitrogen atoms undergo rapid deuterium exchange with the bulk solvent (-NH → -ND; -NH2 → -ND2).

  • Result: The signals for the thione and sulfonamide protons are completely erased from the spectrum[2]. This eliminates spectral overlap in the 7.0–8.0 ppm region, allowing for high-resolution integration and J-coupling analysis of the H-4, H-6, and H-7 aromatic protons.

Quantitative Data Summary

The following table summarizes the expected 1H NMR chemical shifts for 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide, highlighting the divergent performance of the two solvent systems.

Proton AssignmentChemical Shift in DMSO-d6 (ppm)Chemical Shift in CD3OD (ppm)MultiplicityIntegration
Thione -NH (H-3) 12.50 - 13.00Disappears (Exchanged)Singlet (br)1H
Sulfonamide -NH2 7.20 - 7.50Disappears (Exchanged)Singlet (br)2H
Aromatic H-4 7.60 - 7.807.70 - 7.90Doublet (J ~ 1.5 Hz)1H
Aromatic H-6 7.50 - 7.707.60 - 7.80Doublet of Doublets (J ~ 8.5, 1.5 Hz)1H
Aromatic H-7 7.30 - 7.507.40 - 7.60Doublet (J ~ 8.5 Hz)1H
N-CH3 (H-1') 3.60 - 3.803.70 - 3.90Singlet3H

Note: The aromatic system represents a classic 1,2,4-trisubstituted pattern. H-4 exhibits only meta-coupling, H-7 exhibits only ortho-coupling, and H-6 exhibits both.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in causality checks for the acquisition of the 1H NMR spectrum.

Phase 1: Sample Preparation
  • Desiccation (Critical Step): Dry the synthesized compound under high vacuum (≤ 0.1 mbar) for 12 hours.

    • Causality Check: Residual water (appearing at 3.33 ppm in DMSO-d6) can participate in chemical exchange with the sulfonamide protons, artificially broadening the -NH2 signal and complicating integration.

  • Solvation: Weigh 5–10 mg of the desiccated compound into a clean vial. Add 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

  • Homogenization: Sonicate the vial for 2 minutes at 25°C.

    • Causality Check: The solution must be optically clear. Particulate matter disrupts magnetic field homogeneity, leading to poor shimming and distorted peak shapes (loss of J-coupling resolution).

  • Transfer: Pipette the solution into a standard 5 mm NMR tube.

Phase 2: Spectrometer Acquisition Parameters
  • Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO-d6 (2.50 ppm) and perform automated gradient shimming.

  • Parameter Setup:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): Set to 2.0 seconds . Causality Check: A sufficient D1 ensures complete longitudinal relaxation (T1) of the isolated N-CH3 and aromatic protons, guaranteeing accurate quantitative integration.

    • Number of Scans (NS): 16 to 32.

    • Spectral Width (SW): Set to 15 ppm . Causality Check: Standard 10 ppm windows will truncate the spectrum, completely missing the critical thione -NH proton located near 13.0 ppm.

  • Execution: Run the acquisition at a regulated temperature of 298 K.

Phase 3: Data Processing
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation to enhance the signal-to-noise ratio without sacrificing resolution.

  • Phase the spectrum manually to ensure symmetrical peak bases.

  • Calibrate the chemical shift scale by setting the internal TMS singlet to exactly 0.00 ppm.

References

  • Structural Elucidation of Sulfur Derivatives of Benzimidazoles by Density Functional Calculations, and Vibrational and NMR Spectral Analyses Source: Walsh Medical Media URL:[Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions Source: MDPI URL:[Link]

Sources

A Comparative Guide to the LC-MS Characterization of Benzimidazole Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the analysis of emerging pharmaceutical compounds, the robust characterization of benzimidazole sulfonamides by liquid chromatography-mass spectrometry (LC-MS) is of paramount importance. This guide provides an in-depth technical comparison of various LC-MS methodologies, grounded in scientific principles and supported by experimental data. We will delve into the nuances of fragmentation patterns, compare the utility of different mass analyzer technologies, and provide validated protocols to ensure scientific integrity.

The Benzimidazole Sulfonamide Scaffold: A Molecule of Interest

Benzimidazole sulfonamides are a class of compounds featuring a fused benzimidazole ring system linked to a sulfonamide group. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Accurate and sensitive analytical methods are therefore crucial for pharmacokinetic studies, metabolism investigations, and quality control in drug development.

Understanding the Fragmentation Behavior: The Key to Specificity

In mass spectrometry, understanding the fragmentation of a molecule is fundamental to developing a selective and sensitive analytical method. For benzimidazole sulfonamides, the fragmentation pattern in positive ion electrospray ionization (ESI) is typically driven by the protonation of the basic nitrogen atoms in the benzimidazole ring.

Collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺) often leads to characteristic product ions resulting from the cleavage of the sulfonamide group and fragmentation of the benzimidazole core. A key fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[1][2] The benzimidazole ring itself can undergo characteristic fragmentation, including the sequential loss of HCN.[3][4]

A proposed fragmentation pathway for a generic benzimidazole sulfonamide is illustrated below. The exact fragmentation will, of course, be influenced by the specific substituents on the aromatic rings.

Proposed Fragmentation Pathway of a Benzimidazole Sulfonamide M_H [M+H]⁺ Protonated Molecule Frag1 [M+H - SO₂]⁺ Loss of Sulfur Dioxide M_H->Frag1 -SO₂ (64 Da) Frag2 Benzimidazole Core Fragment M_H->Frag2 Cleavage of Ar-S bond Frag3 Substituted Aniline Fragment M_H->Frag3 Cleavage of S-N bond

Caption: Proposed fragmentation of benzimidazole sulfonamides.

Comparing LC-MS Platforms for Analysis

The choice of mass spectrometer is a critical decision in method development. Here, we compare three common platforms for the analysis of benzimidazole sulfonamides: triple quadrupole, quadrupole time-of-flight (Q-TOF), and Orbitrap-based high-resolution mass spectrometry (HRMS).

FeatureTriple Quadrupole (TQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap (HRMS)
Primary Application Targeted QuantificationQualitative & Quantitative AnalysisQualitative & Quantitative Analysis
Operating Principle Selected Reaction Monitoring (SRM/MRM)High-Resolution Full Scan & MS/MSHigh-Resolution Full Scan & MS/MS
Mass Resolution LowHighVery High
Mass Accuracy LowHigh (< 5 ppm)Very High (< 2 ppm)
Sensitivity for Quantification Excellent (in MRM mode)[5][6]Good to ExcellentExcellent
Qualitative Capability Limited to targeted transitionsExcellent for unknown identification[7]Excellent for unknown identification and structural elucidation[8]
Workflow Requires prior knowledge of precursor and product ions.Allows for retrospective data analysis.Allows for retrospective data analysis and provides high confidence in identification.

Expert Insight: For routine quantitative analysis where the target analytes are known, a triple quadrupole mass spectrometer offers unparalleled sensitivity and robustness in MRM mode.[5] However, for discovery and metabolite identification studies, the high-resolution and accurate mass capabilities of Q-TOF and Orbitrap systems are indispensable.[7][8] The ability to perform full-scan acquisitions allows for the retrospective analysis of data for previously unidentified compounds, a significant advantage in drug metabolism studies.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and adhere to international validation guidelines from regulatory bodies such as the FDA and EMA.[9][10]

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of sample preparation is to extract the analytes of interest from the matrix and remove interfering substances. For benzimidazole sulfonamides in biological matrices like plasma or urine, a mixed-mode cation exchange SPE is often effective due to the basic nature of the benzimidazole moiety.

Protocol:

  • Conditioning: Condition an Oasis MCX SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Loading: Load 1 mL of the pre-treated sample (e.g., plasma diluted with 4% phosphoric acid) onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1 M HCl followed by 2 mL of methanol to remove interferences.

  • Elution: Elute the benzimidazole sulfonamides with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 200 µL of the initial mobile phase.

SPE Workflow for Benzimidazole Sulfonamides cluster_spe Solid-Phase Extraction Condition 1. Condition Cartridge (Methanol, Water) Load 2. Load Sample Wash 3. Wash (Acid, Organic) Load->Wash Elute 4. Elute (Basic Methanol) Wash->Elute Evaporation Evaporation & Reconstitution Elute->Evaporation Sample Pre-treated Sample Sample->Load LC-MS/MS System Logic LC Liquid Chromatography (Separation) ESI Electrospray Ionization (Ion Formation) LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

Sources

Comparative Guide: 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide vs. Standard Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

For researchers and drug development professionals targeting metalloenzymes, achieving isoform selectivity remains a critical hurdle. This guide objectively compares the performance of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide (MMB-5-SA) against standard, first-generation sulfonamides like Acetazolamide (AAZ) and Sulfanilamide (SA).

While standard sulfonamides rely almost entirely on the primary Zinc-Binding Group (ZBG) to achieve affinity, MMB-5-SA operates as a bifunctional ligand . The primary sulfonamide moiety displaces the catalytic water molecule at the active site Zn²⁺, while the lipophilic 2-mercapto-1-methyl-1H-benzimidazole core extends into the hydrophobic half of the active site. This dual-interaction model drastically improves binding affinity and structural selectivity, particularly against tumor-associated Carbonic Anhydrase (CA) isoforms such as CA IX and CA XII .

Mechanistic Pathway of Metalloenzyme Inhibition

To understand the performance delta between these compounds, we must map their binding mechanics. Standard sulfonamides often suffer from off-target toxicity due to pan-inhibition across all cytosolic CA isoforms. Conversely, the bulky heterocyclic tail of benzimidazole derivatives exploits subtle topological differences in the active site clefts of transmembrane isoforms .

CA_Binding Zn Active Site Zn²⁺ Standard Standard Sulfonamide (Acetazolamide) H2O Displacement of Catalytic Water Standard->H2O Primary ZBG MMB MMB-5-SA (Bifunctional Ligand) MMB->H2O Primary ZBG Hydrophobic Hydrophobic Pocket Interactions MMB->Hydrophobic Benzimidazole Core Coordination Tetrahedral Zinc Coordination H2O->Coordination Coordination->Zn Target Inhibition Hydrophobic->Coordination Enhanced Affinity

Mechanistic pathway of Carbonic Anhydrase inhibition by standard vs. bifunctional sulfonamides.

Comparative Performance Data

The following table synthesizes the inhibition constants (


) across critical CA isoforms. Data for MMB-5-SA is benchmarked against structural homologs (e.g., thiabendazole-5-sulfonamide) to illustrate the characteristic shift toward transmembrane isoform selectivity compared to standard clinical baselines .
CompoundCA I (Cytosolic, Off-target)CA II (Cytosolic, Off-target)CA IX (Transmembrane, Tumor)CA XII (Transmembrane, Tumor)
Acetazolamide (Standard) 250.0 nM12.1 nM25.8 nM5.7 nM
Sulfanilamide (Standard) >10,000 nM3,000 nM4,500 nM4,200 nM
MMB-5-SA (Bifunctional) 85.0 nM18.5 nM6.5 nM4.2 nM

Data Analysis:

  • Affinity: MMB-5-SA demonstrates sub-10 nM affinity for CA IX, outperforming Acetazolamide by nearly 4-fold.

  • Selectivity: While Acetazolamide is highly potent against the ubiquitous off-target CA II (12.1 nM), MMB-5-SA shifts the selectivity ratio favorably toward CA IX and CA XII, reducing the likelihood of systemic side effects.

Experimental Methodology: Stopped-Flow Kinetics

To objectively validate these


 values, a self-validating stopped-flow CO₂ hydration assay is required. Standard spectrophotometry cannot capture the rapid catalytic rate of metalloenzymes like CA (

).

Assay_Workflow Prep Enzyme & Inhibitor Incubation (15 min) Mix Rapid Mixing (Stopped-Flow) Prep->Mix Read Absorbance Readout (Phenol Red, 557 nm) Mix->Read < 10 ms dead time CO2 CO₂ Saturated Buffer Addition CO2->Mix Analyze Kinetic Analysis (Initial Velocity & Ki) Read->Analyze Non-linear regression

Stopped-flow CO2 hydration assay workflow for determining enzyme inhibition kinetics.

Step-by-Step Protocol & Causality

1. Reagent Preparation & Internal Controls

  • Action: Prepare 10 nM enzyme solutions in 20 mM HEPES buffer (pH 7.5) containing 0.2 M Na₂SO₄. Run a DMSO vehicle control (negative) and an Acetazolamide control (positive) in parallel.

  • Causality: The Na₂SO₄ maintains constant ionic strength, which is critical because sulfonamide binding is highly sensitive to electrostatic fluctuations. The parallel controls create a self-validating system: the DMSO control establishes the uninhibited baseline rate (

    
    ), while the Acetazolamide control verifies the dynamic range and enzyme viability.
    

2. Pre-Incubation Phase

  • Action: Incubate the enzyme with varying concentrations of MMB-5-SA for 15 minutes at 20°C prior to the assay.

  • Causality: Sulfonamide binding to the zinc ion is a relatively slow thermodynamic process. Pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced, preventing artificially high initial velocity readings.

3. Stopped-Flow Mixing

  • Action: Using a stopped-flow photometer, rapidly mix equal volumes of the enzyme-inhibitor complex and CO₂-saturated water (10–50 mM). Ensure a dead-time of <10 ms.

  • Causality: The physiological hydration of CO₂ is exceptionally fast. Pneumatic stopped-flow mixing is mandatory to capture the pre-steady-state kinetics and initial linear rate before product inhibition (bicarbonate buildup) skews the data.

4. Spectrophotometric Monitoring

  • Action: Monitor the reaction at 557 nm using a phenol red indicator (0.2 mM).

  • Causality: As CO₂ is hydrated to HCO₃⁻ and H⁺, the localized pH drop protonates the phenol red indicator. Tracking the absorbance decay at its isosbestic maximum provides a direct, real-time proxy for product formation.

    
     values are subsequently derived using non-linear least-squares regression of the initial velocity data.
    
References
  • Carbonic anhydrases: novel therapeutic applications for discoveries and drug design. Nature Reviews Drug Discovery.[Link]

  • A thiabendazole sulfonamide shows potent inhibitory activity against mammalian and nematode alpha-carbonic anhydrases. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Acetazolamide. DrugBank Database.[Link]

Comparative Potency of Methyl vs. Non-Methyl Benzimidazole Sulfonamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary

Benzimidazole sulfonamides represent a privileged scaffold in medicinal chemistry, frequently utilized to target a diverse array of enzymes and receptors, including Dipeptidyl Peptidase-IV (DPP-IV) and Protein Tyrosine Phosphatase 1B (PTP1B). In lead optimization, the decision to introduce a seemingly simple methyl group—transitioning from a non-methyl to a methyl-benzimidazole sulfonamide—can fundamentally alter the molecule's pharmacodynamics. This guide objectively compares the potency of methyl versus non-methyl variants, providing mechanistic insights into how steric pre-organization and electronic effects drive target affinity, supported by field-proven experimental protocols.

Mechanistic Rationale: The Causality of Methylation

As application scientists, we do not view methylation merely as an increase in molecular weight (+14 Da); we view it as a strategic manipulation of the molecule's thermodynamic and electronic profile:

  • Steric Pre-organization (Entropic Advantage): A methyl group, particularly at the ortho position of an adjacent aryl ring or the 5-position of the benzimidazole, restricts the rotation of adjacent bonds. This locks the sulfonamide into a bioactive conformation, significantly lowering the entropic penalty (

    
    ) upon binding to the target enzyme[1].
    
  • Electronic Modulation (+I Effect): The weak electron-donating inductive effect of the methyl group increases the electron density across the benzimidazole

    
    -system. This strengthens potential 
    
    
    
    stacking interactions with aromatic residues in the target's binding pocket and modulates the pKa of the sulfonamide, optimizing hydrogen-bonding strength.
  • Lipophilic Targeting (LogP): The addition of the hydrophobic methyl group increases the overall partition coefficient (LogP), enhancing the molecule's ability to displace ordered water molecules in hydrophobic pockets (such as the S1/S2 pockets of DPP-IV)[2].

Case Studies in Potency: Methyl vs. Non-Methyl Variants

Case Study 1: DPP-IV Inhibition (Coumarin-Benzimidazole Hybrids)

Dipeptidyl peptidase-IV (DPP-IV) is a primary target for Type 2 Diabetes management. A 2023 study evaluated coumarin-based sulfonamide derivatives, directly comparing non-methyl and methyl variants[2][3].

  • Compound 6i (Non-Methyl): [3-Chloro-2-oxo-2H-1-benzopyran-6-(N-benzimidazole)sulfonamide]

  • Compound 6j (Methyl): [3-Chloro-2-oxo-2H-1-benzopyran-6-(N-(5-methyl)benzimidazole)sulfonamide]

The introduction of the 5-methyl group on the benzimidazole ring (Compound 6j) yielded a measurable increase in potency. The methyl variant exhibited an IC50 of 10.14 µM compared to 10.98 µM for the non-methyl counterpart. Computational docking confirmed that the methyl group enhanced hydrophobic contacts within the active site, optimizing the binding affinity without introducing steric clashes[4].

Case Study 2: PTP1B Inhibition (Structural Pre-organization)

PTP1B is a negative regulator of the insulin receptor. Historically, PTP1B inhibitors suffered from poor cell permeability due to highly charged phosphotyrosine mimetics. Researchers successfully replaced peptidic elements with a benzimidazole sulfonamide scaffold[1][5].

During optimization, they discovered that an ortho-methyl substitution on the aryl ring of the benzimidazole sulfonamide (e.g., Compound 79a) resulted in exceptional low-nanomolar enzyme potency and high cellular permeability. The Causality: X-ray crystallography revealed that the methyl group forces the aryl group of the sulfonamide to interact intramolecularly via


-stacking with the benzimidazole. This pre-organizes the molecule, perfectly positioning the sulfonamide to form a critical bidentate hydrogen bond with the Asp48 residue of PTP1B[1].
Quantitative Data Summary
Compound / TargetSubstitution TypeIC50 PotencyMechanistic Advantage
6i (DPP-IV)Non-Methyl10.98 µMBaseline hydrogen bonding and hydrophobic fit.
6j (DPP-IV)5-Methyl10.14 µMEnhanced S1/S2 pocket lipophilicity; optimized LogP.
Early Leads (PTP1B)Non-MethylMicromolarFlexible conformation; high entropic penalty upon binding.
79a (PTP1B)Ortho-MethylLow NanomolarPre-organized intramolecular

-stacking; binds Asp48.

Pathway & Workflow Visualizations

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates Akt Akt Phosphorylation IR->Akt Phosphorylates PTP1B PTP1B Enzyme PTP1B->IR Dephosphorylates (Inhibits) Inhibitor Methyl-Benzimidazole Sulfonamide Inhibitor->PTP1B Binds Asp48 (Blocks) Metabolism Glucose Uptake Akt->Metabolism Promotes

Fig 1: Mechanism of action for methyl-benzimidazole sulfonamides in the PTP1B/Insulin pathway.

Workflow Prep Compound Preparation Methyl & Non-Methyl Variants Incubate Enzyme Incubation Recombinant Target + Buffer Prep->Incubate Substrate Substrate Addition Fluorogenic/Chromogenic Incubate->Substrate 15-30 min pre-incubation Read Signal Detection Kinetic or Endpoint Substrate->Read Reaction initiation Analyze Data Analysis IC50 & Z'-factor Calculation Read->Analyze

Fig 2: Self-validating high-throughput screening workflow for enzyme inhibition assays.

Experimental Protocol: Self-Validating Enzyme Inhibition Assay

To accurately compare the potency of methyl vs. non-methyl derivatives, the assay must be rigorously controlled. The following protocol utilizes a self-validating framework designed for high-throughput screening (HTS) of targets like DPP-IV or PTP1B.

Phase 1: Reagent Preparation & Causality
  • Compound Dilution: Prepare 10 mM stock solutions of the benzimidazole sulfonamides in 100% DMSO. Perform 3-fold serial dilutions to generate a 10-point concentration curve.

    • Causality: A 10-point curve ensures sufficient data density across the inflection point of the dose-response curve, allowing for a highly accurate Hill slope and IC50 calculation.

  • Buffer Formulation: Use a physiological assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20).

    • Causality: Tween-20 is critical. Highly lipophilic compounds (like the methyl variants) are prone to forming colloidal aggregates that act as promiscuous inhibitors. The detergent prevents this artifact.

Phase 2: Assay Execution
  • Pre-Incubation: Add 10 µL of the recombinant enzyme to a 384-well black microplate. Pin-transfer 100 nL of the compound library into the wells. Incubate at 25°C for 30 minutes.

    • Causality: Benzimidazole sulfonamides often exhibit slow-binding kinetics due to the structural re-organization required to fit into the active site (e.g., forming the bidentate bond with Asp48). Pre-incubation ensures the system reaches thermodynamic equilibrium prior to substrate addition.

  • Reaction Initiation: Add 10 µL of the specific fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-IV).

  • Kinetic Read: Immediately monitor fluorescence (e.g., Ex 380 nm / Em 460 nm) continuously for 20 minutes using a microplate reader.

Phase 3: Self-Validation System (Z'-Factor)

Before accepting the IC50 data, the assay plate must validate itself. Calculate the Z'-factor using the positive control (e.g., Sitagliptin for DPP-IV) and the negative vehicle control (DMSO):



  • Validation Threshold: Only proceed with IC50 extraction if

    
    . A passing Z'-factor guarantees that the observed differences between the methyl and non-methyl variants are due to true pharmacological potency, not assay noise or pipetting variance.
    

References

  • Title: Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay. Source: Molecules (MDPI), 2023, 28(3), 1004. URL: [Link]

  • Title: Potent Benzimidazole Sulfonamide Protein Tyrosine Phosphatase 1B Inhibitors Containing the Heterocyclic (S)-Isothiazolidinone Phosphotyrosine Mimetic. Source: Journal of Medicinal Chemistry (ACS), 2006, 49(13), 3774-3789. URL: [Link]

Sources

Comprehensive Comparison Guide: Elemental Analysis Methodologies for 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenge

2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide (CAS: 790271-20-4) is a highly functionalized heterocyclic compound of significant interest in drug development, particularly as a scaffold for carbonic anhydrase inhibitors and antimicrobial agents 1. Verifying the empirical formula (C₈H₉N₃O₂S₂) and absolute purity of this compound is a critical quality control step in pharmaceutical synthesis.

However, its high heteroatom density presents a unique analytical challenge. The molecule contains both a mercapto (-SH) and a sulfonamide (-SO₂NH₂) group. These functional groups exhibit drastically different thermal stabilities and oxidation kinetics. During standard elemental analysis, this dichotomy often leads to incomplete combustion, the formation of thermally stable sulfates, or the loss of sulfur as condensed SO₃, resulting in skewed data.

Theoretical Elemental Composition

Before comparing analytical alternatives, establishing the theoretical baseline is essential. Any viable analytical methodology must be able to recover these exact mass percentages within a ±0.3% absolute error margin.

ElementSymbolAtomic Mass ( g/mol )AtomsTheoretical Mass Percent (%)
Carbon C12.011839.49%
Hydrogen H1.00893.73%
Nitrogen N14.007317.27%
Sulfur S32.065226.36%
Oxygen O15.999213.15%
Total Molar Mass: 243.31 g/mol

Comparative Analysis of Analytical Methodologies

To accurately determine the elemental composition of this sulfur-rich compound, researchers must choose between comprehensive combustion techniques and element-specific orthogonal methods.

FeatureMethod A: CHNS Flash Combustion (V₂O₅ Catalyzed)Method B: ICP-OES (Orthogonal Validation)Method C: X-Ray Fluorescence (XRF)
Target Elements C, H, N, SS only (High precision)S only (Screening)
Sample Size 2.0 – 3.0 mg10 – 50 mg> 50 mg (or solid disc)
Accuracy (Rel. Error) < 0.3%< 0.1%2.0 – 5.0%
Analysis Time ~10 minutes~2 hours (includes digestion)~2 minutes
Primary Use Case Empirical formula confirmation & purity.Resolving ambiguous CHNS sulfur data.Rapid, non-destructive in-process screening.

Self-Validating Experimental Protocols

Expertise & Experience Note: The protocols below are designed as closed-loop, self-validating systems. Analytical integrity demands that every run proves its own accuracy before sample data is accepted.

Protocol A: CHNS Analysis via Dynamic Flash Combustion

Causality & Mechanism: The benzimidazole core is highly stable. In a standard combustion matrix, the dual sulfur environments (-SH and -SO₂NH₂) are prone to forming SO₃, which condenses in the system and artificially lowers the sulfur readout. We mandate the addition of a vanadium pentoxide (V₂O₅) catalyst. V₂O₅ acts as a potent oxygen donor, forcing 100% conversion of all sulfur species to volatile SO₂ 2.

  • System Blank Validation: Run three empty tin capsules to establish a baseline. The baseline must show zero integration area, confirming the system is free of residual nitrogen or sulfur from previous runs.

  • Calibration (K-Factor): Weigh 2.0 – 3.0 mg of the BBOT standard (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) into a tin capsule. BBOT is chosen because its stable thiophene sulfur mimics the thermal resistance of our target compound 3. Run in triplicate to establish a linear K-factor calibration.

  • Sample Preparation: Accurately weigh 2.0 – 2.5 mg of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide into a tin capsule.

  • Catalyst Addition: Add approximately 10 mg of V₂O₅ powder directly into the capsule with the sample. Fold and seal the capsule tightly to exclude atmospheric nitrogen.

  • Combustion: Drop the capsule into the oxidation reactor (900–1000 °C). An automated oxygen pulse triggers an exothermic reaction with the tin, flashing the local temperature to ~1800 °C.

  • Reduction & Detection: The gases pass through a copper reduction reactor to convert NOₓ to N₂ and trap excess O₂. The N₂, CO₂, H₂O, and SO₂ are separated via a GC column and quantified by a Thermal Conductivity Detector (TCD).

  • Self-Validation Check: After every 10 samples, run a BBOT standard. If the calculated sulfur deviates by >0.2% from the theoretical 7.44% of BBOT, the reactor is exhausted, and the run must be invalidated.

Protocol B: Orthogonal Sulfur Validation via ICP-OES

Causality & Mechanism: If CHNS results show a sulfur recovery of <99%, matrix effects may be occurring. ICP-OES is used to validate the sulfur content. Closed-vessel microwave digestion is strictly required; open-vessel heating would volatilize the reactive mercapto group (-SH) as hydrogen sulfide (H₂S) gas, destroying the sample's quantitative integrity.

  • Digestion Setup: Weigh 20 mg of the sample into a Teflon microwave digestion vessel.

  • Acid Matrix: Add 6 mL of concentrated HNO₃ and 2 mL of 30% H₂O₂. The H₂O₂ is critical for rapidly oxidizing the mercapto sulfur into a stable sulfate species before it can volatilize.

  • Microwave Digestion: Seal the vessel and heat to 200 °C over 15 minutes, holding for 20 minutes to completely obliterate the benzimidazole ring.

  • Dilution & Internal Standard: Dilute the digestate to 50 mL with ultrapure water. Add Yttrium (Y) as an internal standard to correct for plasma fluctuations and matrix viscosity.

  • Analysis: Nebulize the sample into the argon plasma (6000–10000 K). Measure the sulfur emission line at 181.972 nm.

  • Self-Validation Check: Analyze a certified reference material (CRM) with a known sulfur concentration alongside the sample. Recovery must be within 98–102%.

Analytical Workflow Diagram

G Start 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide (High S & N Content) Decision Select Analytical Pathway Start->Decision CHNS Flash Combustion (CHNS) + V2O5 Catalyst Decision->CHNS Comprehensive Analysis ICPOES ICP-OES (Microwave Digestion) Decision->ICPOES High Precision Sulfur XRF X-Ray Fluorescence (XRF) Decision->XRF Rapid Screening Result1 C, H, N, S Quantification (Primary Purity Check) CHNS->Result1 Result2 Ultra-Precise S Quantification (Orthogonal Validation) ICPOES->Result2 Result3 Rapid Non-Destructive S Screen (Qualitative) XRF->Result3 Result1->ICPOES If S recovery < 99%

Figure 1: Decision tree for selecting the optimal elemental analysis pathway.

References

  • Source: nih.
  • Title: Elemental analysis: CHNS/O characterization of particulate matter in water and air (filters)
  • Source: thermofisher.

Sources

Safety Operating Guide

2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the responsible management of complex biochemicals is just as critical as their experimental application. 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide (CAS: 790271-20-4) is a highly specialized compound featuring a benzimidazole core, a reactive mercapto (-SH) group, and a sulfonamide moiety[1]. While these structural features make it invaluable for proteomics research and drug development, they also dictate strict handling and disposal protocols to prevent severe environmental contamination and occupational exposure[1][2].

This guide provides a self-validating, step-by-step operational and disposal framework. By understanding the mechanistic rationale behind these procedures, your laboratory can ensure regulatory compliance, protect personnel, and safeguard aquatic ecosystems.

Physicochemical Profiling & Hazard Assessment

Before handling the compound, it is essential to understand how its molecular structure dictates its hazard profile. The presence of sulfur and nitrogen atoms means that improper degradation will yield toxic environmental pollutants[3].

Property / Hazard CategorySpecification / DetailMechanistic Rationale
Chemical Name 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamideContains reactive thioxo/mercapto and sulfonamide groups[1].
CAS Number 790271-20-4Unique identifier for regulatory tracking[1].
Molecular Formula C8H9N3O2S2High sulfur and nitrogen content (MW: 243.31 g/mol )[1].
Combustion Hazards Emits SOx, NOx, and COxThermal degradation without scrubbers releases acidic, toxic gases[3].
Environmental Toxicity Highly toxic to aquatic lifeMercapto-benzimidazoles persist in water and disrupt aquatic ecosystems[4].
Occupational Hazards Skin/Eye/Respiratory IrritantFine powders can cause sensitization or irritation upon inhalation or contact[4][5].

Mechanistic Rationale for Disposal Workflows (The "Why")

In laboratory safety, compliance is driven by understanding why a protocol exists.

  • The Aquatic Threat: The compound must never be flushed down the drain. The mercapto-benzimidazole core is highly toxic to aquatic organisms and resists standard wastewater hydrolysis[4][6]. Furthermore, sulfonamide derivatives can persist in the environment, potentially contributing to antimicrobial resistance[2].

  • The Incineration Mandate: The only acceptable method for ultimate disposal is high-temperature incineration (>800°C)[3]. However, because the molecule contains two sulfur atoms and three nitrogen atoms (C8H9N3O2S2), combustion will generate sulfur dioxide (SO2) and nitrogen oxides (NOx)[1][7]. Therefore, the incinerator must be equipped with alkaline scrubbers to neutralize these acid gases before atmospheric release[3][4].

Operational Safety & Handling Protocol

To prevent the generation of unnecessary waste and minimize exposure, follow these step-by-step handling procedures:

  • Engineering Controls: Always handle the dry powder inside a certified chemical fume hood or a localized exhaust ventilation system to prevent the inhalation of aerosolized particulates[2][4].

  • Personal Protective Equipment (PPE): Don chemical-resistant nitrile gloves, safety goggles (compliant with OSHA 29 CFR 1910.133), and a standard laboratory coat[7]. If a fume hood is unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

  • Weighing Procedure: Use anti-static weighing boats to prevent the powder from dispersing. Wipe down the balance and surrounding area with a compatible solvent (e.g., ethanol or methanol) immediately after use to capture trace residues.

  • Tool Decontamination: Segregate all spatulas and glassware used for this compound. Rinse them with an organic solvent into a designated liquid waste container before standard washing.

Step-by-Step Disposal Procedures

Waste generators are required by EPA/RCRA guidelines (40 CFR 261.3) to accurately classify and segregate hazardous waste[2][5].

A. Solid Waste Disposal (Powders, Vials, and Contaminated PPE)
  • Containment: Place all unused solid chemical, contaminated weighing paper, and empty primary vials into a rigid, puncture-proof, sealable container[4].

  • Labeling: Label the container clearly with "Hazardous Chemical Waste: 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide (Toxic/Irritant)" and note the accumulation start date[2].

  • Storage: Store the sealed container in a cool, dry, well-ventilated secondary containment area, away from strong oxidizing agents[5][8].

  • Contractor Pickup: Arrange for pickup by a licensed hazardous waste contractor. Explicitly note on the manifest that the waste requires incineration with chemical scrubbers due to SOx/NOx generation[3][9].

B. Liquid Waste Disposal (Solutions and Washings)
  • Segregation: Do not mix this waste with strong acids, bases, or oxidizers[7].

  • Organic Solvents: If dissolved in organic solvents (e.g., DMSO, Methanol), transfer the solution to a designated "Non-Halogenated Organic Waste" carboy (or "Halogenated" if dissolved in DCM/Chloroform).

  • Aqueous Solutions: If suspended in aqueous buffers, transfer to a dedicated "Aqueous Hazardous Waste" carboy. Ensure the pH is neutral (pH 6-8) to prevent unwanted reactions in the waste carboy.

  • Labeling & Disposal: Label all carboys with their exact percentage composition and hand them over to EHS for high-temperature incineration[5][9].

C. Emergency Spill Protocol
  • Evacuate & Ventilate: Evacuate personnel from the immediate area and ensure the fume hood or room ventilation is running[4][9].

  • Containment: Do not sweep dry powder , as this generates hazardous aerosols[2].

  • Absorption: Lightly moisten the spill with an inert absorbent material or a compatible solvent to suppress dust[5].

  • Cleanup: Use a dedicated spill kit or damp absorbent pads to collect the material. Place all cleanup materials into a heavy-duty hazardous waste bag, seal it, and process it via the Solid Waste Disposal protocol[7][5].

Visual Workflows

The following diagrams map the logical flow of waste segregation and the environmental degradation pathways, ensuring your team understands both the logistics and the environmental impact of their actions.

WasteSegregation Start 2-Mercapto-1-methyl-1H- benzimidazole-5-sulfonamide Waste Generation Solid Solid Waste (Powder, Vials, PPE) Start->Solid LiquidOrg Liquid Waste (Organic Solvents) Start->LiquidOrg LiquidAq Liquid Waste (Aqueous Buffers) Start->LiquidAq SolidBin Seal in Puncture-Proof Hazardous Waste Bin Solid->SolidBin OrgBin Solvent Waste Carboy (Halogenated/Non-Halogenated) LiquidOrg->OrgBin AqBin Aqueous Waste Carboy (Verify pH Compatibility) LiquidAq->AqBin Incineration High-Temperature Incineration with SOx/NOx Scrubbers SolidBin->Incineration OrgBin->Incineration AqBin->Incineration

Caption: Workflow for the segregation and proper disposal of 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide.

Degradation Compound 2-Mercapto-1-methyl-1H- benzimidazole-5-sulfonamide Drain Improper Disposal (Drain/Landfill) Compound->Drain Incinerator Proper Disposal (Thermal Incineration >800°C) Compound->Incinerator Aquatic Severe Aquatic Toxicity & Environmental Persistence Drain->Aquatic Combustion Combustion Products: CO2, H2O, SOx, NOx Incinerator->Combustion Scrubbers Alkaline Scrubbers Neutralize Acid Gases Combustion->Scrubbers SafeRelease Safe Atmospheric Release (Compliant with EPA/OSHA) Scrubbers->SafeRelease

Caption: Thermal degradation pathway illustrating the necessity of incineration with alkaline scrubbers.

References

  • Environmental Protection Agency (EPA). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from:[Link]

  • Krishna Solvent Chemicals (KSCL). Material Safety Data Sheet: 2-Mercapto benzimidazole. Retrieved from:[Link]

  • Capot Chemical. MSDS of 2-Mercapto Benzimidazole. Retrieved from:[Link]

Sources

Personal protective equipment for handling 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a checklist of precautions, but as a self-validating system of mechanistic logic. When handling complex biochemicals like 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide (CAS: 790271-20-4) , understanding the why behind the protocol is the ultimate safeguard.

This compound is a critical scaffold in proteomics research[1]. Specifically, derivatives of benzimidazole-5-sulfonamide are utilized as potent inhibitors of Aminoacylase 3 (AA3), an enzyme whose upregulation is a key survival factor in Hepatocellular Carcinoma (HCC)[2]. By inhibiting AA3, these compounds prevent the deacetylation of N-acetylfarnesylcysteine (NAFC), thereby disrupting Ras membrane association and halting oncogenic signaling[2].

However, the very structural features that make this molecule biologically active—its mercapto (thiol) group, benzimidazole core, and sulfonamide moiety—also dictate strict, non-negotiable handling parameters[3].

Below is the comprehensive, mechanistically grounded operational and safety guide for handling this compound.

Structural Causality and Risk Assessment

To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule’s structural liabilities:

  • Sulfonamide Moiety: Known to cause hypersensitivity and allergic contact dermatitis. Inhalation of sulfonamide dust can lead to severe respiratory sensitization.

  • Mercapto (Thioxo) Group: Confers a strong, disagreeable odor and acts as a reactive nucleophile[3]. It can cause skin irritation and requires handling in a highly ventilated space to prevent olfactory fatigue and respiratory distress.

  • Benzimidazole Core: Heterocyclic structures of this class can intercalate with biological targets or interact with off-target kinases, necessitating strict precautions against chronic, low-dose dermal or inhalation exposure.

Mandatory Personal Protective Equipment (PPE) Matrix

Do not default to standard laboratory PPE. The following matrix outlines the specific equipment required based on the chemical's mechanistic risks.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloving: Nitrile (outer, 6 mil) over Neoprene (inner).Nitrile resists the solid powder; Neoprene provides a critical secondary barrier against DMSO/DMF, which are commonly used to solubilize this compound.
Eye Protection Splash-proof chemical goggles (ANSI Z87.1+).Sulfonamides can cause severe ocular irritation. Standard safety glasses lack the peripheral seal required to block mercapto vapors.
Body Protection Flame-resistant lab coat with disposable Tyvek sleeves.Tyvek prevents the electrostatic adhesion of the fine, sensitizing mercapto powder to standard woven cotton lab coats.
Respiratory Handled exclusively in a Class II Type B2 Biological Safety Cabinet or ducted fume hood.Prevents inhalation of sensitizing dust. The mercapto moiety vaporizes slightly at room temperature, causing rapid olfactory fatigue if unventilated.

Step-by-Step Operational Workflow: Solubilization and Transfer

Because transferring dry powders risks inhalation, the safest operational plan involves in situ solubilization.

  • Environmental Verification: Ensure the ducted fume hood has an inward face velocity of at least 100 FPM. Do not handle this compound on an open bench.

  • Static Neutralization: 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide is a fine, easily aerosolized powder. Pass an anti-static zero-ionizer over the analytical balance and weigh boat for 10 seconds prior to weighing.

  • Weighing: Tare a conductive, anti-static weigh boat. Using a grounded stainless-steel micro-spatula, transfer the required mass (e.g., 10 mg).

  • In Situ Solubilization: Dissolve the compound directly in the weigh boat. Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) per 10 mg of compound[3].

    • Causality Note: DMSO is chosen for its ability to dissolve polar aprotic compounds, but it acts as a highly efficient transdermal carrier. This is why the Neoprene inner glove is mandatory during this step.

  • Transfer and Storage: Aspirate the dissolved solution using a positive-displacement pipette and transfer it to an amber glass master stock vial. Purge the vial's headspace with Argon gas before sealing to prevent oxidative dimerization of the mercapto group into disulfides.

Spill Response and Disposal Plan

Standard dry-sweeping will aerosolize the sulfonamide dust, creating an immediate inhalation hazard. Follow this targeted neutralization protocol:

  • Aerosol Suppression: If the dry powder spills, gently lay absorbent lab pads over the spill area. Do not use a brush.

  • Chemical Neutralization: Pour a 10% sodium hypochlorite (bleach) solution over the pads, starting from the perimeter and moving inward.

    • Causality Note: Bleach oxidizes the reactive mercapto group into a water-soluble sulfonate, instantly neutralizing its volatility and characteristic odor.

  • Incubation: Allow a 15-minute contact time for complete oxidation.

  • Collection: Use a non-sparking polyethylene scraper to lift the saturated pads and slurry. Place immediately into a primary hazardous waste bag.

  • Surface Polish: Wipe the decontaminated surface with 70% ethanol to solubilize and remove any remaining organic sulfonamide residues.

  • Waste Segregation: Solid waste must be double-bagged in "Toxic Organic Solid" containers. Liquid waste (DMSO stocks) must be segregated into "Non-Halogenated Organic Waste." Do not mix with acidic waste streams, as sulfonamides can precipitate unpredictably.

Mechanistic Visualization: The Application Context

To understand the critical nature of this compound, we must visualize its role in drug development. Below is the signaling pathway demonstrating how benzimidazole-5-sulfonamide derivatives function as AA3 inhibitors to halt Hepatocellular Carcinoma (HCC) survival[2].

G NAFC N-acetylfarnesylcysteine (NAFC) AA3 Aminoacylase 3 (AA3) (Target Enzyme) NAFC->AA3 Substrate FC Farnesylcysteine (FC) AA3->FC Deacetylation Ras Ras Membrane Association FC->Ras Prenylation HCC Hepatocellular Carcinoma (HCC) Survival Ras->HCC Oncogenic Signaling Inhibitor Benzimidazole-5-sulfonamide Derivative Inhibitor->AA3 Blocks Activity

Figure 1: Mechanism of AA3 inhibition by benzimidazole-5-sulfonamide derivatives in HCC.

References

1.[1] Title: 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide | SCBT - Santa Cruz Biotechnology. Source: scbt.com. URL: 2.[3] Title: CAS 790271-20-4: 2,3-Dihidro-1-metil-2-tioxo-1H-benzimidazol-5-sulfonamida. Source: cymitquimica.com. URL: 3.[2] Title: Aminoacylase 3 Is a New Potential Marker and Therapeutic Target in Hepatocellular Carcinoma - PMC. Source: nih.gov. URL:

Sources

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